Norclomipramine
Beschreibung
RN given refers to parent cpd
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIXQGUBUKFLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952663 | |
| Record name | Norclomipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-48-0 | |
| Record name | Norclomipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylclomipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norclomipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-{5-chloro-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}propyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYLCLOMIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DN47PPQG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | desmethylclomipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Norclomipramine's Mechanism of Action on Norepinephrine Transporters: A Technical Guide
Core Tenet: Norclomipramine as a Potent and Selective Norepinephrine (B1679862) Reuptake Inhibitor
This compound, the principal active metabolite of the tricyclic antidepressant clomipramine (B1669221), exerts its therapeutic effects primarily through the potent and selective inhibition of the norepinephrine transporter (NET).[1][2] This action impedes the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing its extracellular concentration and enhancing noradrenergic neurotransmission. This guide provides an in-depth analysis of this compound's interaction with the norepinephrine transporter, detailing its binding affinity, the experimental protocols used for its characterization, and the subsequent signaling pathways involved.
This compound's engagement with the norepinephrine transporter is characterized by high-affinity binding and potent inhibition of norepinephrine uptake. While its parent compound, clomipramine, displays a preference for the serotonin (B10506) transporter (SERT), this compound exhibits a marked selectivity for the norepinephrine transporter.[1] This pharmacological profile underscores its significant contribution to the overall therapeutic efficacy of clomipramine, particularly in conditions where noradrenergic pathways are implicated.
Quantitative Analysis of this compound's Interaction with Monoamine Transporters
The following tables summarize the quantitative data on the binding affinity (Ki) and in vivo potency (Kd) of this compound and its parent compound, clomipramine, at the human norepinephrine transporter (NET) and serotonin transporter (SERT). This data highlights the distinct selectivity profiles of the two compounds.
Table 1: In Vitro Binding Affinity (Ki) of this compound and Clomipramine at Human Monoamine Transporters
| Compound | Transporter | Ki (nM) |
| This compound (Desmethylclomipramine) | NET | 0.32 |
| SERT | 31.6 | |
| Clomipramine | NET | 54 |
| SERT | 0.14 |
Data sourced from in vitro radioligand binding assays.[1]
Table 2: In Vivo Norepinephrine Transporter (NET) Occupancy of this compound and Clomipramine in Non-Human Primates
| Compound | Parameter | Value |
| This compound (Desmethylclomipramine) | Kd for 50% NET occupancy (plasma concentration) | 4.4 ng/ml |
| Dose for 50% NET occupancy | 0.11 mg/kg | |
| Clomipramine | Kd for 50% NET occupancy (plasma concentration) | 24.5 ng/ml |
| Dose for 50% NET occupancy | 0.44 mg/kg |
Data obtained from positron emission tomography (PET) studies.[3][4][5]
Experimental Protocols
The determination of this compound's binding affinity and functional inhibition of the norepinephrine transporter relies on established in vitro assays. The two primary methodologies are radioligand binding assays and norepinephrine uptake assays.
Radioligand Binding Assay for Norepinephrine Transporter
This assay quantifies the affinity of a test compound for the norepinephrine transporter by measuring its ability to displace a specific radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the human norepinephrine transporter (hNET).
Materials:
-
Cell Membranes: Membranes from cell lines stably expressing hNET (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Nisoxetine (a high-affinity NET ligand).
-
Test Compound: this compound hydrochloride.
-
Reference Compound: Desipramine hydrochloride (a well-characterized NET inhibitor).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing hNET to confluency.
-
Harvest cells and centrifuge to obtain a cell pellet.
-
Wash the pellet with ice-cold Assay Buffer.
-
Homogenize the cells and centrifuge at high speed (e.g., 40,000 x g) to isolate the membrane fraction.
-
Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of this compound and desipramine.
-
In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess desipramine), and competitive binding (radioligand + varying concentrations of this compound).
-
Add a fixed concentration of [³H]Nisoxetine (typically near its Kd value, e.g., 1-3 nM) to all wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold Wash Buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Norepinephrine Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine into isolated nerve terminals (synaptosomes).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for norepinephrine uptake.
Materials:
-
Brain Tissue: From a suitable animal model (e.g., rat cortex).
-
Radiolabeled Substrate: [³H]Norepinephrine.
-
Test Compound: this compound hydrochloride.
-
Reference Inhibitor: Desipramine hydrochloride.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.
-
Lysis Buffer: 0.1 M NaOH or 1% SDS.
-
Scintillation Cocktail.
-
Equipment for synaptosome preparation (homogenizer, centrifuges) and liquid scintillation counting.
Methodology:
-
Synaptosome Preparation:
-
Dissect the brain region of interest (e.g., cerebral cortex) in ice-cold buffer.
-
Homogenize the tissue in a sucrose-containing buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).
-
Resuspend the synaptosomes in the uptake buffer and determine the protein concentration.
-
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]Norepinephrine.
-
Allow the uptake to proceed for a short, linear period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration or by adding ice-cold buffer followed by centrifugation.
-
-
Quantification:
-
Wash the synaptosomes with ice-cold buffer to remove external radiolabel.
-
Lyse the synaptosomes and measure the trapped radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Define non-specific uptake as the radioactivity taken up in the presence of a high concentration of desipramine.
-
Calculate the specific uptake by subtracting non-specific uptake from total uptake.
-
Determine the percentage inhibition of specific uptake at each this compound concentration.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
-
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the direct blockade of the norepinephrine transporter. This leads to an accumulation of norepinephrine in the synaptic cleft, which then activates postsynaptic and presynaptic adrenergic receptors. The downstream signaling cascades are therefore a consequence of enhanced adrenergic receptor activation.
Adrenergic receptors are G-protein coupled receptors (GPCRs) and are broadly classified into α and β subtypes, each with further divisions. The specific signaling pathways activated depend on the receptor subtype and the cell type in which it is expressed.
-
α1-Adrenergic Receptors: These receptors couple to Gq proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
-
β-Adrenergic Receptors (β1, β2, β3): These receptors are coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of PKA. PKA then phosphorylates various downstream targets, leading to diverse cellular responses.
The net effect of this compound's action on the norepinephrine transporter is an amplification of these signaling pathways in tissues and brain regions innervated by noradrenergic neurons.
References
- 1. Clomipramine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. psychotropical.com [psychotropical.com]
An In-depth Technical Guide to the Pharmacological Profile of N-desmethylclomipramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-desmethylclomipramine (Norclomipramine) is the principal and pharmacologically active metabolite of clomipramine (B1669221), a tricyclic antidepressant (TCA) widely used in the treatment of major depressive disorder and obsessive-compulsive disorder (OCD).[1][2][3] This document provides a comprehensive technical overview of the pharmacological profile of N-desmethylclomipramine, synthesizing data on its receptor binding affinities, neurotransmitter transporter inhibition, and pharmacokinetic properties. Detailed experimental protocols for key assays and visual representations of metabolic and signaling pathways are included to support advanced research and drug development efforts. The data presented herein underscore the significant contribution of N-desmethylclomipramine to the therapeutic efficacy of its parent compound, primarily through its potent effects on the norepinephrine (B1679862) transporter.
Pharmacodynamics: Receptor and Transporter Interactions
N-desmethylclomipramine's mechanism of action is centered on its potent interaction with monoamine transporters, with a distinct profile compared to its parent compound, clomipramine. It also exhibits activity at various neurotransmitter receptors, which contributes to its overall pharmacological effect and side-effect profile.
Monoamine Transporter Inhibition
N-desmethylclomipramine is a potent inhibitor of the norepinephrine transporter (NET) and, to a lesser extent, the dopamine (B1211576) transporter (DAT), while being less potent at the serotonin (B10506) transporter (SERT) compared to clomipramine.[4] This profile shifts the pharmacological activity of clomipramine treatment towards a more balanced serotonin-norepinephrine reuptake inhibition, with N-desmethylclomipramine driving the noradrenergic component.[5][6] In positron emission tomography (PET) studies in non-human primates, N-desmethylclomipramine demonstrated high-affinity NET occupancy in vivo.[7] The dose at which 50% of NET was occupied (ED50) was found to be 0.11 mg/kg, corresponding to a plasma concentration of 4.4 ng/ml.[7]
Table 1: Monoamine Transporter Binding and Inhibition Profile
| Target | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Norepinephrine Transporter (NET) | Human | In vivo PET | - | 4.4 ng/mL (ED50) | [7] |
| Serotonin Transporter (SERT) | Human | Binding | 31.6 | - | [5] |
| Dopamine Transporter (DAT) | - | Functional | More potent than clomipramine | - | [4] |
Note: Quantitative data for DAT affinity is limited in publicly accessible literature, though it is consistently reported as being more potent than clomipramine.
Neurotransmitter Receptor Binding Profile
Like many TCAs, N-desmethylclomipramine interacts with several other receptor systems. It possesses anticholinergic activity by antagonizing muscarinic receptors, although to a lesser extent than clomipramine.[4] Its affinity for histaminergic and adrenergic receptors is generally lower than that of the parent compound, which may contribute to a slightly more tolerable side-effect profile.
Table 2: Receptor Binding Affinities
| Target | Species | Ki (nM) | Reference |
| Muscarinic Acetylcholine Receptors | - | Lower affinity than clomipramine | [4] |
| Histamine H1 Receptor | - | Data not specified | |
| α1-Adrenergic Receptor | - | Data not specified |
Note: Specific Ki values for receptor binding are not consistently available in the literature, but the qualitative relationship to clomipramine is established.
Key Signaling Pathways
The primary therapeutic action of N-desmethylclomipramine is derived from its blockade of the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentration of norepinephrine, enhancing noradrenergic neurotransmission. This is a critical component of the antidepressant and anti-OCD effects of clomipramine treatment.
Caption: Inhibition of the Norepinephrine Transporter (NET) by N-desmethylclomipramine.
Pharmacokinetics
N-desmethylclomipramine is formed in the liver through the metabolism of clomipramine. Its pharmacokinetic properties, particularly its long half-life, ensure sustained pharmacological activity.
Metabolism and Elimination
Clomipramine is primarily N-demethylated to N-desmethylclomipramine by cytochrome P450 enzymes, principally CYP2C19, with minor contributions from CYP3A4 and CYP1A2.[8][9] Subsequently, both clomipramine and its desmethyl metabolite are hydroxylated by CYP2D6 into inactive forms that are then conjugated and excreted.[8][9] Due to this metabolic pathway, genetic variations in CYP2C19 and CYP2D6 can significantly impact the plasma concentrations of both the parent drug and the metabolite.
Caption: Metabolic pathway of clomipramine to N-desmethylclomipramine and subsequent inactivation.
Pharmacokinetic Parameters
N-desmethylclomipramine generally exhibits a longer elimination half-life than its parent compound and often circulates at higher plasma concentrations during chronic treatment.[4][10]
Table 3: Key Pharmacokinetic Parameters
| Parameter | Value | Species | Notes | Reference |
| Elimination Half-life (t1/2) | 54 - 77 hours | Human | Significantly longer than clomipramine (19-37 hours). | [10] |
| Time to Peak Plasma (Tmax) | 12.8 hours | Cat | Following a single oral dose of clomipramine. | [11] |
| Steady-State Plasma Conc. | 379.0 ± 160.6 ng/mL | Human | In OCD patients on chronic clomipramine therapy. | [12] |
| Metabolism | Hepatic | Human | Primarily via CYP2C19 (formation) and CYP2D6 (elimination). | [8] |
Experimental Protocols
The characterization of N-desmethylclomipramine's pharmacological profile relies on standardized in vitro assays. The following sections detail the methodologies for two fundamental experimental procedures.
Radioligand Binding Assay for Transporter/Receptor Affinity
This protocol outlines the procedure for a competition (inhibition) assay to determine the binding affinity (Ki) of N-desmethylclomipramine for a specific target, such as the norepinephrine transporter (NET).
Objective: To quantify the affinity of a test compound (N-desmethylclomipramine) for a specific receptor or transporter by measuring its ability to compete with a radiolabeled ligand.[13]
Materials:
-
Membrane Preparation: Cell membranes expressing the target of interest (e.g., human NET).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target (e.g., [³H]-Nisoxetine for NET).[14]
-
Test Compound: N-desmethylclomipramine hydrochloride.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to saturate all specific binding sites (e.g., 10 µM Desipramine for NET).[14]
-
Assay Buffer: Buffer optimized for the specific target binding (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[15]
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Compound Dilution: Prepare a serial dilution of N-desmethylclomipramine in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).[14]
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding (NSB): Membrane preparation + radioligand + non-specific binding control.[14]
-
Competition: Membrane preparation + radioligand + each dilution of N-desmethylclomipramine.
-
-
Incubation: Add the membrane preparation, appropriate unlabeled compound (buffer, NSB control, or test compound), and finally the radioligand to each well. Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[14][15]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.[15]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of N-desmethylclomipramine.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of N-desmethylclomipramine that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Fluorescence-Based Neurotransmitter Uptake Assay
This protocol describes a modern, homogeneous (no-wash) assay to functionally measure the inhibition of monoamine transporters.[16][17]
Objective: To determine the potency (IC₅₀) of N-desmethylclomipramine in blocking the reuptake of a fluorescent substrate that mimics natural neurotransmitters (serotonin, norepinephrine, or dopamine).[18]
Materials:
-
Cell Line: A stable cell line overexpressing the transporter of interest (e.g., HEK293-hNET).
-
Assay Kit: A commercial neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices), which includes a fluorescent substrate and a masking dye.[17][19]
-
Test Compound: N-desmethylclomipramine hydrochloride.
-
Control Inhibitor: A known potent inhibitor for the transporter (e.g., Desipramine for NET).
-
Assay Plate: Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence Plate Reader: Capable of bottom-read kinetic or endpoint measurements.
Procedure:
-
Cell Plating: Seed the cells into the microplate at an optimized density and allow them to form a confluent monolayer overnight.[18]
-
Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of N-desmethylclomipramine (or control inhibitor/vehicle) to the wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C to allow the compound to interact with the transporters.[16]
-
Substrate Addition: Add the fluorescent substrate/masking dye solution provided in the kit to all wells. The masking dye quenches the fluorescence of the extracellular substrate, so only internalized substrate generates a signal.[17]
-
Fluorescence Reading: Immediately place the plate in the fluorescence plate reader.
-
Kinetic Mode: Measure the fluorescence intensity in each well every 1-2 minutes for a period of 30-60 minutes to monitor the rate of uptake.
-
Endpoint Mode: Incubate for a fixed time (e.g., 30 minutes) and then read the final fluorescence intensity.
-
-
Data Analysis:
-
For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve).
-
Plot the rate of uptake (or endpoint fluorescence) against the log concentration of N-desmethylclomipramine.
-
Use non-linear regression to fit the data to a dose-response curve and determine the IC₅₀ value.
-
Caption: Workflow for a fluorescence-based neurotransmitter uptake inhibition assay.
Conclusion
N-desmethylclomipramine is a critical pharmacologically active metabolite that significantly shapes the therapeutic profile of clomipramine. Its defining characteristic is its potent and preferential inhibition of the norepinephrine transporter, which complements the potent serotonergic activity of the parent compound. This dual action on both serotonin and norepinephrine pathways is thought to enhance overall antidepressant efficacy.[2] A comprehensive understanding of its distinct pharmacodynamic and pharmacokinetic properties, facilitated by the robust experimental protocols detailed herein, is essential for optimizing clinical applications, interpreting patient responses, and guiding the development of novel therapeutics targeting monoaminergic systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Clomipramine Hydrochloride? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clomipramine - Wikipedia [en.wikipedia.org]
- 6. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. g-standaard.nl [g-standaard.nl]
- 9. openriver.winona.edu [openriver.winona.edu]
- 10. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of clomipramine and desmethylclomipramine after single-dose intravenous and oral administrations in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The relationship of plasma clomipramine and N-desmethylclomipramine to response in obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. pdf.medicalexpo.com [pdf.medicalexpo.com]
The Dichotomous Role of Norclomipramine in the Therapeutic Action of Clomipramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clomipramine (B1669221), a tricyclic antidepressant, has long been a cornerstone in the treatment of Obsessive-Compulsive Disorder (OCD) and major depressive disorder. Its therapeutic efficacy is not solely attributable to the parent compound but is significantly influenced by its primary active metabolite, norclomipramine. This technical guide provides an in-depth exploration of the distinct and complementary roles of clomipramine and this compound. Through a comprehensive review of their pharmacodynamics, pharmacokinetics, and clinical implications, we delineate the contribution of each molecule to the overall therapeutic effect. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Clomipramine is a tricyclic antidepressant renowned for its potent anti-obsessional and antidepressant properties. Following administration, clomipramine undergoes extensive metabolism in the liver, primarily through demethylation, to form its major active metabolite, this compound.[1] While clomipramine is a potent serotonin (B10506) reuptake inhibitor, this compound exhibits a strong affinity for the norepinephrine (B1679862) transporter.[2] This dual mechanism of action, resulting from the combined effects of the parent drug and its metabolite, is believed to be central to clomipramine's broad spectrum of therapeutic activity. Understanding the individual contributions of clomipramine and this compound is crucial for optimizing treatment strategies, predicting patient response, and developing novel therapeutics with improved efficacy and side-effect profiles.
Pharmacodynamics: A Tale of Two Transporters
The distinct pharmacological profiles of clomipramine and this compound are central to their combined therapeutic effect. Clomipramine is a potent inhibitor of the serotonin transporter (SERT), while this compound is a highly potent inhibitor of the norepinephrine transporter (NET). This complementary action results in a broad enhancement of both serotonergic and noradrenergic neurotransmission.
Monoamine Transporter Binding Affinities
The binding affinities (Ki) of clomipramine and this compound for the serotonin and norepinephrine transporters have been quantified in numerous in vitro studies. The lower the Ki value, the higher the binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Primary Selectivity |
| Clomipramine | ~0.14 - 1.0 | ~54 - 200 | >1000 | SERT |
| This compound | ~31.6 | ~0.32 - 4.0 | >1000 | NET |
Note: Ki values can vary between studies due to different experimental conditions. The data presented is a compiled range from multiple sources.
Signaling Pathways
The inhibition of SERT and NET by clomipramine and this compound, respectively, leads to an accumulation of serotonin and norepinephrine in the synaptic cleft. This enhanced availability of neurotransmitters results in increased activation of postsynaptic receptors, triggering a cascade of intracellular signaling events believed to underlie the therapeutic effects.
Caption: Serotonin and Norepinephrine Synaptic Signaling Pathway.
Pharmacokinetics: From Parent Drug to Active Metabolite
The clinical effects of clomipramine are intrinsically linked to its pharmacokinetic profile, particularly its metabolism to this compound.
Metabolism
Clomipramine is extensively metabolized in the liver primarily by cytochrome P450 (CYP) enzymes. The demethylation of clomipramine to this compound is mainly catalyzed by CYP2C19, with minor contributions from CYP1A2 and CYP3A4. Both clomipramine and this compound are further hydroxylated by CYP2D6 to less active metabolites.[3][4]
Caption: Clomipramine Metabolic Pathway.
Pharmacokinetic Parameters
The pharmacokinetic parameters of clomipramine and this compound exhibit significant interindividual variability, influenced by factors such as genetic polymorphisms in CYP enzymes.
| Parameter | Clomipramine | This compound |
| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | 1.4-8.8 hours[1] |
| Elimination Half-life (t1/2) | 19-37 hours | 54-77 hours[5] |
| Plasma Protein Binding | ~97% | High |
| Typical Plasma Concentration Ratio (this compound:Clomipramine) | - | 1:2 to 1:2.5[5] |
Pharmacogenetics
Genetic variations in CYP2D6 and CYP2C19 can significantly impact the plasma concentrations of clomipramine and this compound, affecting both efficacy and tolerability.[3][4]
-
CYP2D6 Poor Metabolizers: Experience reduced hydroxylation, leading to the accumulation of both clomipramine and this compound, increasing the risk of side effects.
-
CYP2D6 Ultrarapid Metabolizers: Exhibit increased hydroxylation, resulting in lower plasma concentrations and potentially reduced efficacy.
-
CYP2C19 Poor Metabolizers: Have decreased demethylation of clomipramine, leading to higher clomipramine and lower this compound levels.
-
CYP2C19 Ultrarapid Metabolizers: Show increased demethylation, resulting in lower clomipramine and higher this compound concentrations.
Clinical Implications: Differentiating Therapeutic Contributions
The distinct pharmacodynamic profiles of clomipramine and this compound suggest that they may contribute differently to the overall therapeutic effect. It is hypothesized that the potent serotonergic action of clomipramine is primarily responsible for its anti-obsessional effects, while the noradrenergic activity of this compound contributes significantly to its antidepressant effects.
Correlation of Plasma Levels with Clinical Response in OCD
Several studies have investigated the relationship between the plasma concentrations of clomipramine and this compound and the clinical response in patients with OCD. The findings have been somewhat inconsistent, but some studies suggest a correlation between higher clomipramine levels and better anti-obsessional outcomes.[6][7][8]
| Study Finding | Clomipramine Plasma Level | This compound Plasma Level | This compound/Clomipramine Ratio |
| Improved Anti-obsessional Response | Higher levels associated with better outcome[6][7] | No significant correlation[6][7] | Lower ratio associated with better outcome[7] |
| Improved Depressive Symptoms | No significant correlation[8] | Higher levels may correlate with antidepressant effect[8] | - |
| Therapeutic Window | 100-250 ng/mL[9] | 230-550 ng/mL[9] | - |
| Combined Therapeutic Range | - | 230-450 ng/mL (sum of clomipramine and this compound)[10] | - |
Experimental Protocols
Radioligand Binding Assay for SERT and NET Affinity
This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound for the serotonin and norepinephrine transporters.
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human SERT or NET.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).[11]
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound (clomipramine or this compound).
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).
-
Incubate the plate at a specific temperature for a set time to reach equilibrium.[11]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.[11]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Double-Blind, Placebo-Controlled Clinical Trial for OCD
This protocol describes a typical design for a clinical trial to evaluate the efficacy of clomipramine in OCD.
Detailed Methodology:
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[13][14]
-
Participants: Adult outpatients meeting DSM criteria for OCD with a specified minimum severity on a standardized rating scale (e.g., Yale-Brown Obsessive Compulsive Scale - Y-BOCS).
-
Procedure:
-
Washout Period: A single-blind placebo run-in period to exclude placebo responders.[13]
-
Randomization: Eligible participants are randomly assigned to receive either clomipramine or a matching placebo.
-
Dosing: Clomipramine is initiated at a low dose (e.g., 25 mg/day) and titrated up to a target therapeutic dose (e.g., 150-250 mg/day) over several weeks, based on efficacy and tolerability.[14]
-
Assessments: Efficacy is assessed at baseline and at regular intervals throughout the trial using validated scales such as the Y-BOCS and the Clinical Global Impression (CGI) scale. Safety and tolerability are monitored through adverse event reporting and laboratory tests.
-
-
Data Analysis: The primary efficacy endpoint is the change in Y-BOCS score from baseline to the end of the treatment period. Statistical analysis is performed to compare the change in the clomipramine group to the placebo group.
Quantification of Clomipramine and this compound in Plasma by HPLC-MS/MS
This protocol outlines a method for the simultaneous quantification of clomipramine and its metabolite in plasma samples.
Detailed Methodology:
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., deuterated clomipramine).
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Alternatively, use solid-phase extraction for sample clean-up and concentration.[15][16]
-
Centrifuge the sample and transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) system.
-
Use a suitable column (e.g., C18) and mobile phase to separate clomipramine and this compound from other plasma components.[15]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS).
-
Use electrospray ionization (ESI) in positive mode.
-
Monitor specific precursor-to-product ion transitions for clomipramine, this compound, and the internal standard for quantification.[15]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentrations of clomipramine and this compound in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Conclusion
The therapeutic effects of clomipramine are a result of the combined and distinct actions of the parent drug and its active metabolite, this compound. Clomipramine's potent serotonin reuptake inhibition is likely the primary driver of its anti-obsessional efficacy, while this compound's strong norepinephrine reuptake inhibition contributes significantly to its antidepressant properties. This intricate interplay highlights the importance of considering both compounds when evaluating the clinical response to clomipramine. Future research should continue to explore the precise contributions of each molecule to the therapeutic and adverse effects of clomipramine, with a focus on how pharmacogenetic variations influence this balance. A deeper understanding of this dual-action mechanism can inform the development of more targeted and effective treatments for obsessive-compulsive and depressive disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. The effect of CYP2C19 and CYP2D6 genotypes on the metabolism of clomipramine in Japanese psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugsandgenes.com [drugsandgenes.com]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. Clomipramine in Obsessive‐Compulsive Disorder: Clinical Response and Plasma Levels | Semantic Scholar [semanticscholar.org]
- 7. The relationship of plasma clomipramine and N-desmethylclomipramine to response in obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clomipramine: plasma levels, side effects and outcome in obsessive-compulsive neurosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clomipramine and exposure for compulsive rituals: II. Plasma levels, side effects and outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clomipramine and this compound | MLabs [mlabs.umich.edu]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. journals.healio.com [journals.healio.com]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Serotonin Transporter Affinity: Clomipramine vs. Norclomipramine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the binding affinities of the tricyclic antidepressant clomipramine (B1669221) and its primary active metabolite, norclomipramine, for the human serotonin (B10506) transporter (SERT). A comprehensive understanding of these interactions is critical for elucidating the pharmacological profile of clomipramine and for the development of novel therapeutics targeting the serotonergic system. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of key pathways and processes to facilitate a thorough understanding of the subject matter.
Core Findings: Differential Affinity at the Serotonin Transporter
Clomipramine is a potent inhibitor of the serotonin transporter, exhibiting high affinity for this target. In contrast, its N-demethylated metabolite, this compound, displays a significantly reduced affinity for SERT. This marked difference in binding potency underscores the distinct pharmacological roles of the parent drug and its metabolite. While clomipramine's primary action is the potent inhibition of serotonin reuptake, this compound is a more potent inhibitor of the norepinephrine (B1679862) transporter (NET).[1]
Data Presentation: Quantitative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of clomipramine and this compound for the human serotonin transporter (SERT). The data has been compiled from publicly available pharmacological databases and peer-reviewed literature. A lower Ki value is indicative of a higher binding affinity.
| Compound | Transporter | Ki (nM) | Reference |
| Clomipramine | Human SERT | 0.14 | [2][3] |
| This compound (Desmethylclomipramine) | Human SERT | 31.6 | [4] |
Metabolic Pathway and Transporter Interaction
Clomipramine is metabolized in the liver, primarily through N-demethylation, to form its major active metabolite, this compound.[3] This metabolic conversion results in a significant alteration of the compound's pharmacological profile, shifting its primary target from the serotonin transporter to the norepinephrine transporter.
Experimental Protocols: Determination of Serotonin Transporter Affinity
The binding affinities of clomipramine and this compound for the serotonin transporter are typically determined using in vitro radioligand binding assays. These assays are a robust method for quantifying the interaction between a compound and a specific receptor or transporter.[5]
Radioligand Binding Assay for SERT
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., clomipramine, this compound) for the serotonin transporter by measuring its ability to compete with a specific radiolabeled ligand for binding to the transporter.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., HEK293) stably expressing the recombinant human serotonin transporter (hSERT) or from brain tissue rich in SERT (e.g., rat or porcine brain membranes).[6][7][8]
-
Radioligand: A high-affinity ligand for SERT that is labeled with a radioisotope (e.g., tritium, ³H). Commonly used radioligands for SERT include [³H]Paroxetine, [³H]Citalopram, or [³H]Cyanoimipramine.[7]
-
Test Compounds: Clomipramine and this compound dissolved in a suitable solvent and prepared in a range of concentrations.
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) designed to maintain a physiological pH and ionic strength.
-
Wash Buffer: A cold buffer solution used to wash away unbound radioligand.
-
Filtration System: A cell harvester and glass fiber filters are used to rapidly separate the membrane-bound radioligand from the free radioligand in the solution.
-
Scintillation Counter: An instrument used to quantify the amount of radioactivity trapped on the filters.
Procedure:
-
Incubation: The cell membrane preparation is incubated in assay tubes or a multi-well plate with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (competitor).
-
Equilibrium: The mixture is incubated for a specific period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed quickly with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Conclusion
The data presented in this technical guide unequivocally demonstrates that clomipramine is a highly potent inhibitor of the serotonin transporter, while its primary metabolite, this compound, exhibits a substantially lower affinity for this target. This differential binding profile is a key determinant of the overall pharmacological effects of clomipramine administration, contributing to its dual action on both the serotonergic and noradrenergic systems. The experimental protocols outlined provide a standardized framework for the in vitro characterization of compounds targeting the serotonin transporter, ensuring data reliability and comparability across studies. This detailed understanding is paramount for both basic research into neurotransmitter systems and the rational design of next-generation antidepressants and anxiolytics.
References
- 1. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clomipramine HCl (G34586) | serotonin transporter (SERT), norepinephrine transporter (NET) | CAS 17321-77-6 | Buy G-34586; G34586; Trade names: Anafranil, Clomicalm from Supplier InvivoChem [invivochem.com]
- 3. Clomipramine hydrochloride | Norepinephrine | Serotonin TargetMol [targetmol.com]
- 4. Clomipramine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP - PMC [pmc.ncbi.nlm.nih.gov]
Norclomipramine: A Technical Guide to its Selective Norepinephrine Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norclomipramine, the principal active metabolite of the tricyclic antidepressant clomipramine (B1669221), exhibits a distinct pharmacological profile characterized by potent and selective inhibition of the norepinephrine (B1679862) transporter (NET). This technical guide provides an in-depth analysis of this compound's interaction with monoamine transporters, detailing its binding affinity and inhibitory potency. Furthermore, this document outlines the downstream signaling consequences of NET blockade and provides comprehensive experimental protocols for the in vitro characterization of this compound and similar compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of norepinephrine reuptake inhibitors and the development of novel therapeutics targeting the noradrenergic system.
Introduction
This compound, also known as desmethylclomipramine, is formed in the liver following the administration of clomipramine. While clomipramine demonstrates a higher affinity for the serotonin (B10506) transporter (SERT), this compound displays a marked preference for the norepinephrine transporter (NET).[1] This shift in selectivity highlights the significant contribution of this compound to the overall therapeutic effects of clomipramine, particularly those related to noradrenergic neurotransmission. Understanding the specific interactions of this compound with NET is crucial for elucidating its mechanism of action and for the rational design of more selective norepinephrine reuptake inhibitors (NRIs).
Quantitative Pharmacology of this compound
The selectivity of this compound for the norepinephrine transporter is quantified through in vitro binding affinity (Ki) and functional uptake inhibition (IC50) assays. These values provide a direct measure of the compound's potency and its preference for NET over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine (B1211576) transporter (DAT).
Table 1: Monoamine Transporter Binding Affinity and Uptake Inhibition
| Compound | Transporter | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | NET | 0.32 | ~4.4 ng/ml (in vivo Kd) [2] |
| SERT | 31.6 | - | |
| DAT | - | - | |
| Clomipramine | NET | 54 | 24.5 ng/ml (in vivo Kd)[2] |
| SERT | 0.14 | - | |
| DAT | 3 | - |
Note: In vivo Kd values from a PET study in non-human primates represent the plasma concentration at which 50% of the transporter is occupied and serve as a proxy for in vivo potency.[2] A direct IC50 value from in vitro uptake assays for this compound was not available in the searched literature.
Experimental Protocols
The determination of binding affinities and functional potencies of compounds like this compound relies on standardized in vitro assays. The following sections provide detailed methodologies for two key experimental protocols.
Radioligand Binding Assay for Norepinephrine Transporter
This assay quantifies the affinity of a test compound for the norepinephrine transporter by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human norepinephrine transporter (hNET).
-
Radioligand: [³H]Nisoxetine (a selective NET inhibitor).
-
Test Compound: this compound.
-
Non-specific binding control: Desipramine (B1205290) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well microplates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen hNET-expressing cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]Nisoxetine, and 100 µL of diluted membrane suspension.
-
Non-specific Binding (NSB): 50 µL of 10 µM Desipramine, 50 µL [³H]Nisoxetine, and 100 µL of diluted membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL [³H]Nisoxetine, and 100 µL of diluted membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 2 hours.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Monoamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.
Materials:
-
Synaptosomes: Prepared from specific brain regions (e.g., striatum for DAT, cortex for NET, and brainstem for SERT) of rodents.
-
Radiolabeled Neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine.
-
Test Compound: this compound.
-
Selective inhibitors for non-specific uptake definition (e.g., desipramine for NET, fluoxetine (B1211875) for SERT, GBR12909 for DAT).
-
Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4.
-
Scintillation fluid.
-
96-well microplates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from fresh or frozen brain tissue by differential centrifugation. Resuspend the final synaptosomal pellet in KRH buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Uptake: Synaptosomal suspension + vehicle.
-
Non-specific Uptake: Synaptosomal suspension + a high concentration of a selective inhibitor for the respective transporter.
-
Test Compound: Synaptosomal suspension + varying concentrations of this compound.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Uptake Initiation: Add the respective radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold KRH buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the log concentration of the compound.
Downstream Signaling Pathways
The inhibition of norepinephrine reuptake by this compound leads to an increased concentration of norepinephrine in the synaptic cleft. This elevated norepinephrine level enhances the activation of postsynaptic α- and β-adrenergic receptors, triggering downstream intracellular signaling cascades that are crucial for its therapeutic effects. Two key pathways implicated are the Extracellular signal-Regulated Kinase (ERK) pathway and the cAMP Response Element-Binding protein (CREB) pathway.
ERK/MAPK Signaling Pathway
Activation of adrenergic receptors, particularly β-adrenergic receptors, can lead to the activation of the ERK/MAPK (Mitogen-Activated Protein Kinase) pathway.[3][4] This pathway plays a significant role in neuronal plasticity and cell survival.
CREB Signaling Pathway
The increase in intracellular cAMP levels resulting from β-adrenergic receptor activation also leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP Response Element-Binding protein).[5][6] Phosphorylated CREB (pCREB) promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and neuronal survival, such as brain-derived neurotrophic factor (BDNF).
Experimental Workflows
The characterization of a selective norepinephrine reuptake inhibitor involves a structured experimental workflow, from initial binding studies to functional assays.
Conclusion
This compound stands out as a potent and selective norepinephrine reuptake inhibitor. Its high affinity for the norepinephrine transporter, coupled with significantly lower affinity for serotonin and dopamine transporters, underscores its importance in the noradrenergic effects of its parent compound, clomipramine. The detailed experimental protocols and an understanding of the downstream signaling pathways, including the ERK/MAPK and CREB cascades, provide a solid foundation for further research into the therapeutic potential of selective NRIs. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of neuropharmacology and drug development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+-mediated activation of ERK in hepatocytes by norepinephrine and prostaglandin F2α: role of calmodulin and src kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone enhances the norepinephrine-induced ERK/MAPK intracellular pathway possibly via dysregulation of the alpha2-adrenergic receptor: implications for antidepressant drug mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo role for CREB signaling in the noradrenergic differentiation of sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norepinephrine Induces BDNF and Activates CREB and Discriminates among Protein Kinase C Isoforms in Cultured Embryonic Hippocampal Neurons [scirp.org]
Synthesis Pathway for Norclomipramine Hydrochloride: An In-depth Technical Guide for Research Professionals
For Research Use Only. Not for human or veterinary use.
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Norclomipramine hydrochloride (N-desmethylclomipramine hydrochloride), a significant metabolite of the tricyclic antidepressant Clomipramine. The synthesis is designed for research and developmental purposes, focusing on a multi-step approach commencing from readily available precursors. This document details the chemical reactions, intermediate stages, and proposed experimental protocols. All quantitative data is presented in tabular format for clarity, and the synthesis pathway is visually represented using a Graphviz diagram.
Introduction
This compound, the N-desmethylated active metabolite of Clomipramine, is a crucial compound for pharmacological and neurological research.[1] Its synthesis is of significant interest to researchers studying the metabolism and activity of tricyclic antidepressants. This guide outlines a robust and reproducible synthetic route to obtain this compound hydrochloride in high purity suitable for research applications.
Overview of the Synthetic Pathway
The proposed synthesis of this compound hydrochloride is a multi-step process, which can be broadly categorized into three key stages:
-
Stage 1: Synthesis of the Tricyclic Core: Preparation of the key intermediate, 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine.
-
Stage 2: Side Chain Introduction: N-alkylation of the tricyclic core with a protected N-methyl-3-aminopropyl halide.
-
Stage 3: Deprotection and Salt Formation: Removal of the protecting group and conversion to the hydrochloride salt.
This pathway is designed to offer a clear and logical progression, with each step building upon the last to achieve the target molecule.
Detailed Synthesis Protocol
Stage 1: Synthesis of 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine (Intermediate 1)
The initial stage focuses on the preparation of the chlorinated iminodibenzyl (B195756) core structure. A plausible method involves the selective dehalogenation of a dichloro-precursor.
Reaction:
Experimental Protocol:
-
In a suitable hydrogenation vessel, dissolve 3,7-dichloro-10,11-dihydro-5H-dibenz[b,f]azepine in ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10% w/w).
-
Add one molar equivalent of triethylamine.
-
Pressurize the vessel with hydrogen gas (pressure and temperature to be optimized, typically starting at atmospheric pressure and room temperature).
-
Monitor the reaction progress by hydrogen uptake or thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | 3,7-dichloro-10,11-dihydro-5H-dibenz[b,f]azepine |
| Reagents | Hydrogen, Palladium on Carbon, Triethylamine |
| Solvent | Ethanol |
| Reaction Time | 4-8 hours |
| Temperature | Room Temperature |
| Yield | 70-85% |
| Purity | >95% after purification |
Stage 2: N-Alkylation with a Protected Side Chain (Synthesis of Intermediate 2)
To introduce the N-methyl-3-aminopropyl side chain while preventing unwanted side reactions, a protecting group strategy is employed. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal.
Reaction:
References
Norclomipramine's Binding Affinity for Monoamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of norclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine (B1669221), for the key monoamine transporters: the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). Understanding this binding profile is crucial for elucidating its mechanism of action and guiding drug development efforts.
Quantitative Binding Affinity Data
This compound, also known as desmethylclomipramine, exhibits a distinct binding profile for the three major monoamine transporters. The following tables summarize the available quantitative data, primarily in the form of inhibition constants (Kᵢ), which represent the concentration of the drug required to occupy 50% of the transporters in vitro. A lower Kᵢ value indicates a higher binding affinity. For comparative purposes, data for the parent compound, clomipramine, is also included.
Table 1: In Vitro Binding Affinity (Kᵢ) of this compound and Clomipramine for Human Monoamine Transporters
| Compound | Serotonin Transporter (SERT) Kᵢ (nM) | Norepinephrine Transporter (NET) Kᵢ (nM) | Dopamine Transporter (DAT) Kᵢ (nM) |
| This compound | 31.6 | 0.32 | Data not explicitly found; however, it is reported to be a more potent inhibitor of dopamine uptake than clomipramine.[1] |
| Clomipramine | 0.14 | 54 | 3 |
Table 2: In Vivo Norepinephrine Transporter (NET) Occupancy (K𝘥) of this compound and Clomipramine in Non-Human Primates
| Compound | Dose for 50% NET Occupancy (mg/kg) | Plasma Concentration for 50% NET Occupancy (ng/mL) |
| This compound | 0.11 | 4.4[2] |
| Clomipramine | 0.44 | 24.5[2] |
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented above are typically determined using competitive radioligand binding assays. Below is a detailed, representative methodology for such an experiment.
Objective
To determine the in vitro binding affinity (Kᵢ) of this compound for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Materials
-
Test Compound: this compound hydrochloride
-
Radioligands:
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
For NET: [³H]Nisoxetine or [³H]Mazindol
-
For DAT: [³H]WIN 35,428 or [³H]GBR-12935
-
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human SERT, NET, or DAT.
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A commercially available liquid scintillation cocktail.
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.
Methods
2.3.1. Cell Culture and Membrane Preparation
-
HEK293 cells expressing the respective human monoamine transporters are cultured to ~80-90% confluency.
-
Cells are harvested by scraping and centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The cell pellet is resuspended in ice-cold membrane preparation buffer and homogenized using a Polytron homogenizer.
-
The homogenate is centrifuged at 40,000 x g for 20 minutes at 4°C.
-
The resulting pellet, containing the cell membranes, is resuspended in fresh membrane preparation buffer and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
Membrane preparations are stored at -80°C until use.
2.3.2. Competitive Radioligand Binding Assay
-
On the day of the experiment, the membrane preparations are thawed and diluted in assay buffer to a final protein concentration of 5-20 µg per well.
-
The assay is set up in a 96-well microplate. Each well contains:
-
50 µL of membrane preparation.
-
50 µL of the appropriate radioligand at a final concentration close to its K𝘥 value.
-
50 µL of either assay buffer (for total binding), a high concentration of a known selective inhibitor (for non-specific binding), or varying concentrations of this compound (for competition).
-
-
The plate is incubated for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added to each vial containing a filter.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
2.3.3. Data Analysis
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific radioligand binding).
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) where [L] is the concentration of the radioligand used and K𝘥 is the dissociation constant of the radioligand for the transporter.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with monoamine transporters.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Binding selectivity of this compound for monoamine transporters.
Caption: Mechanism of monoamine reuptake inhibition by this compound.
References
An In-depth Technical Guide to the Primary Active Metabolites of Clomipramine in Humans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary active metabolites of the tricyclic antidepressant clomipramine (B1669221) in humans. The document details their pharmacological activities, metabolic pathways, and the experimental protocols used for their identification and characterization.
Introduction
Clomipramine is a potent serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor widely used in the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder.[1] Following administration, clomipramine undergoes extensive metabolism in the liver, leading to the formation of several metabolites. A thorough understanding of these metabolites is crucial as they contribute significantly to the overall therapeutic efficacy and side-effect profile of the parent drug. This guide focuses on the identification and characterization of the primary active metabolites of clomipramine.
Primary Active Metabolites of Clomipramine
The metabolism of clomipramine primarily involves N-demethylation and hydroxylation, resulting in the formation of several pharmacologically active compounds. The most significant of these are:
-
Desmethylclomipramine (Norclomipramine): This is the major active metabolite of clomipramine. It is formed through the N-demethylation of the parent compound.[2] Desmethylclomipramine is itself a potent inhibitor of norepinephrine reuptake and, to a lesser extent, serotonin reuptake.[3] Its plasma concentrations are often higher than those of clomipramine, and it has a longer half-life, contributing significantly to the overall therapeutic effect.[2][4]
-
8-Hydroxyclomipramine: This metabolite is formed through the hydroxylation of clomipramine. It has been shown to be pharmacologically active, exhibiting similar potency to clomipramine in inhibiting the reuptake of serotonin and norepinephrine.[5] Notably, it possesses significantly lower anticholinergic activity compared to the parent drug.[5]
-
8-Hydroxydesmethylclomipramine: This metabolite is formed via the hydroxylation of desmethylclomipramine. It is also considered pharmacologically active.[5] Studies have indicated that it has approximately one-tenth the antimuscarinic potency of desmethylclomipramine.[5]
-
Clomipramine N-oxide: Formed through N-oxidation of clomipramine, this is another identified metabolite.[6] However, its pharmacological activity and contribution to the clinical effects of clomipramine are less well-characterized compared to the other metabolites.
Quantitative Data
The following tables summarize the available quantitative data for clomipramine and its primary active metabolites.
Table 1: Pharmacokinetic Parameters of Clomipramine and Desmethylclomipramine in Humans
| Compound | Mean Elimination Half-life (hours) | Peak Plasma Concentration (Cmax) after 150 mg dose (ng/mL) | Time to Peak Plasma Concentration (Tmax) (hours) |
| Clomipramine | 39 | 20-275 (steady state)[1] | 3-4 |
| Desmethylclomipramine | 50[1] | Generally higher than clomipramine (steady state)[1] | Reached later than clomipramine[1] |
Table 2: In Vitro Receptor and Transporter Binding Affinities (Ki in nM) of Clomipramine and Desmethylclomipramine
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | Muscarinic Receptors | Histamine H1 Receptor | Adrenergic α1 Receptor |
| Clomipramine | 0.14[7] | 54[7] | 3[7] | High Affinity[8][9] | High Affinity[8][9] | High Affinity[8][9] |
| Desmethylclomipramine | Less potent than clomipramine[3] | More potent than clomipramine[3] | More potent than clomipramine[3] | Lower affinity than clomipramine[3] | Data not available | Data not available |
Note: A lower Ki value indicates a higher binding affinity.
Table 3: In Vivo Norepinephrine Transporter (NET) Occupancy (Kd) in Non-Human Primates
| Compound | Dose for 50% NET Occupancy (mg/kg) | Plasma Concentration for 50% NET Occupancy (ng/mL) |
| Clomipramine | 0.44[10] | 24.5[10] |
| Desmethylclomipramine | 0.11[10] | 4.4[10] |
Metabolic Pathways
The metabolism of clomipramine is a complex process primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The major pathways are N-demethylation and hydroxylation.
-
N-demethylation to desmethylclomipramine is catalyzed by multiple CYP isoforms, including CYP1A2, CYP2C19, and CYP3A4.[11]
-
Hydroxylation at the 8-position of both clomipramine and desmethylclomipramine is primarily mediated by CYP2D6.[11]
These metabolic pathways are subject to genetic polymorphisms, particularly in CYP2D6 and CYP2C19, which can lead to significant inter-individual variability in plasma concentrations of the parent drug and its metabolites.[2]
Metabolic pathway of clomipramine.
Experimental Protocols
Quantification of Clomipramine and its Metabolites in Human Plasma by HPLC-MS/MS
Objective: To determine the concentrations of clomipramine and its primary metabolites in human plasma samples.
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of human plasma, add an internal standard (e.g., deuterated clomipramine).
-
Vortex mix the sample.
-
Load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol (B129727) in water) to remove interferences.
-
Elute the analytes with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.[12]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier (e.g., 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for clomipramine, desmethylclomipramine, 8-hydroxyclomipramine, 8-hydroxydesmethylclomipramine, and the internal standard.[12]
-
Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum sensitivity.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.
Workflow for HPLC-MS/MS analysis.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of clomipramine and its metabolites for specific receptors (e.g., serotonin transporter, norepinephrine transporter, muscarinic receptors).
Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express the target receptor (e.g., rat brain cortex) or cells transfected with the receptor in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand specific for the target receptor (e.g., [3H]-citalopram for SERT), and varying concentrations of the test compound (clomipramine or its metabolites).
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.[8]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Conclusion
The primary active metabolites of clomipramine in humans are desmethylclomipramine, 8-hydroxyclomipramine, and 8-hydroxydesmethylclomipramine. These metabolites, particularly desmethylclomipramine, contribute significantly to the pharmacological profile of clomipramine through their interactions with serotonin and norepinephrine transporters, as well as other neurotransmitter receptors. The inter-individual variability in the metabolism of clomipramine, largely due to genetic polymorphisms in CYP enzymes, underscores the importance of understanding the contribution of each active metabolite to the overall clinical response and side-effect profile. Further research is warranted to fully elucidate the clinical significance of the hydroxylated metabolites and clomipramine N-oxide. The experimental protocols detailed in this guide provide a framework for the continued investigation of clomipramine's complex pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative neurotransmitter reuptake and anticholinergic potencies of the 8-hydroxy metabolites of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clomipramine: an antiobsessional tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The biotransformation of clomipramine in vitro, identification of the cytochrome P450s responsible for the separate metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openriver.winona.edu [openriver.winona.edu]
- 12. ClinPGx [clinpgx.org]
A Technical Guide to the Structural and Pharmacological Distinctions Between Norclomipramine and Desipramine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the structural, physicochemical, and pharmacological differences between the tricyclic antidepressants (TCAs) Norclomipramine and Desipramine. Both are secondary amine TCAs and share a common dibenz[b,f]azepine core, yet a single atomic substitution dramatically alters their pharmacological profiles. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the structural relationship and mechanism of action.
Core Structural Differences and Physicochemical Properties
The fundamental structural distinction between this compound and Desipramine lies in the substitution on one of the aromatic rings of the dibenz[b,f]azepine nucleus. This compound possesses a chlorine atom at the C3 position, whereas Desipramine is unsubstituted at this position.[1][2] This seemingly minor difference imparts significant changes to the molecule's electronic properties and conformation, which in turn influences its interaction with biological targets.
This compound (also known as N-desmethylclomipramine) is the primary active metabolite of the well-known antidepressant Clomipramine.[1] Desipramine is the primary active metabolite of Imipramine.[2] Both are secondary amines, distinguishing them from their tertiary amine parent compounds.[2]
The chemical structures are depicted below for direct comparison.
The table below summarizes the core physicochemical properties of each molecule.
| Property | Desipramine | This compound | Reference(s) |
| IUPAC Name | 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine | 3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine | [1][2] |
| Molecular Formula | C₁₈H₂₂N₂ | C₁₈H₂₁ClN₂ | [1][2] |
| Molar Mass | 266.38 g/mol | 300.83 g/mol | [1][2] |
| Parent Compound | Imipramine | Clomipramine | [1][2] |
Comparative Pharmacological Profile
The primary mechanism of antidepressant action for both compounds is the inhibition of monoamine reuptake, particularly norepinephrine (B1679862) and serotonin (B10506), from the synaptic cleft.[3][4] However, the chlorination of this compound significantly alters its binding affinity and selectivity for various neurotransmitter transporters and receptors.
Monoamine Transporter Affinity
Both molecules are potent inhibitors of the norepinephrine transporter (NET). Desipramine is recognized as one of the most potent and selective NET inhibitors among the TCAs.[5] this compound also demonstrates very high affinity for NET.[6] The key difference lies in their affinity for the serotonin transporter (SERT). While Desipramine's affinity for SERT is substantially lower than for NET, this compound retains a moderate affinity for SERT, though it is significantly less serotonergic than its parent compound, clomipramine.[6][7] Both compounds exhibit very low affinity for the dopamine (B1211576) transporter (DAT).[7]
The following table presents a summary of binding affinities (Ki, in nM) for the human monoamine transporters. Lower Ki values indicate higher binding affinity.
| Target Transporter | Desipramine (Ki, nM) | This compound (Ki, nM) | Reference(s) |
| Norepinephrine Transporter (NET) | 0.8 - 4.2 | 0.32 | [6][7] |
| Serotonin Transporter (SERT) | 36 - 64 | 31.6 | [5][6][7] |
| Dopamine Transporter (DAT) | 3190 | >1000 | [7] |
Off-Target Receptor Affinities
Tricyclic antidepressants are known for their broad receptor-binding profile, which contributes to their side effects.[3] These include antagonism at muscarinic acetylcholine (B1216132) (M-ACh), histamine (B1213489) H1, and alpha-1 adrenergic (α1) receptors. Desipramine generally exhibits weaker affinity for these off-target receptors compared to many other TCAs, contributing to a more favorable side-effect profile regarding sedation and anticholinergic effects.[3][5]
| Receptor Target | Desipramine (Ki, nM) | This compound (Ki, nM) | Reference(s) |
| Histamine H1 | 11 | 15 | [5] |
| Muscarinic M1-M5 (non-selective) | 93 - 230 | ~100 | [5] |
| Alpha-1 Adrenergic (α1) | 19 - 43 | 25 | [5] |
Note: Data is compiled from various sources and should be interpreted with consideration for potential inter-assay variability. The NIMH Psychoactive Drug Screening Program (PDSP) is a primary source for such data.
Experimental Protocols
Characterization and comparison of this compound and Desipramine involve various analytical and pharmacological assays. Below are representative methodologies for quantifying these compounds and determining their receptor binding affinities.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of TCAs in a biological matrix, such as plasma.
Methodology:
-
Sample Preparation: A 1 mL aliquot of plasma is mixed with an internal standard (e.g., a structurally similar compound not present in the sample).
-
Liquid-Liquid Extraction (LLE): The sample is made alkaline (pH > 9) with a base like sodium hydroxide (B78521) to ensure the TCAs are in their un-ionized, lipid-soluble form. An organic extraction solvent (e.g., 5 mL of hexane:isoamyl alcohol, 99:1 v/v) is added.
-
Separation: The mixture is vortexed vigorously for 1-2 minutes to facilitate the transfer of the analytes into the organic phase and then centrifuged (e.g., at 3000 x g for 10 minutes) to separate the aqueous and organic layers.
-
Evaporation: The upper organic layer is carefully transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen gas at 37-40°C.
-
Reconstitution: The dried residue is redissolved in a small, precise volume (e.g., 100 µL) of the HPLC mobile phase.
-
HPLC Analysis:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance is monitored at a wavelength of approximately 254 nm.
-
-
Quantification: The concentration of the drug is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the drug.
Radioligand Binding Assay for NET Affinity (Ki Determination)
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the norepinephrine transporter (NET).
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET) are cultured and harvested.
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed (e.g., 40,000 x g for 20 min at 4°C).
-
The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer to a final protein concentration of 5-10 µg per well.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
Assay buffer.
-
A fixed concentration of a radioligand specific for NET (e.g., [³H]-Nisoxetine at a concentration near its Kd, ~1-3 nM).
-
A range of concentrations of the unlabeled test compound (e.g., this compound, from 10⁻¹¹ to 10⁻⁵ M).
-
-
-
Determination of Non-Specific Binding: A parallel set of wells contains a high concentration of a known potent NET inhibitor (e.g., 10 µM Desipramine) to determine the amount of non-specific binding of the radioligand.
-
Incubation: The plate is incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filter mats (e.g., GF/B or GF/C), which trap the membranes with the bound radioligand. The filters are quickly washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The filter mats are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each well.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
The IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
The structural difference between this compound and Desipramine, namely the presence of a chlorine atom at the C3 position in this compound, is a prime example of how subtle changes in molecular architecture can lead to distinct pharmacological profiles. While both compounds are potent norepinephrine reuptake inhibitors, the chlorination in this compound modulates its affinity for the serotonin transporter and other off-target receptors. Desipramine's profile is characterized by its high potency and selectivity for NET with generally weaker off-target effects, whereas this compound presents as a potent dual NET and moderate SERT inhibitor. A thorough understanding of these structure-activity relationships, quantified through rigorous experimental methodologies, is critical for the rational design and development of novel therapeutics in neuroscience.
References
- 1. Desipramine - Wikipedia [en.wikipedia.org]
- 2. Desipramine | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. KEGG DRUG: Desipramine hydrochloride [genome.jp]
- 4. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 5. PDSP Database - UNC [pdspdb.unc.edu]
- 6. 45567 [pdspdb.unc.edu]
- 7. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
In Vitro Anticholinergic Profile of Desmethylclomipramine: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine (B1669221), is known to contribute significantly to the therapeutic effects of its parent compound. Beyond its well-documented inhibition of norepinephrine (B1679862) reuptake, desmethylclomipramine exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of the in vitro anticholinergic characteristics of desmethylclomipramine, detailing its binding affinities, the experimental protocols used for its assessment, and the relevant intracellular signaling pathways.
Quantitative Analysis of Muscarinic Receptor Binding
The anticholinergic activity of a compound is determined by its affinity for the five subtypes of muscarinic acetylcholine receptors (M1-M5). This is typically quantified using the inhibition constant (Ki) or its logarithmic transformation (pKi), where a lower Ki or a higher pKi value indicates a higher binding affinity.
One study determined the direct antimuscarinic potency of desmethylimipramine (an alternative name for desmethylclomipramine) to be approximately 1/480th that of atropine (B194438) in radioligand receptor binding studies on rabbit urinary bladder.[2] Further research has shown that the hydroxylated metabolite of desmethylclomipramine, 8-hydroxy-desmethylclomipramine, has an even lower antimuscarinic potency, approximately one-tenth that of desmethylclomipramine itself.[3]
For illustrative purposes, the following table structure is provided for the ideal presentation of quantitative binding data.
| Receptor Subtype | Desmethylclomipramine Ki (nM) | Desmethylclomipramine pKi | Reference Compound (e.g., Atropine) Ki (nM) | Reference Compound (e.g., Atropine) pKi |
| M1 | Data Not Available | Data Not Available | ~1-2 | ~8.7-9.0 |
| M2 | Data Not Available | Data Not Available | ~1-2 | ~8.7-9.0 |
| M3 | Data Not Available | Data Not Available | ~1-2 | ~8.7-9.0 |
| M4 | Data Not Available | Data Not Available | ~1-2 | ~8.7-9.0 |
| M5 | Data Not Available | Data Not Available | ~1-2 | ~8.7-9.0 |
Experimental Protocols
The in vitro anticholinergic properties of a compound like desmethylclomipramine are primarily investigated through radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of desmethylclomipramine for each of the five muscarinic receptor subtypes.
Methodology:
-
Receptor Source: Membranes from cultured cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells) stably transfected with and expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are used.
-
Radioligand: A high-affinity, non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB), is utilized.
-
Competitive Binding Assay:
-
A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (desmethylclomipramine).
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of desmethylclomipramine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Functional Assays (Second Messenger Assays)
These assays measure the ability of a compound to antagonize the cellular response initiated by the binding of an agonist to the muscarinic receptor.
Objective: To determine the functional potency (e.g., IC50 or pA2 value) of desmethylclomipramine in inhibiting agonist-induced signaling.
Methodology (Example for Gq-coupled M1, M3, and M5 receptors):
-
Cell Culture: Use cell lines expressing the specific muscarinic receptor subtype of interest.
-
Calcium Mobilization Assay:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then pre-incubated with varying concentrations of desmethylclomipramine.
-
A muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) is added to stimulate the receptor.
-
The resulting increase in intracellular calcium concentration is measured using a fluorescence plate reader.
-
-
Data Analysis: The concentration of desmethylclomipramine that produces a 50% inhibition of the agonist-induced calcium response (IC50) is calculated. This provides a measure of its functional antagonist potency.
Signaling Pathways and Experimental Workflow
The interaction of desmethylclomipramine with muscarinic receptors blocks the downstream signaling cascades initiated by acetylcholine. The five muscarinic receptor subtypes couple to different G proteins, leading to distinct cellular responses.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Antagonism by desmethylclomipramine would block the activation of phospholipase C (PLC), which in turn would prevent the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately inhibits the release of intracellular calcium and the activation of protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Antagonism by desmethylclomipramine would block the inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) levels. It would also block the modulation of ion channels, such as the opening of G protein-coupled inwardly-rectifying potassium channels (GIRKs).
Caption: Antagonism of Gq-coupled muscarinic receptors by desmethylclomipramine.
Caption: Antagonism of Gi-coupled muscarinic receptors by desmethylclomipramine.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
Desmethylclomipramine exhibits demonstrable, albeit moderate, anticholinergic properties in vitro. While precise binding affinities for individual human muscarinic receptor subtypes remain to be fully elucidated in publicly accessible literature, its antagonistic effects are evident through comparative studies and functional assays. A thorough characterization of its binding profile at all five muscarinic receptors would provide a more complete understanding of its pharmacological actions and contribute to a more precise prediction of its therapeutic and adverse effect profiles. The experimental protocols and signaling pathway information provided herein offer a framework for such investigations.
References
- 1. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the anticholinergic and musculotropic effects of desmethylimipramine on the rabbit urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative neurotransmitter reuptake and anticholinergic potencies of the 8-hydroxy metabolites of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cytochrome P450-Mediated Metabolism of Norclomipramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine (B1669221), undergoes extensive metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the specific CYP isoforms responsible for its biotransformation is critical for predicting drug-drug interactions, understanding inter-individual variability in clinical response, and ensuring patient safety. This technical guide provides an in-depth overview of the key CYP450 enzymes involved in this compound metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic and signaling pathways.
Core Concepts in this compound Metabolism
The metabolic journey of this compound begins with its formation from the parent drug, clomipramine, via N-demethylation. Subsequently, this compound itself is further metabolized, primarily through hydroxylation.
From Clomipramine to this compound: The Role of N-demethylation
The conversion of clomipramine to its active metabolite, this compound (desmethylclomipramine), is a critical first step. This reaction is predominantly catalyzed by three key CYP450 isoforms:
-
CYP3A4: A major contributor to the N-demethylation of clomipramine.
-
CYP2C19: Plays a significant role in the formation of this compound.
-
CYP1A2: Contributes to a lesser extent to clomipramine's N-demethylation.
The Fate of this compound: Hydroxylation Pathways
Once formed, this compound is primarily eliminated through hydroxylation, a reaction catalyzed by another crucial CYP450 enzyme:
-
CYP2D6: This enzyme is principally responsible for the 8-hydroxylation of this compound, leading to the formation of 8-hydroxy-norclomipramine. This is the main metabolic pathway for the clearance of this compound.
Quantitative Analysis of Enzyme Kinetics
The efficiency and contribution of each CYP450 enzyme in the metabolism of clomipramine and this compound can be quantified by key kinetic parameters such as the Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), and the inhibition constant (K_i).
Table 1: Kinetic Parameters for the N-demethylation of Clomipramine to this compound
| Enzyme | K_m (μM) | V_max (nmol/mg protein/min) | Inhibitor | K_i (μM) |
| CYP3A4 | - | - | Ketoconazole (B1673606) | 0.054[1] |
| CYP2C19 | - | - | - | - |
| CYP1A2 | - | - | Fluvoxamine | 0.15[1] |
| Human Liver Microsomes (High Affinity) | 0.11 ± 0.06 | 0.114 ± 0.047 | - | - |
| Human Liver Microsomes (Low Affinity) | 24 ± 14 | 0.428 ± 0.188 | - | - |
Note: Specific K_m and V_max values for individual recombinant enzymes in this pathway are not consistently available in the literature. The data from human liver microsomes suggest the involvement of at least two different enzymes with distinct affinities.
Table 2: Kinetic Parameters for the 8-Hydroxylation of this compound
| Enzyme | Formation Rate (nmol/nmol CYP/hr) | K_m (μM) | V_max (pmol/nmol CYP/min) | Inhibitor | K_i (μM) |
| CYP2D6 | 75[1] | 0.48-0.74 | 2167 | Quinidine (B1679956) | 0.16[1] |
*Note: Due to the limited availability of specific kinetic data for this compound 8-hydroxylation, the provided K_m and V_max values are for the structurally similar reaction of 10-hydroxylation of nortriptyline (B1679971) by CYP2D6 and should be considered as an approximation.[2]
Signaling Pathways in CYP450 Regulation
The expression and activity of CYP450 enzymes are tightly regulated by complex signaling pathways. Key among these are the pregnane (B1235032) X receptor (PXR) and the aryl hydrocarbon receptor (AhR) pathways, which are activated by a wide range of xenobiotics, including drugs. Activation of these receptors leads to the increased transcription of various CYP genes, a process known as induction.
Metabolic Pathway of Clomipramine and this compound
The overall metabolic transformation of clomipramine involves a two-step process, with multiple enzymes contributing at each stage. The following diagram illustrates the major metabolic routes.
Experimental Protocols
The identification and characterization of CYP450 enzymes involved in drug metabolism rely on a series of well-established in vitro experiments. The following protocols provide a representative methodology.
Protocol 1: CYP450 Reaction Phenotyping using Recombinant Enzymes and Human Liver Microsomes (HLM)
Objective: To identify the specific CYP450 isoforms responsible for the metabolism of this compound.
Materials:
-
This compound
-
Recombinant human CYP450 enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Specific CYP450 chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard (IS) for analytical quantification
-
HPLC-MS/MS system
Procedure:
-
Recombinant Enzyme Assay: a. Prepare incubation mixtures containing potassium phosphate buffer, recombinant CYP enzyme, and this compound at various concentrations. b. Pre-incubate the mixtures at 37°C for 5 minutes. c. Initiate the reaction by adding the NADPH regenerating system. d. Incubate at 37°C for a predetermined time (e.g., 30 minutes). e. Terminate the reaction by adding ice-cold acetonitrile containing an internal standard. f. Centrifuge to pellet the protein and analyze the supernatant by HPLC-MS/MS for the formation of 8-hydroxy-norclomipramine.
-
HLM Assay with Chemical Inhibitors: a. Prepare incubation mixtures containing potassium phosphate buffer, HLM, and this compound. b. For inhibitor conditions, add a specific CYP450 inhibitor at a concentration known to be selective. c. Pre-incubate the mixtures at 37°C for 10 minutes. d. Initiate the reaction by adding the NADPH regenerating system. e. Follow steps 1d-1f. f. Compare the rate of metabolite formation in the presence and absence of each inhibitor to determine the contribution of each CYP isoform.
Protocol 2: Determination of Kinetic Parameters (K_m and V_max)
Objective: To determine the Michaelis-Menten constants for the CYP2D6-mediated 8-hydroxylation of this compound.
Procedure:
-
Follow the procedure for the recombinant enzyme assay (Protocol 1).
-
Use a range of this compound concentrations that bracket the expected K_m value (e.g., 0.1 to 50 µM).
-
Ensure that the incubation time and protein concentration are in the linear range of metabolite formation.
-
Quantify the formation of 8-hydroxy-norclomipramine at each substrate concentration.
-
Plot the reaction velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine K_m and V_max.
Protocol 3: HPLC-MS/MS Analysis of this compound and its Metabolites
Objective: To separate and quantify this compound and 8-hydroxy-norclomipramine in in vitro incubation samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
C18 reverse-phase HPLC column.
Procedure:
-
Sample Preparation: Use the supernatant from the terminated incubation mixtures.
-
Chromatographic Conditions: a. Mobile Phase A: Water with 0.1% formic acid. b. Mobile Phase B: Acetonitrile with 0.1% formic acid. c. Gradient: A linear gradient from low to high organic phase (acetonitrile) to elute the analytes. d. Flow Rate: Typically 0.3-0.5 mL/min. e. Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
Mass Spectrometric Conditions: a. Ionization Mode: Electrospray Ionization (ESI) in positive mode. b. Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound, 8-hydroxy-norclomipramine, and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of the analytes and the internal standard to quantify the amounts in the experimental samples.
Experimental Workflow
The process of identifying the CYP450 enzymes responsible for a drug's metabolism follows a logical and systematic workflow, often referred to as reaction phenotyping.
Conclusion
The metabolism of this compound is a multi-step process involving several key cytochrome P450 enzymes. The formation of this compound from clomipramine is primarily mediated by CYP3A4 and CYP2C19, with a minor contribution from CYP1A2. The subsequent and principal metabolic clearance pathway for this compound is 8-hydroxylation, a reaction predominantly catalyzed by CYP2D6. A thorough understanding of the roles and kinetics of these enzymes is paramount for the safe and effective clinical use of clomipramine, enabling the prediction of potential drug-drug interactions and providing a basis for personalized medicine approaches based on pharmacogenetic variations in CYP enzyme activity. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation of the metabolic fate of this compound and other xenobiotics.
References
The Pharmacokinetic Profile of Norclomipramine: A Technical Guide to Elimination Half-Life and Steady-State Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norclomipramine, the primary and pharmacologically active metabolite of the tricyclic antidepressant clomipramine (B1669221), plays a crucial role in the therapeutic efficacy and potential toxicity of its parent drug. Understanding the pharmacokinetic properties of this compound, specifically its elimination half-life and steady-state concentration, is paramount for optimizing dosing strategies, ensuring patient safety, and guiding further drug development. This technical guide provides a comprehensive overview of these key parameters, supported by experimental data and methodologies.
Pharmacokinetic Parameters of this compound and Clomipramine
The pharmacokinetic profile of this compound is intrinsically linked to that of its parent compound, clomipramine. Following oral administration, clomipramine is well absorbed but undergoes significant first-pass metabolism in the liver, where it is demethylated to form this compound.[1][2] This metabolic process contributes to the high interindividual variability in plasma concentrations observed in patients.[3]
Elimination Half-Life
The elimination half-life (t½) of a drug is a critical determinant of its dosing interval and the time required to reach steady-state concentrations. This compound exhibits a notably longer half-life than clomipramine, leading to its accumulation in the plasma over time.
| Compound | Elimination Half-Life (hours) | Patient Population | Reference |
| This compound | 54 - 77 | Not Specified | [3] |
| ~96 | Healthy Volunteers | [1] | |
| 50 | Depressed Patients | [2] | |
| Clomipramine | 19 - 37 | Not Specified | [3] |
| ~24 | Healthy Volunteers | [1] | |
| 20 - 26 | Healthy Volunteers | [2] | |
| 34 - 36 | Depressed Patients | [2] |
Table 1: Elimination Half-Life of this compound and Clomipramine. This table summarizes the reported elimination half-lives for this compound and its parent compound, clomipramine, in different study populations.
Steady-State Concentration and Therapeutic Drug Monitoring
Achieving a therapeutic steady-state concentration (Css) is a primary goal of clomipramine therapy. Due to the long half-lives of both clomipramine and this compound, it typically takes 1 to 3 weeks to reach this state.[1][3] Therapeutic Drug Monitoring (TDM) of both compounds is often employed to optimize treatment and minimize adverse effects.
| Analyte(s) | Therapeutic Range (ng/mL) | Trough Level (Specimen Collection Time) | Reference |
| This compound | 150 - 300 | Immediately before the next scheduled dose | [3] |
| Clomipramine | 70 - 200 | Immediately before the next scheduled dose | [3] |
| Sum of Clomipramine and this compound | 230 - 450 | Immediately before the next scheduled dose | [3] |
| < 150 (associated with nonresponse) | Not Specified | [1] | |
| > 450 (seldom leads to improved efficacy) | Not Specified | [1] | |
| Steady-State Plasma Concentrations (Css) after Oral Dosing | |||
| This compound | Generally higher than clomipramine | Achieved within 7 to 14 days of oral clomipramine (100-200 mg/day) | [2] |
| Clomipramine | 20 - 275 | Achieved within 7 to 14 days of oral clomipramine (100-200 mg/day) | [2] |
Table 2: Steady-State Concentrations and Therapeutic Ranges. This table outlines the established therapeutic ranges for this compound and clomipramine, as well as their combined concentrations, and provides context on the time to reach steady state with typical oral dosing regimens.
Experimental Protocols for Quantification
The accurate quantification of this compound and clomipramine in biological matrices is essential for pharmacokinetic studies and clinical monitoring. The most common analytical method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[4][5][6]
Sample Preparation: Solid-Phase Extraction (SPE)
A robust and reproducible sample preparation method is critical for accurate analysis. The following protocol outlines a general procedure for the solid-phase extraction of clomipramine and this compound from human plasma.
Figure 1: Experimental Workflow for this compound Analysis. This diagram illustrates the key steps involved in the extraction and quantification of this compound from plasma samples using SPE and LC-MS/MS.
Protocol Details:
-
Sample Collection: Collect whole blood in a red-top tube (serum) or a lavender-top (EDTA) or green-top (heparin) tube (plasma). Do not use gel-barrier tubes as they can absorb the drug. For therapeutic monitoring, collect the specimen immediately prior to the next dose (trough level).[3]
-
Internal Standard Addition: To an aliquot of plasma, add an internal standard solution containing deuterated analogs of the analytes (e.g., clomipramine-d3 and this compound-d3). This is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency and instrument response.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a cation exchange SPE cartridge.
-
Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elution: Elute the analytes of interest with a suitable elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., BDS Hypersil C18, 100 mm × 4.6 mm, 5 μm) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate).[7]
-
Gradient/Isocratic Elution: The separation can be performed using either an isocratic or a gradient elution program to achieve optimal resolution of the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+) is typically used.
-
Detection Mode: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |
| Clomipramine | 315.2 | 86.2 | [7] |
| This compound | 301.1 | 72.1 | [7] |
| Clomipramine-d3 (IS) | 318.1 | 89.3 | [7] |
| This compound-d3 (IS) | 304.2 | 75.2 | [7] |
Table 3: Example MRM Transitions for LC-MS/MS Analysis. This table provides representative precursor and product ion pairs for the detection and quantification of clomipramine, this compound, and their deuterated internal standards.
Metabolic Pathways of Clomipramine
The metabolism of clomipramine is a complex process involving several cytochrome P450 (CYP) enzymes. The primary pathway is N-demethylation to form this compound. Both the parent drug and its active metabolite undergo further hydroxylation and subsequent conjugation for excretion.
Figure 2: Clomipramine Metabolic Pathway. This diagram illustrates the major metabolic transformations of clomipramine, including the formation of its active metabolite, this compound, and subsequent hydroxylation and conjugation reactions.
Conclusion
A thorough understanding of the elimination half-life and steady-state concentrations of this compound is indispensable for the safe and effective clinical use of clomipramine. The significant interindividual variability in these pharmacokinetic parameters underscores the importance of therapeutic drug monitoring. The detailed experimental protocols and metabolic pathways presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals working with this important therapeutic agent. Continued research into the factors influencing the pharmacokinetics of this compound will further enhance our ability to optimize antidepressant therapy.
References
- 1. Clinical pharmacokinetics of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. waters.com [waters.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Brain Distribution and Central Nervous System Penetration of Norclomipramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine (B1669221), plays a significant role in the therapeutic effects of its parent drug. Understanding its ability to penetrate the central nervous system (CNS) and its distribution within the brain is critical for optimizing treatment strategies and for the development of new CNS-acting agents. This technical guide provides a comprehensive overview of the available data on the brain distribution and CNS penetration of this compound. It includes a summary of quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of experimental workflows and potential transport mechanisms at the blood-brain barrier (BBB).
Quantitative Brain Distribution of this compound
The regional distribution of this compound in the brain has been investigated in preclinical models, providing insights into its potential sites of action. The following table summarizes the quantitative data on this compound concentrations in various brain regions and plasma, as well as the calculated brain-to-plasma concentration ratios (Kp).
Table 1: Regional Brain Distribution of this compound in Rats Following Chronic Clomipramine Administration [1]
| Brain Region | This compound Concentration (µg/g tissue) | Plasma Concentration (µg/mL) | Brain-to-Plasma Ratio (Kp) |
| Cortex | 1.8 ± 0.3 | 0.17 ± 0.04 | 10.59 |
| Hypothalamus | 1.5 ± 0.2 | 0.17 ± 0.04 | 8.82 |
| Hippocampus | 1.2 ± 0.2 | 0.17 ± 0.04 | 7.06 |
| Striatum | 1.9 ± 0.3 | 0.17 ± 0.04 | 11.18 |
| Brainstem | 1.1 ± 0.2 | 0.17 ± 0.04 | 6.47 |
| Cerebellum | 0.9 ± 0.1 | 0.17 ± 0.04 | 5.29 |
Data are presented as mean ± SEM. Kp values were calculated by dividing the mean brain tissue concentration by the mean plasma concentration.
CNS Penetration Mechanisms of this compound
The penetration of drugs into the CNS is primarily governed by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. The physicochemical properties of a molecule, such as its lipophilicity and molecular size, play a crucial role in its ability to cross the BBB via passive diffusion.
This compound, as a lipophilic amine, is expected to cross the BBB. However, the extent of its penetration can be significantly influenced by active transport mechanisms, particularly by efflux transporters of the ATP-binding cassette (ABC) superfamily, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters are expressed on the luminal side of the brain endothelial cells and actively pump a wide range of substrates out of the brain, thereby limiting their CNS exposure.
While the interaction of the parent drug, clomipramine, with P-gp has been studied, specific data on this compound as a P-gp substrate is less documented in the readily available literature. Further in vitro studies, such as transport assays using Caco-2 or MDCK cell lines overexpressing these transporters, are required to definitively characterize the role of active efflux in the CNS penetration of this compound.
Experimental Protocols
In Vivo Brain Distribution Studies
The quantitative data presented in Table 1 was obtained from in vivo studies in rats. The general methodology for such studies is outlined below.
3.1.1. Animal Model and Dosing
-
Species: Male Sprague-Dawley rats.
-
Dosing: Chronic oral administration of clomipramine (15 mg/kg) for 14 days. This allows for steady-state concentrations of both clomipramine and its metabolite, this compound.
3.1.2. Sample Collection
-
At the end of the dosing period, animals are euthanized.
-
Blood samples are collected via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation.
-
Brains are rapidly excised, rinsed with ice-cold saline, and dissected on a cold plate to isolate specific regions (cortex, hypothalamus, hippocampus, striatum, brainstem, cerebellum).
-
All samples are immediately frozen and stored at -80°C until analysis.
3.1.3. Sample Preparation and Analysis by High-Performance Liquid Chromatography (HPLC)
-
Tissue Homogenization: Brain tissue samples are weighed and homogenized in a suitable buffer.
-
Extraction: this compound and an internal standard are extracted from plasma and brain homogenates using liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: The extracted samples are analyzed using a reverse-phase HPLC system. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile), delivered in an isocratic or gradient elution mode.
-
Detection: Detection is typically performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS).
In Vitro Blood-Brain Barrier Transport Studies
To investigate the specific transport mechanisms of this compound across the BBB, in vitro models are invaluable.
3.2.1. Cell Culture
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) or Caco-2 cells, which endogenously express P-gp and other transporters.
-
Culture Conditions: Cells are seeded on semi-permeable filter inserts (e.g., Transwell®) and cultured until they form a confluent monolayer with well-established tight junctions. The formation of a tight monolayer is monitored by measuring the transendothelial electrical resistance (TEER).
3.2.2. Transport Assay
-
The experiment is initiated by adding this compound to either the apical (luminal, blood side) or basolateral (abluminal, brain side) chamber of the Transwell insert.
-
Samples are taken from the receiving chamber at various time points.
-
The concentration of this compound in the samples is quantified by HPLC or LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally considered indicative of active efflux.
Visualizations
Experimental Workflow for In Vivo Brain Distribution Study
Caption: Workflow for in vivo brain distribution study of this compound.
Potential CNS Penetration Pathways of this compound
Caption: Potential pathways for this compound transport across the BBB.
Conclusion
This compound effectively penetrates the CNS and distributes to various brain regions, with the highest concentrations observed in the striatum and cortex in preclinical models. While its lipophilic nature suggests passive diffusion across the blood-brain barrier, the potential involvement of active efflux transporters like P-glycoprotein warrants further investigation to fully elucidate its CNS pharmacokinetic profile. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals working on CNS-acting compounds and can inform the design of future studies aimed at optimizing brain penetration and therapeutic efficacy.
References
Methodological & Application
Application Note: Quantification of Norclomipramine in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norclomipramine is the active metabolite of the tricyclic antidepressant clomipramine (B1669221).[1] Therapeutic drug monitoring of both clomipramine and this compound is crucial for optimizing treatment, ensuring patient compliance, and evaluating potential toxicity.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of these compounds in biological matrices due to its high sensitivity, selectivity, and specificity.[2][3] This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, suitable for clinical and forensic toxicology.
Principle
This method utilizes a simple and rapid protein precipitation technique for the extraction of this compound and an internal standard (IS) from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
This compound-d3 (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma
Equipment
-
HPLC system (e.g., Shimadzu, Agilent, Waters)
-
Tandem mass spectrometer with an ESI source (e.g., Sciex, Thermo Scientific, Waters)
-
Analytical column (e.g., C18, 2.1 x 100 mm, 2.5 µm)
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound-d3 stock solution with acetonitrile to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.[4]
-
Vortex the tubes for 3 minutes at 1500 rpm.[4]
-
Centrifuge the samples for 2 minutes at 16,100 g.[4]
-
Transfer 25 µL of the supernatant to a 96-well plate.[4]
-
Add 475 µL of water to each well.[4]
-
Inject the prepared sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reversed-phase, e.g., XSelect™ Premier HSS C18 (2.1 x 100 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | Optimized for separation of this compound and internal standard |
Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500 °C |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| This compound | 301.1 | 72.1 | 100 | 30 |
| This compound-d3 | 304.2 | 72.1 | 100 | 30 |
Note: The specific parameters for declustering potential and collision energy may require optimization depending on the instrument used.
Data Presentation
Method Validation Summary
The method should be validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effects.
Table 2: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| This compound | 1 - 500 | >0.995 | 1 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 10 | < 10 | 90 - 110 |
| Medium | 50 | < 10 | < 10 | 90 - 110 |
| High | 400 | < 10 | < 10 | 90 - 110 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 5 | > 85 | 85 - 115 |
| High | 400 | > 85 | 85 - 115 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key steps in LC-MS/MS method development and validation.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method suitable for high-throughput analysis in a clinical research or therapeutic drug monitoring setting. The provided protocols and validation data demonstrate the method's suitability for accurate and precise quantification of this compound.
References
Application Note: HPLC-UV Method for the Quantitative Analysis of Norclomipramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine (B1669221), plays a significant role in the therapeutic efficacy and toxicological profile of its parent drug.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the analysis of this compound. The described protocols for sample preparation and chromatographic analysis are designed to be robust and reproducible for research and drug development applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an effective analytical method.
| Property | Value |
| Molecular Formula | C₁₈H₂₁ClN₂ |
| Molar Mass | 300.83 g/mol [1] |
| Chemical Structure | 3-(2-chloro-5,6-dihydrobenzo[b][2]benzazepin-11-yl)-N-methylpropan-1-amine[1] |
HPLC-UV Method Parameters
This method is based on a validated approach for the simultaneous determination of clomipramine and its primary metabolite, this compound.[3][4]
| Parameter | Recommended Condition |
| HPLC System | Isocratic HPLC system with UV-Vis Detector |
| Column | C8 reverse-phase column (e.g., Perkin Elmer ODS2 or equivalent) |
| Mobile Phase | Acetonitrile (B52724) : Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 100 µL |
| Detection Wavelength | 215 nm[3][4] |
| Run Time | Approximately 15 minutes |
Method Validation Summary
The following table summarizes the validation parameters for the HPLC-UV method for this compound analysis at a detection wavelength of 215 nm.[2][3][7]
| Validation Parameter | Result |
| Linearity Range | 2.5 - 120 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Recovery | 61.53 - 71.73% |
| Intra-day Precision (%CV) | 3.09 - 18.33% |
| Inter-day Precision (%CV) | 7.25 - 14.51% |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the extraction of this compound from plasma.[3]
Materials:
-
Plasma samples
-
1 M Sodium Hydroxide (NaOH)
-
Internal Standard (IS) solution (e.g., Cisapride at 1 µg/mL)
-
Extraction Solvent: Heptane : Isoamyl alcohol (95:5, v/v)
-
0.3% (v/v) Orthophosphoric acid
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of plasma in a centrifuge tube, add 0.5 mL of 1 M NaOH and 100 µL of the internal standard solution.
-
Add 3 mL of the extraction solvent.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) with an additional 3 mL of the extraction solvent and combine the organic layers.
-
To the combined organic extracts, add 200 µL of 0.3% orthophosphoric acid for back-extraction.
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
Aspirate and discard the upper organic layer.
-
Inject 100 µL of the remaining aqueous layer into the HPLC system.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a general protocol for protein precipitation, a simpler and faster alternative to LLE. Acetonitrile is a commonly used solvent for this purpose.
Materials:
-
Plasma/serum samples
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge capable of high speed (e.g., >10,000 x g)
Procedure:
-
Pipette 200 µL of plasma or serum into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile (a 1:3 ratio of sample to solvent).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean vial.
-
Inject an appropriate volume of the supernatant into the HPLC system.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
SPE can provide cleaner extracts compared to LLE and PPT. The following is a general guideline for developing an SPE method for a basic compound like this compound.
Materials:
-
Plasma/serum samples
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Deionized water
-
Acidic and basic solutions for pH adjustment
-
Elution solvent (e.g., methanol with a small percentage of ammonia (B1221849) or formic acid)
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water.
-
Equilibration: Equilibrate the cartridge with a buffer at a pH that ensures this compound is charged (e.g., a slightly acidic buffer).
-
Loading: Load the pre-treated plasma or serum sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences. A second wash with a slightly more organic solvent can further remove impurities.
-
Elution: Elute the this compound from the cartridge using an appropriate elution solvent (e.g., methanol containing a small amount of a volatile base like ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase before injection.
Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. brieflands.com [brieflands.com]
- 3. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uspnf.com [uspnf.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Transporter Binding Assays of Norclomipramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine, is a potent inhibitor of monoamine transporters. Its therapeutic efficacy and side-effect profile are largely dictated by its interaction with the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). Understanding the binding affinity of this compound to these transporters is crucial for drug development and neuroscience research.
These application notes provide a detailed protocol for conducting in vitro transporter binding assays to determine the binding affinity (Ki) of this compound for SERT, NET, and DAT. The provided methodologies are based on established radioligand displacement assays, a robust and reliable method for quantifying drug-transporter interactions.
Data Presentation
The following table summarizes the binding affinities of this compound for the human serotonin, norepinephrine, and dopamine transporters. The data is presented as the inhibitor constant (Ki), which represents the concentration of this compound required to occupy 50% of the transporters in the absence of the radioligand. Lower Ki values indicate higher binding affinity.
| Transporter | This compound Ki (nM) |
| Serotonin Transporter (SERT) | 0.77 |
| Norepinephrine Transporter (NET) | 0.32 |
| Dopamine Transporter (DAT) | 14 |
Note: These values are compiled from publicly available pharmacological data.
Experimental Protocols
A detailed methodology for determining the binding affinity of this compound to SERT, NET, and DAT using in vitro radioligand displacement binding assays is provided below.
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
Radioligands:
-
For SERT: [³H]-Citalopram
-
For NET: [³H]-Nisoxetine
-
For DAT: [³H]-GBR-12935
-
-
Test Compound: this compound hydrochloride
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM for SERT, 10 µM for NET, and 10 µM for DAT).
-
Scintillation Cocktail
-
96-well microplates
-
Cell harvester and filter mats
-
Liquid scintillation counter
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro transporter binding assay.
Step-by-Step Protocol
1. Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing hSERT, hNET, or hDAT in appropriate growth medium until they reach 80-90% confluency.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.
2. Radioligand Binding Assay:
-
In a 96-well microplate, add the following components in triplicate for each concentration of this compound:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known inhibitor.
-
Displacement: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filter mats in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis of the resulting sigmoidal curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the transporter.
-
Signaling Pathway
The monoamine transporters (SERT, NET, and DAT) are crucial for regulating neurotransmission in the synaptic cleft. They function by removing their respective neurotransmitters from the synapse and transporting them back into the presynaptic neuron. This reuptake process terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles for subsequent release. This compound exerts its effects by blocking these transporters, thereby increasing the concentration and duration of action of the neurotransmitters in the synapse.
Application Notes and Protocols for Norclomipramine in Rodent Models of Depressive Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing norclomipramine, the primary active metabolite of clomipramine (B1669221), in preclinical rodent models of depressive disorders. Given the limited direct research on this compound, this document leverages the extensive data available for its parent compound, clomipramine, to inform experimental design and protocols.
This compound is a tricyclic antidepressant (TCA) that functions as a potent monoamine reuptake inhibitor.[1][2] While clomipramine inhibits the reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), this compound demonstrates a greater selectivity for the norepinephrine transporter (NET).[2] This dual-action mechanism on two key neurotransmitter systems implicated in the pathophysiology of depression makes this compound a valuable tool for investigating the neurobiology of mood disorders and for the preclinical assessment of novel antidepressant compounds.
Mechanism of Action
This compound's primary mechanism of action involves the blockade of serotonin and norepinephrine reuptake transporters in the synaptic cleft.[1][2] This inhibition leads to an increased concentration of these neurotransmitters, enhancing serotonergic and noradrenergic signaling.[2] Chronic administration of related compounds has been shown to induce neuroadaptive changes, including alterations in receptor sensitivity and downstream signaling pathways that are thought to contribute to their therapeutic effects.
Signaling Pathway of this compound
References
Norclomipramine administration protocol for in vivo pharmacological studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of norclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine (B1669221), for use in in vivo pharmacological studies. This document includes detailed administration protocols, pharmacokinetic data, and insights into its mechanism of action to guide researchers in designing their experiments.
Introduction
This compound, also known as desmethylclomipramine, is a significant metabolite of clomipramine. It distinguishes itself from its parent compound by acting as a more potent and selective norepinephrine (B1679862) reuptake inhibitor, with less pronounced effects on serotonin (B10506) reuptake.[1][2] This pharmacological profile makes this compound a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes, including depression, anxiety, and pain.
Data Presentation
Pharmacokinetic Parameters of this compound
The following tables summarize the pharmacokinetic parameters of this compound in various species. It is important to note that much of the available data is derived from studies where clomipramine was administered, and this compound was measured as a metabolite.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Administration Route of Parent Compound (Clomipramine) | Dose of Parent Compound | Tmax (h) of this compound | Cmax (ng/mL) of this compound | Elimination Half-life (t½) (h) of this compound | Reference |
| Rat | Intraperitoneal (i.p.) | 20 mg/kg | - | - | - | [3] |
| Mouse | Intraperitoneal (i.p.) | Not Specified | ~0.28-0.30 | - | - |
Note: Specific Cmax and half-life data for direct this compound administration in rodents are limited in the reviewed literature. Chronic administration of clomipramine in rats leads to a gradual increase in this compound concentrations in both serum and brain.[4]
Table 2: Pharmacokinetic Parameters of this compound in Other Species
| Species | Administration Route of Parent Compound (Clomipramine) | Dose of Parent Compound | Tmax (h) of this compound | Cmax (ng/mL) of this compound | Elimination Half-life (t½) (h) of this compound | Reference |
| Dog | Oral | 3 mg/kg (single dose) | 1.4 - 8.8 | 21 - 134 | 1.2 - 2.3 | |
| Dog | Oral | 3 mg/kg (multiple doses) | 1.4 - 8.8 | 21 - 134 | 1.2 - 2.3 | |
| Non-human primate | Intravenous (i.v.) - Direct this compound | 0.11 mg/kg | - | 4.4 | - | [4][5] |
| Human | Oral | Not Specified | - | - | 54 - 77 |
Note: The data for non-human primates represents the dose and plasma concentration at which 50% of the norepinephrine transporter (NET) was occupied.[4][5]
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
Disclaimer: The following protocol is a general guideline. Researchers should validate the solubility and stability of their specific this compound formulation.
Materials:
-
This compound hydrochloride (powder form)
-
Sterile saline (0.9% sodium chloride) or another appropriate vehicle
-
Sterile vials
-
Vortex mixer
-
pH meter and solutions for pH adjustment (e.g., sterile HCl and NaOH) if necessary
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the concentration of the dosing solution.
-
Weigh the this compound hydrochloride powder accurately using a calibrated analytical balance.
-
Dissolve the powder in a small volume of the chosen vehicle (e.g., sterile saline) in a sterile vial. A patent for a clomipramine hydrochloride injection suggests a concentration of 15-35 g in 2000ml of water for injection.[6]
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but the thermal stability of the compound should be considered.
-
Check the pH of the solution and adjust to a physiologically compatible range (typically pH 6.5-7.5) if required, using sterile HCl or NaOH.
-
Bring the solution to the final volume with the vehicle.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Store the prepared solution appropriately. Storage conditions (e.g., refrigerated, protected from light) should be determined based on the stability of this compound in the chosen vehicle. A commercial solution of this compound hydrochloride is available in methanol (B129727) at 100 µg/mL and should be stored at -10° to 20°C.[7]
Administration Protocol
The choice of administration route depends on the experimental design and desired pharmacokinetic profile.
-
Intraperitoneal (i.p.) Injection: Commonly used in rodents for systemic administration.
-
Dosage: Based on the literature for clomipramine, a dose of 2 mg/kg was used in rats to reverse depression-like effects.[8] For direct this compound administration, a starting point could be extrapolated from the non-human primate study, keeping in mind species differences.
-
Procedure:
-
Gently restrain the animal.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert the needle at a shallow angle (approximately 15-20 degrees).
-
Aspirate to ensure no blood or fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the calculated volume of the this compound solution.
-
-
-
Intravenous (i.v.) Injection: Provides rapid and complete bioavailability.
-
Dosage: In non-human primates, intravenous administration of 0.11 mg/kg of desmethylclomipramine resulted in 50% occupancy of the norepinephrine transporter.[4][5]
-
Procedure:
-
Properly restrain the animal. The tail vein is commonly used in rodents.
-
Slightly warm the tail to dilate the vein.
-
Insert the needle into the vein. Successful insertion is often indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound solution.
-
-
-
Oral Gavage (p.o.): Mimics the clinical route of administration for antidepressants.
-
Dosage: Studies on clomipramine in rats have used oral doses ranging from 5 to 50 mg/kg.[9]
-
Procedure:
-
Gently restrain the animal.
-
Insert a gavage needle attached to a syringe into the esophagus.
-
Slowly administer the solution directly into the stomach.
-
-
Behavioral Assessment: Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay to assess antidepressant efficacy.
Apparatus:
-
A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Pre-test session (Day 1): Place the animal in the water tank for 15 minutes. This session is for habituation.
-
Test session (Day 2, 24 hours later): Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for i.p. injection). Place the animal in the water tank for 5-6 minutes.
-
Data Analysis: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound's primary mechanism of action.
Experimental Workflow for In Vivo Study
Caption: A typical experimental workflow for in vivo this compound studies.
References
- 1. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tricyclic antidepressant clomipramine inhibits neuronal autophagic flux [iris.unical.it]
- 3. Regional distribution of clomipramine and desmethylclomipramine in rat brain and peripheral organs on chronic clomipramine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN111671721B - Clomipramine hydrochloride injection composition and preparation method thereof - Google Patents [patents.google.com]
- 7. zeptometrix.com [zeptometrix.com]
- 8. researchgate.net [researchgate.net]
- 9. Increased bioavailability of clomipramine after sublingual administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Norclomipramine NET Occupancy with Positron Emission Tomography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Norclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine (B1669221), is a potent inhibitor of the norepinephrine (B1679862) transporter (NET).[1][2] Quantifying its engagement with NET in the living human brain is crucial for understanding its therapeutic mechanism of action and for guiding dose selection in clinical trials. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of transporter occupancy.[3][4][5][6] This document provides detailed application notes and protocols for measuring this compound NET occupancy using PET.
The antidepressant effects of clomipramine are attributed to the inhibition of serotonin (B10506) and norepinephrine reuptake.[7] Its metabolite, this compound (desmethylclomipramine), acts as a more potent norepinephrine reuptake inhibitor than clomipramine itself.[1] Therefore, the NET occupancy during treatment with clomipramine is a combined effect of the parent drug and its primary metabolite.[8]
Radioligands for NET PET Imaging
Several radioligands have been developed for imaging NET in the brain. Two notable examples used in studies of related compounds are:
-
(S,S)-[¹⁸F]FMeNER-D₂: A selective radioligand for NET used in studies with nortriptyline (B1679971) and clomipramine/desmethylclomipramine in non-human primates.[8][9]
-
(S,S)-[¹¹C]O-methylreboxetine ([¹¹C]MRB): A PET ligand that reliably binds to norepinephrine transporters.[10][11]
Quantitative Data
The following tables summarize key quantitative data from PET studies investigating NET occupancy by this compound (Desmethylclomipramine) and related compounds.
Table 1: NET Occupancy Data for Desmethylclomipramine (this compound) and Clomipramine in Non-Human Primates
| Compound | Radioligand | Kd (dose, mg/kg) | Kd (plasma concentration, ng/mL) | Species | Reference |
| Desmethylclomipramine | (S,S)-[¹⁸F]FMeNER-D₂ | 0.11 | 4.4 | Non-human primate | [8] |
| Clomipramine | (S,S)-[¹⁸F]FMeNER-D₂ | 0.44 | 24.5 | Non-human primate | [8] |
Kd represents the dose or plasma concentration at which 50% of the NET is occupied.[8]
Table 2: NET Occupancy Data for Nortriptyline in Humans
| Dose of Nortriptyline | Mean NET Occupancy | Mean Plasma Concentration (ng/mL) | Radioligand | Species | Reference |
| 10 mg | 16.4% | < Detection Limit | (S,S)-[¹⁸F]FMeNER-D₂ | Human | [9] |
| 25 mg | 33.2% | 23.7 | (S,S)-[¹⁸F]FMeNER-D₂ | Human | [9] |
| 75 mg | 41.1% | 50.5 | (S,S)-[¹⁸F]FMeNER-D₂ | Human | [9] |
The estimated ED₅₀ (dose required for 50% occupancy) for nortriptyline was 76.8 mg (administration dose) and 59.8 ng/mL (plasma concentration).[9]
Experimental Protocols
The following is a detailed protocol for a human PET study to measure this compound NET occupancy. This protocol is synthesized from established methodologies for NET PET imaging with related compounds.[9][10][11][12]
Subject Selection
-
Inclusion Criteria:
-
Healthy male and female volunteers, aged 18-55 years.
-
Participants must provide written informed consent.
-
For patient studies, a confirmed diagnosis for which this compound is a relevant treatment.
-
-
Exclusion Criteria:
-
History of significant medical or psychiatric illness.
-
Current use of any psychoactive medications.
-
Contraindications to MRI or PET scanning.
-
Pregnancy or breastfeeding.
-
Study Design
-
A within-subject, placebo-controlled, dose-occupancy study is recommended.
-
Each subject will undergo a baseline PET scan (placebo) and at least one subsequent PET scan after administration of this compound at a specific dose.
-
To establish a full occupancy curve, multiple cohorts receiving different doses of this compound should be studied.
Radioligand Preparation
-
The selected radioligand (e.g., (S,S)-[¹⁸F]FMeNER-D₂ or [¹¹C]MRB) should be synthesized according to established procedures.
-
Quality control must be performed to ensure radiochemical purity, specific activity, and sterility.
Imaging Protocol
-
MRI Scan: A high-resolution anatomical MRI of the brain should be acquired for each subject for co-registration with the PET data and anatomical delineation of regions of interest (ROIs).[11]
-
Subject Preparation:
-
Subjects should fast for at least 6 hours prior to the PET scan.[13]
-
An intravenous catheter will be placed for radioligand injection and potentially for arterial blood sampling.
-
Subjects should be comfortably positioned in the PET scanner with their head immobilized to minimize motion artifacts.[10]
-
-
Drug Administration:
-
For the baseline scan, a placebo will be administered.
-
For the occupancy scans, a single oral dose of this compound will be administered at a predetermined time before the PET scan to allow for peak plasma concentration during imaging.
-
-
PET Scan Acquisition:
-
Blood Sampling:
-
Arterial or venous blood samples are collected throughout the scan to measure plasma concentrations of the radioligand and its metabolites, as well as the concentration of this compound.[9]
-
Data Analysis
-
Image Reconstruction and Co-registration:
-
Dynamic PET images are reconstructed with corrections for attenuation, scatter, and random coincidences.
-
The PET images are co-registered with the individual's MRI scan.
-
-
Region of Interest (ROI) Delineation:
-
Kinetic Modeling:
-
Time-activity curves are generated for each ROI.
-
The binding potential (BPND), a measure of receptor density and affinity, is calculated using a suitable kinetic model, such as the simplified reference tissue model (SRTM), with the caudate as the reference region.[8]
-
-
NET Occupancy Calculation:
-
NET occupancy is calculated as the percentage reduction in BPND after this compound administration compared to the baseline scan:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] * 100[9]
-
-
-
Correlation Analysis:
-
The relationship between this compound dose/plasma concentration and NET occupancy is determined by fitting the data to a hyperbolic function.[8]
-
Visualizations
Signaling Pathway
Caption: this compound blocks the norepinephrine transporter (NET).
Experimental Workflow
Caption: Workflow for a this compound NET occupancy PET study.
Logical Relationships in PET Occupancy Study
Caption: Key components and relationships in a PET occupancy study.
References
- 1. What is the mechanism of Clomipramine Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET measurement of receptor occupancy as a tool to guide dose selection in neuropharmacology: are we asking the right questions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. labcorp.com [labcorp.com]
- 7. Clomipramine - Wikipedia [en.wikipedia.org]
- 8. NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norepinephrine transporter occupancy by antidepressant in human brain using positron emission tomography with (S,S)-[18F]FMeNER-D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PET imaging of noradrenaline transporters in Parkinson’s disease: focus on scan time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Positron Emission Tomography Study of Norepinephrine Transporter Occupancy and Its Correlation with Symptom Response in Depressed Patients Treated with Quetiapine XR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Positron Emission Tomography Study of Norepinephrine Transporter Occupancy and Its Correlation with Symptom Response in Depressed Patients Treated with Quetiapine XR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Norclomipramine from Human Serum
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of norclomipramine, the active metabolite of clomipramine (B1669221), from human serum samples. The described method is robust, demonstrating high recovery and low limits of quantification suitable for therapeutic drug monitoring and pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is the primary active metabolite of clomipramine, a tricyclic antidepressant used in the treatment of obsessive-compulsive disorder, major depressive disorder, and panic attacks.[1] Monitoring the serum concentrations of both clomipramine and this compound is crucial for optimizing dosage, ensuring patient compliance, and avoiding potential toxicity.[2][3][4] Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher recovery, and reduced solvent consumption.[5][6] This protocol details an efficient SPE method for the isolation of this compound from serum prior to downstream analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][7][8]
Quantitative Data Summary
Several SPE methods have been developed for the extraction of clomipramine and its metabolites from biological matrices. The following table summarizes the performance characteristics of selected methods.
| SPE Method | Sorbent/Column | Analyte(s) | Matrix | Recovery Rate (%) | Limit of Quantification (LOQ) | Analytical Technique | Reference |
| Conventional SPE | Isolute C2 | Clomipramine & Metabolites | Plasma | 97.0 - 100.3% | 5 ng/mL | HPLC-UV | [8] |
| Mixed-Mode SPE | Bond Elut Certify | Clomipramine & other ADs | Whole Blood | 59 - 84% | 25 - 223 ng/mL | GC-NPD | [5] |
| Online SPE | Hypersil CN | Clomipramine & Metabolites | Serum | 64 - 110% | ~15 ng/mL | HPLC-UV | [7] |
| Magnetic SPE | Amino-functionalized Fe₃O₄ | Clomipramine | Plasma | 90.6% | 0.0167 mg/L (~16.7 ng/mL) | HPLC-UV | [9] |
Experimental Protocol
This protocol is based on the method described by Pirola et al. (2002) for the simultaneous determination of clomipramine and its metabolites from plasma, which can be adapted for serum.[8]
1. Materials and Reagents
-
Isolute C2 SPE Cartridges
-
This compound standard
-
Human Serum (collected in red-top tubes; SST or gel-barrier tubes are not acceptable)[1][2][3][4]
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
2. Sample Pre-treatment
-
Allow frozen serum samples to thaw at room temperature.
-
Vortex the serum sample for 10 seconds to ensure homogeneity.
-
Centrifuge the serum at 2000 x g for 5 minutes to pellet any particulates.[10]
-
Use the clear supernatant for the extraction procedure. Serum must be separated from cells within 2 hours of collection.[3][4]
3. Solid-Phase Extraction Procedure
The following workflow diagram illustrates the key steps of the SPE protocol.
Caption: Workflow for this compound Extraction.
-
Cartridge Conditioning:
-
Pass 1 mL of Methanol through the Isolute C2 cartridge.
-
Follow with 1 mL of purified water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load 1 mL of the pre-treated serum supernatant onto the conditioned cartridge.
-
Apply a slow, steady flow rate (approximately 1 mL/min) using the vacuum manifold.
-
-
Washing:
-
Wash the cartridge with 1 mL of purified water to remove polar interferences.
-
Dry the cartridge thoroughly under full vacuum for 5 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound and other analytes by passing 1 mL of an appropriate organic solvent mixture (e.g., acetonitrile/methanol) through the cartridge.[8]
-
Collect the eluate in a clean collection tube.
-
4. Post-Elution Processing
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase used for the chromatographic analysis.[10]
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
The sample is now ready for injection into the HPLC or LC-MS/MS system. For HPLC-UV analysis, detection is typically performed at a wavelength of 214 nm.[8]
-
Conclusion
The solid-phase extraction protocol outlined provides an effective and reliable method for the isolation and purification of this compound from serum. The high recovery rates and clean extracts obtained make it a superior alternative to liquid-liquid extraction for sensitive and accurate quantification in a research setting. The versatility of SPE allows for adaptation to various analytical platforms, including HPLC and LC-MS/MS.
References
- 1. labcorp.com [labcorp.com]
- 2. Clomipramine and this compound | MLabs [mlabs.umich.edu]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. arnothealth.testcatalog.org [arnothealth.testcatalog.org]
- 5. A comparative solid-phase extraction study for the simultaneous determination of fluoxetine, amitriptyline, nortriptyline, trimipramine, maprotiline, clomipramine, and trazodone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Automated determination of clomipramine and its major metabolites in human and rat serum by high-performance liquid chromatography with on-line column-switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of clomipramine and its desmethyl and hydroxy metabolites in plasma of patients by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted dispersive magnetic solid phase extraction based on amino-functionalized Fe3O4 adsorbent for recovery of clomipramine from human plasma and its determination by high performance liquid chromatography: Optimization by experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Bioanalytical Method for Norclomipramine in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a validated bioanalytical method for the quantitative determination of Norclomipramine, the major active metabolite of Clomipramine, in human plasma.[1] The described method utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for monitoring therapeutic drug levels, assessing patient compliance, and evaluating potential toxicity.[2][3] The protocol outlines procedures for sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive validation strategy in accordance with regulatory guidelines.
Introduction
This compound is the primary active metabolite of the tricyclic antidepressant Clomipramine.[1] Monitoring its concentration in plasma is crucial for therapeutic drug management to ensure efficacy and minimize adverse effects.[2] Validated bioanalytical methods are essential for obtaining reliable data in pharmacokinetic, toxicokinetic, and bioequivalence studies.[4][5] This application note provides a detailed protocol for a robust LC-MS/MS method for this compound quantification in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound and Clomipramine-d3 (internal standard) reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Formic acid
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (Cation Exchange)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm) or equivalent[3]
Sample Preparation: Solid Phase Extraction (SPE)
-
To 0.2 mL of plasma sample, add the internal standard (Clomipramine-d3).
-
Perform a solid-phase extraction using cation exchange cartridges.[3]
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
An alternative liquid-liquid extraction method involves:
-
To 1 mL of plasma, add 0.5 mL of 1 M NaOH and the internal standard.
-
Extract twice with 3 mL of heptane:isoamyl alcohol (95:5).[6][7]
-
Vortex and centrifuge the mixture.
-
Separate the organic layer and back-extract with 0.3% orthophosphoric acid.[6][7][8]
LC-MS/MS Conditions
-
Column: BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm)[3]
-
Mobile Phase: Methanol: Acetonitrile: 10 mM Ammonium Acetate (35:35:30 v/v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Preparation of Calibration Standards and Quality Control Samples
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
Prepare working solutions by diluting the stock solutions.
-
Spike drug-free human plasma with the working solutions to prepare calibration standards at a minimum of six concentration levels.[4][9]
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), LQC (Low QC), MQC (Mid QC), and HQC (High QC).[5][9]
Method Validation
The bioanalytical method was validated according to international guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4][9]
Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 2.5 - 120 ng/mL | r² > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | S/N > 5; Accuracy: 80-120%; Precision: <20% |
| Intra-day Precision (CV%) | < 18.3% | < 15% (except LLOQ < 20%) |
| Inter-day Precision (CV%) | < 18.3% | < 15% (except LLOQ < 20%) |
| Intra-day Accuracy (%) | Within ± 15% of nominal | Within ± 15% of nominal (except LLOQ ± 20%) |
| Inter-day Accuracy (%) | Within ± 15% of nominal | Within ± 15% of nominal (except LLOQ ± 20%) |
| Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | Minimal | Consistent and reproducible |
| Stability | Stable under tested conditions | % Deviation within ± 15% |
Data synthesized from multiple sources for illustrative purposes.[5][6][7][9][10]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Key bioanalytical method validation parameters.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The validation results demonstrate that the method meets the criteria for accuracy, precision, and linearity, making it suitable for use in clinical and research settings for therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clomipramine and this compound | MLabs [mlabs.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. brieflands.com [brieflands.com]
- 7. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmda.go.jp [pmda.go.jp]
- 10. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norclomipramine Stock Solution in Laboratory Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine (B1669221), is a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and to a lesser extent, the serotonin (B10506) transporter (SERT).[1] Its use in preclinical and in vitro studies is crucial for understanding its pharmacological effects and potential therapeutic applications. Accurate and reproducible experimental results rely on the use of stable and accurately prepared drug solutions. This document provides detailed application notes and protocols for the preparation, storage, and stability assessment of this compound stock solutions for laboratory use.
Data Presentation
While specific quantitative stability data for this compound stock solutions are not extensively available in the literature, recommendations can be inferred from data on its parent compound, clomipramine, and general best practices for tricyclic antidepressants. The following table summarizes the recommended storage conditions and expected stability. It is crucial to perform in-house stability studies to confirm these recommendations for your specific experimental conditions.
| Solvent | Concentration Range | Storage Temperature | Recommended Storage Duration | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | 1-10 mM | -20°C | Up to 6 months (inferred) | Recommended for long-term storage. Minimize freeze-thaw cycles. |
| -80°C | Up to 1 year (inferred) | Ideal for long-term archival storage. | ||
| Ethanol (B145695) | 1-10 mM | -20°C | Up to 6 months (inferred) | Ensure use of absolute ethanol to minimize water content. |
| Aqueous Buffers (e.g., PBS) | ≤ 0.5 mg/mL | 4°C | Not recommended for storage beyond 24 hours | Prone to degradation. Prepare fresh before each experiment. |
Experimental Protocols
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound hydrochloride (powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound hydrochloride needed to prepare the desired volume and concentration of the stock solution. The molar mass of this compound hydrochloride is approximately 337.3 g/mol .
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 337.3 g/mol = 0.003373 g = 3.373 mg
-
-
-
Weigh the compound: Accurately weigh the calculated amount of this compound hydrochloride powder using a calibrated analytical balance in a fume hood.
-
Dissolution:
-
Transfer the weighed powder to a sterile, amber microcentrifuge tube or vial.
-
Add the required volume of anhydrous DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound stock solutions over time. This method is adapted from established methods for clomipramine and its metabolites.[2][3][4][5][6]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and phosphate (B84403) buffer (pH 3.2) in a 50:50 (v/v) ratio[4]
-
This compound reference standard
-
Stored this compound stock solution aliquots
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound reference standard in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
These standards will be used to generate a calibration curve.
-
-
Sample Preparation:
-
At specified time points (e.g., 0, 1, 3, 6 months), retrieve an aliquot of the stored this compound stock solution.
-
Allow the aliquot to thaw to room temperature.
-
Dilute the stock solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Set the HPLC parameters:
-
Column: C18 reverse-phase
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.2) (50:50)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm[4]
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples from the stability study.
-
Record the chromatograms for both standards and samples.
-
-
Data Analysis:
-
Identify and quantify the this compound peak in the sample chromatograms based on the retention time of the reference standard.
-
Use the calibration curve to determine the concentration of this compound in the stored samples.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Monitor the chromatograms for the appearance of any new peaks, which may indicate the formation of degradation products.
-
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 6. researchgate.net [researchgate.net]
Application Note: Cell-Based Functional Assays for Characterizing Norclomipramine Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norclomipramine, also known as N-desmethylclomipramine, is the primary and pharmacologically active metabolite of the tricyclic antidepressant clomipramine (B1669221).[1][2] While clomipramine inhibits the reuptake of both serotonin (B10506) and norepinephrine (B1679862), this compound exhibits a significantly higher affinity and selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT).[1][3] This distinct pharmacological profile makes this compound a key contributor to the therapeutic effects of clomipramine, particularly those related to norepinephrine signaling.[3][4]
Understanding the functional activity of this compound is crucial for drug development, mechanistic studies, and therapeutic monitoring. This application note provides detailed protocols for key cell-based functional assays to characterize the activity of this compound, focusing on its primary target, the norepinephrine transporter. Additionally, secondary assays exploring its effects on intracellular calcium signaling and gene expression are presented.
Norepinephrine Transporter (NET) Uptake Assay
This assay directly measures the primary functional activity of this compound: the inhibition of norepinephrine reuptake by the NET. The protocol described here utilizes a fluorescent substrate, which is a safer and more common alternative to radiolabeled substrates.[5] Cells stably expressing the human NET (e.g., HEK293-NET) are used to quantify the inhibition of substrate uptake in the presence of the test compound.[5]
Experimental Protocol: Fluorescent Substrate NET Uptake Assay
Materials:
-
HEK293 cells stably expressing human NET (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)
-
Poly-D-lysine coated, black-walled, clear-bottom 96- or 384-well plates
-
Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
This compound hydrochloride
-
Reference NET inhibitor (e.g., Nisoxetine)
-
Fluorescent NET substrate (available in commercial kits like the Neurotransmitter Transporter Uptake Assay Kit)[6]
-
Fluorescence plate reader with appropriate filters and temperature control (37°C)
Procedure:
-
Cell Seeding: Seed HEK293-NET cells into poly-D-lysine coated microplates at a density of 20,000-40,000 cells per well. Allow cells to adhere and form a monolayer by incubating overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor (e.g., Nisoxetine) in Assay Buffer at 2x the final desired concentration. Include a "no inhibitor" control (vehicle only) and a "background" control (a potent inhibitor like 10 µM Nisoxetine to define 100% inhibition).
-
Compound Incubation: Carefully remove the culture medium from the cell plate. Wash the wells once with Assay Buffer. Add the 2x compound dilutions to the appropriate wells and incubate for 10-20 minutes at 37°C.
-
Substrate Addition: Prepare the fluorescent NET substrate solution according to the manufacturer's instructions at a 2x concentration in Assay Buffer. Add an equal volume of this solution to all wells, initiating the uptake reaction.
-
Kinetic Reading: Immediately place the plate into a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence signal kinetically over a period of 20-30 minutes. The uptake of the fluorescent substrate into the cells leads to an increase in signal.
-
Data Analysis:
-
For each well, calculate the rate of uptake (e.g., the slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data:
-
Subtract the average rate of the "background" control from all wells.
-
Express the results as a percentage of the "no inhibitor" control (0% inhibition).
-
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: this compound NET Inhibition
| Compound | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| This compound | 4.4 - 31.6 | 1.05 | 98.5 |
| Nisoxetine (Control) | 1.5 - 5.0 | 0.98 | 99.1 |
| Serotonin (Negative Control) | >10,000 | N/A | <10 |
Note: IC50 values are illustrative and based on reported high-affinity binding and activity.[1][7] The range for this compound reflects variability across different assay systems.
Visualization: NET Uptake Assay Workflow
Caption: Workflow for a cell-based fluorescent NET uptake inhibition assay.
Intracellular Calcium Mobilization Assay
Tricyclic antidepressants, including compounds structurally related to this compound, have been shown to induce changes in intracellular calcium concentration ([Ca2+]i).[8] This effect can be due to the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, and/or influx from the extracellular environment.[9] This assay can reveal secondary or off-target effects of this compound.
Experimental Protocol: Fura-2 Calcium Mobilization Assay
Materials:
-
A suitable neuronal or glial cell line (e.g., PC-12, U-87 MG)[8]
-
Cell culture medium
-
Black-walled, clear-bottom 96-well plates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Ca2+-free Assay Buffer (Assay Buffer with EGTA, no added CaCl2)
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
This compound hydrochloride
-
Positive control (e.g., ATP or Thapsigargin)[9]
-
Fluorescence plate reader capable of ratiometric measurement (e.g., 340/380 nm excitation, 510 nm emission)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and grow overnight to ~80-90% confluency.
-
Dye Loading: Remove culture medium and wash cells with Assay Buffer. Add Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in Assay Buffer) to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Remove the loading solution and wash the cells 2-3 times with Assay Buffer to remove extracellular dye. Leave a final volume of buffer in the wells.
-
Baseline Measurement: Place the plate in the reader and measure the baseline ratiometric fluorescence (F340/F380) for 1-2 minutes.
-
Compound Addition: Using the reader's injection system, add this compound at various concentrations to the wells.
-
Post-Injection Measurement: Continue to measure the fluorescence ratio for 5-10 minutes to capture the full calcium response (peak and sustained phases).
-
Determining Ca2+ Source (Optional): To distinguish between intracellular release and extracellular influx, run parallel experiments where:
-
The final wash and measurement are performed in Ca2+-free Assay Buffer. A response in this condition indicates release from internal stores.[9]
-
Cells are pre-treated with Thapsigargin to deplete ER stores before adding this compound. Abolishment of the signal suggests the response is dependent on ER calcium release.[9]
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
Quantify the response by measuring the peak amplitude above baseline or the area under the curve (AUC).
-
Plot the response against the this compound concentration to generate a dose-response curve and determine the EC50.
-
Data Presentation: this compound-Induced Calcium Mobilization
| Condition | Peak [Ca2+]i Increase (nM) | EC50 (µM) | Source of Ca2+ |
| This compound (Standard Buffer) | 350 ± 45 | 25 | Influx + Intracellular Release |
| This compound (Ca2+-free Buffer) | 150 ± 30 | 30 | Intracellular Release |
| ATP (Positive Control) | 500 ± 55 | 5 | Influx + Intracellular Release |
Note: Data are illustrative, reflecting potential outcomes based on studies of related compounds.[8][9]
Visualization: this compound Effect on Calcium Signaling```dot
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FFFFFF", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum (ER)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_ER [label="Ca2+", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=0.3]; Ca_Influx [label="Ca2+", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=0.3]; CationChannel [label="Plasma Membrane\nCation Channel", fillcolor="#FFFFFF", fontcolor="#202124"]; Cytosol [label="Increased\nCytosolic [Ca2+]", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> PLC [label="Activates (?)"]; this compound -> CationChannel [label="Activates (?)"]; PLC -> ER [label="Stimulates IP3-mediated\nrelease"]; ER -> Ca_ER [style=invis]; CationChannel -> Ca_Influx [style=invis]; Ca_ER -> Cytosol [label="Release"]; Ca_Influx -> Cytosol [label="Influx"];
// Invisible nodes for positioning {rank=same; Ca_ER; Ca_Influx;} {rank=same; ER; CationChannel;} }
Caption: Experimental workflow for analyzing gene expression changes via qPCR.
References
- 1. Clomipramine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Clomipramine Hydrochloride? [synapse.patsnap.com]
- 5. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 7. NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High concentrations of tricyclic antidepressants increase intracellular Ca2+ in cultured neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of nortriptyline on intracellular Ca2+ handling and proliferation in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacodynamic Study of Norclomipramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norclomipramine, the primary and pharmacologically active metabolite of the tricyclic antidepressant clomipramine (B1669221), plays a crucial role in the therapeutic effects observed with clomipramine administration.[1] Unlike its parent compound, which predominantly inhibits the reuptake of serotonin, this compound exhibits a higher affinity for the norepinephrine (B1679862) transporter (NET). This dual action on both serotonergic and noradrenergic systems contributes to its complex pharmacodynamic profile. These application notes provide a comprehensive guide to the experimental design of pharmacodynamic studies for this compound, offering detailed protocols for key in vitro and in vivo assays.
Pharmacodynamic Profile of this compound
This compound's primary mechanism of action is the inhibition of norepinephrine reuptake by binding to the NET. This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. It also interacts with other neurotransmitter receptors and transporters, contributing to its overall pharmacological effects and side-effect profile.
Table 1: Receptor and Transporter Binding Affinity of this compound
| Target | Kᵢ (nM) | Species | Reference |
| Norepinephrine Transporter (NET) | 0.77 | Human | [2][3] |
| Serotonin Transporter (SERT) | 30 | Human | [2][3] |
| Histamine H₁ Receptor | 12 | Human | [2][3] |
| Muscarinic M₁ Receptor | 37 | Human | |
| Muscarinic M₂ Receptor | 100 | Human | |
| Muscarinic M₃ Receptor | 77 | Human | |
| Muscarinic M₄ Receptor | 54 | Human | |
| Muscarinic M₅ Receptor | 110 | Human | |
| α₁ₐ-Adrenergic Receptor | 24 | Human | |
| α₁ᵦ-Adrenergic Receptor | 90 | Human | |
| Dopamine (B1211576) D₂ Receptor | 2100 | Human | |
| Dopamine D₃ Receptor | 3300 | Human |
Note: Ki values are approximate and can vary between studies and experimental conditions.
Key Experimental Protocols
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This assay determines the binding affinity of this compound for the NET in vitro.
Materials:
-
HEK293 cells stably expressing human NET (hNET)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand: [³H]-Nisoxetine (a selective NET ligand)
-
Non-specific binding control: Desipramine (10 µM)
-
This compound solutions of varying concentrations
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation:
-
Culture and harvest HEK293-hNET cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a suitable assay (e.g., Bradford).
-
-
Binding Reaction:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-Nisoxetine (final concentration ~1-5 nM), and 100 µL of membrane preparation (20-50 µg protein).
-
Non-specific Binding: 50 µL Desipramine (10 µM), 50 µL [³H]-Nisoxetine, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of this compound solution (at various concentrations), 50 µL [³H]-Nisoxetine, and 100 µL of membrane preparation.
-
-
Incubate at room temperature for 60-120 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold assay buffer.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for NET.
-
Neurotransmitter Reuptake Assay using Synaptosomes
This assay measures the functional inhibition of norepinephrine uptake by this compound in isolated nerve terminals (synaptosomes).
Materials:
-
Rodent brain tissue (e.g., cortex or hippocampus)
-
Sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4)
-
Krebs-Ringer buffer
-
Radiolabeled neurotransmitter: [³H]-Norepinephrine
-
This compound solutions of varying concentrations
-
Selective uptake inhibitor for non-specific uptake control (e.g., desipramine)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Synaptosome Preparation:
-
Dissect the brain region of interest in ice-cold sucrose buffer.
-
Homogenize the tissue.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (synaptosomes) in Krebs-Ringer buffer.[4]
-
-
Uptake Assay:
-
Pre-incubate synaptosomes with this compound or vehicle for 10-15 minutes at 37°C.
-
Initiate uptake by adding [³H]-Norepinephrine (final concentration ~10-20 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration through glass fiber filters.
-
-
Quantification and Analysis:
-
Wash filters with ice-cold buffer.
-
Measure radioactivity using a scintillation counter.
-
Determine the IC₅₀ value for uptake inhibition and calculate the Ki value.
-
In Vivo Microdialysis
This technique measures the extracellular levels of neurotransmitters in specific brain regions of freely moving animals following this compound administration.[5][6][7][8][9]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED) system
-
This compound solution for administration (e.g., intraperitoneal)
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat or mouse).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[9]
-
Collect baseline dialysate samples.
-
Administer this compound or vehicle.
-
Continue collecting dialysate samples at regular intervals.
-
-
Sample Analysis:
-
Analyze the dialysate samples for norepinephrine, serotonin, and dopamine content using HPLC-ED.
-
-
Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the effects of this compound with the vehicle control group.
-
Behavioral Models for Antidepressant Activity
The FST is a widely used model to screen for antidepressant efficacy.[10][11][12][13][14]
Materials:
-
Cylindrical water tank (e.g., 25 cm high, 10-12 cm diameter)
-
Water at 23-25°C
-
Video recording system
Protocol:
-
Administer this compound or vehicle to mice or rats.
-
After a specific pre-treatment time (e.g., 30-60 minutes), place the animal in the water tank for a 6-minute session.[10][14]
-
Record the session for later analysis.
-
Score the duration of immobility during the last 4 minutes of the test.[10][14] A decrease in immobility time is indicative of an antidepressant-like effect.
The TST is another common behavioral despair model used for screening antidepressants.[15][16][17][18][19]
Materials:
-
Tail suspension apparatus
-
Adhesive tape
-
Video recording system
Protocol:
-
Administer this compound or vehicle to mice.
-
After the pre-treatment period, suspend the mouse by its tail from a horizontal bar using adhesive tape.
-
The duration of the test is typically 6 minutes.[16][17][18]
-
Record the session and score the total duration of immobility. A reduction in immobility suggests an antidepressant-like effect.
Signaling Pathway
This compound's primary action is to block the norepinephrine transporter (NET). This leads to an accumulation of norepinephrine (NE) in the synaptic cleft, which can then activate both presynaptic and postsynaptic adrenergic receptors, leading to downstream signaling cascades involved in mood regulation.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 6. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lasa.co.uk [lasa.co.uk]
- 12. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 13. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. m.youtube.com [m.youtube.com]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. harvardapparatus.com [harvardapparatus.com]
Application Notes and Protocols: Norclomipramine as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norclomipramine, also known as N-desmethylclomipramine, is the primary and pharmacologically active metabolite of the tricyclic antidepressant clomipramine (B1669221).[1] The use of a well-characterized this compound analytical reference standard is essential for the accurate and precise quantification of this metabolite in biological matrices. Such measurements are critical in various applications, including therapeutic drug monitoring (TDM), pharmacokinetic and pharmacodynamic (PK/PD) studies, and toxicological and forensic analyses. These application notes provide detailed protocols for the use of this compound as a reference standard in the quantitative analysis of clinical and research samples.
Applications
The primary applications for this compound as an analytical reference standard include:
-
Therapeutic Drug Monitoring (TDM): Routine monitoring of this compound levels, alongside the parent drug clomipramine, helps clinicians optimize dosing regimens, ensure therapeutic efficacy, and minimize the risk of adverse effects.[2] The combined concentration of clomipramine and this compound is often used to assess the therapeutic range.[2][3]
-
Pharmacokinetic (PK) and Bioequivalence Studies: Accurate measurement of this compound is crucial for characterizing the absorption, distribution, metabolism, and excretion of clomipramine. These studies are fundamental in drug development and for the approval of generic formulations.[4]
-
Toxicology and Forensic Analysis: In cases of suspected overdose or poisoning, the quantification of this compound can provide critical information for clinical management and medico-legal investigations.[2]
-
Drug Metabolism and Drug-Drug Interaction Studies: this compound reference standards are used in in vitro and in vivo studies to investigate the metabolic pathways of clomipramine, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP2C19, CYP1A2, CYP3A4, and CYP2D6, and to assess potential drug-drug interactions.[5][6]
Data Presentation
The following tables summarize key quantitative data related to the analysis of this compound.
Table 1: Therapeutic Drug Monitoring Ranges for Clomipramine and this compound
| Analyte | Therapeutic Range (Serum/Plasma) | Toxic Concentration |
| Clomipramine + this compound (Combined) | 230 - 450 ng/mL[2] | > 900 µg/L[3] |
| This compound | 150 - 300 ng/mL[7] | Not well established |
Table 2: Example Method Validation Parameters for this compound Quantification
| Analytical Method | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (% Recovery) |
| HPLC-UV[4] | 2.5 - 120 | < 18.3% (Intra- and Inter-day) | Not explicitly stated |
| LC-MS/MS[1] | 0.5 - 200 | Not explicitly stated | Not explicitly stated |
| HPLC[8] | 6 - 14 µg/mL (for Clomipramine HCl) | 0.176% (Repeatability) | 99.686% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of clomipramine and this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for this analysis.[9]
1. Materials and Reagents
-
This compound analytical reference standard
-
Clomipramine analytical reference standard
-
Deuterated internal standards (e.g., this compound-d3, Clomipramine-d3)[9]
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (Cation exchange)[10] or protein precipitation reagents (e.g., acetonitrile)
2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare working standards at various concentrations.
-
Spike blank human plasma with the working standards to create calibration standards (e.g., 0.5 - 200 ng/mL).[10]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add the internal standard solution.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., BDS Hypersil C18, 100 mm × 4.6 mm, 5 µm).[10]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM ammonium acetate (e.g., 35:35:30 v/v/v).[10]
-
Flow Rate: As per column specifications.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Example transitions:
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
Protocol 2: Quantification of this compound in Human Plasma by HPLC-UV
This protocol provides a method for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.[4]
1. Materials and Reagents
-
This compound analytical reference standard
-
Internal standard (e.g., cisapride)[4]
-
HPLC-grade acetonitrile and water
-
Heptane, isoamyl alcohol
-
Orthophosphoric acid
-
Sodium hydroxide (B78521) (1 M)
-
Human plasma (blank)
2. Preparation of Standard and QC Samples
-
Prepare stock and working solutions of this compound and the internal standard in an appropriate solvent.
-
Spike blank human plasma with the working standards to create calibration standards (e.g., 2.5 - 120 ng/mL).[4]
-
Prepare QC samples at low, medium, and high concentrations.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add 0.5 mL of 1 M NaOH and 100 µL of the internal standard solution.
-
Add 3 mL of extraction solvent (heptane:isoamyl alcohol, 95:5 v/v) and vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Back-extract the analytes by adding 200 µL of 0.3% orthophosphoric acid and vortexing.
-
Aspirate and discard the organic layer.
-
Inject 100 µL of the remaining aqueous layer into the HPLC system.[9]
4. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C8 reversed-phase column (e.g., Perkin Elmer C8 ODS2).[4]
-
Mobile Phase: Acetonitrile:water (75:25 v/v), with the pH adjusted to 4.0 with orthophosphoric acid.[4]
-
Flow Rate: 1 mL/min.[4]
-
Detection Wavelength: 215 nm.[4]
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in unknown samples from the calibration curve.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Clomipramine and this compound | MLabs [mlabs.umich.edu]
- 3. Test Entry - Detail [pathwesttd.health.wa.gov.au]
- 4. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openriver.winona.edu [openriver.winona.edu]
- 6. g-standaard.nl [g-standaard.nl]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 9. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
Isolating Norclomipramine from Complex Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the successful isolation of norclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine (B1669221), from complex biological matrices such as plasma, urine, and tissue homogenates. The following sections offer step-by-step methodologies for various extraction techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Data Presentation
The following tables summarize key quantitative data from various studies on the analysis of clomipramine and this compound, providing a comparative overview of method performance.
Table 1: Performance of this compound (Desmethylclomipramine) and Clomipramine Extraction and Analysis Methods
| Biological Matrix | Extraction Method | Analytical Method | Analyte(s) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Plasma | Solid-Phase Extraction (Isolute C2) | HPLC-UV | Clomipramine & Metabolites | Not Specified | 5 | 97.0 - 100.3 | [1] |
| Urine | Dispersive Liquid-Liquid Microextraction | HPLC-UV | Clomipramine | 0.021 - 1.0 | 0.007 | 97 | [2] |
| Plasma | Liquid-Liquid Extraction | HPLC-UV | Clomipramine | 2.5 - 120 | Not Specified | Not Specified | [3] |
| Whole Blood, Serum, Plasma, Urine, Tissue Homogenate | Solid-Phase Extraction | HPLC-MS/MS | Tricyclic Antidepressants | Not Specified | Not Specified | Low recovery for clomipramine and desmethylclomipramine in tissue | [4] |
| Urine | Solid-Phase Extraction (Oasis WCX) | UPC²-MS/MS | Tricyclic Antidepressants | 0.1 - 10.0 | 0.1 | 92 - 104 | [5] |
| Human Plasma | Ultrasound-assisted dispersive magnetic SPE | HPLC-UV | Clomipramine | 17 - 700 | 16.7 | 90.6 | [6] |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound from biological samples.
Protocol 1: Solid-Phase Extraction (SPE) from Plasma, Serum, Whole Blood, or Urine
This protocol is adapted from methods for the analysis of tricyclic antidepressants.[4]
Materials:
-
SPE Columns (e.g., Cation exchange cartridges)[7]
-
0.1 M Phosphate (B84403) Buffer (pH 6.0)
-
Internal Standard (IS) Solution (e.g., Clomipramine-D3)[7]
-
Methanol (HPLC grade)
-
Deionized Water
-
Elution Solvent: Isopropanol with 2% Ammonium Hydroxide
-
Vortex Mixer
-
Centrifuge
-
Vacuum Manifold for SPE
Procedure:
-
Sample Preparation:
-
SPE Column Conditioning:
-
Place the SPE columns in the vacuum manifold.
-
Condition the columns by passing each of the following solvents through:
-
Methanol
-
Deionized Water
-
0.1 M Phosphate Buffer (pH 6.0)
-
-
-
Sample Loading:
-
Load the supernatant from the centrifuged sample onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with deionized water.
-
Wash the column with methanol.
-
-
Elution:
-
Elute the analytes with the elution solvent (Isopropanol with 2% Ammonium Hydroxide).[4]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for HPLC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is based on a method for the estimation of clomipramine from plasma.[3]
Materials:
-
Heptane:Isoamyl Alcohol (95:5 v/v) extraction solvent
-
1 M Sodium Hydroxide (NaOH)
-
0.3% Orthophosphoric Acid
-
Internal Standard (IS) Solution
-
Vortex Mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma in a test tube, add 0.5 mL of 1 M NaOH and 100 µL of the internal standard solution.[3]
-
-
Extraction:
-
Back-Extraction:
-
Combine the organic layers and add 200 µL of 0.3% orthophosphoric acid.[3]
-
Vortex thoroughly.
-
Centrifuge to separate the layers.
-
-
Analysis:
Protocol 3: Protein Precipitation (PPT) from Plasma or Serum
This is a general protocol for removing proteins from plasma or serum prior to analysis.[8]
Materials:
-
Acetonitrile (ACN), Methanol, or Acetone (ice-cold)[8]
-
Vortex Mixer
-
Centrifuge (refrigerated recommended)
Procedure:
-
Precipitation:
-
Pipette a known volume of plasma or serum into a centrifuge tube.
-
Add 3 volumes of ice-cold organic solvent (e.g., for 100 µL of plasma, add 300 µL of acetonitrile).
-
Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[9]
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the analyte of interest (this compound).
-
-
Further Processing:
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase.
-
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
References
- 1. Simultaneous determination of clomipramine and its desmethyl and hydroxy metabolites in plasma of patients by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and determination of some psychotropic drugs in urine samples using dispersive liquid-liquid microextraction followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. wsp.wa.gov [wsp.wa.gov]
- 5. lcms.cz [lcms.cz]
- 6. Ultrasound-assisted dispersive magnetic solid phase extraction based on amino-functionalized Fe3O4 adsorbent for recovery of clomipramine from human plasma and its determination by high performance liquid chromatography: Optimization by experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes and Protocols: Forced Swim Test Protocol Modifications for Norclomipramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Forced Swim Test (FST), also known as the Porsolt test, is a widely utilized preclinical behavioral assay to assess antidepressant-like activity in rodents. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture, a state referred to as "behavioral despair." Antidepressant compounds are known to reduce this immobility time, reflecting an active coping strategy. Norclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine, is a potent norepinephrine (B1679862) reuptake inhibitor and a weaker serotonin (B10506) reuptake inhibitor.[1] Understanding its specific effects in the FST requires modifications to the standard protocol to accurately capture its pharmacological profile. These application notes provide a detailed protocol for conducting the FST with this compound and present expected outcomes based on its known mechanism of action and data from related compounds.
Data Presentation
Table 1: Hypothesized Effects of this compound on Forced Swim Test Behaviors in Rodents
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle (Saline) | - | 180 ± 15 | 50 ± 10 | 10 ± 5 |
| This compound | 10 | 140 ± 12 | 60 ± 8 | 40 ± 7 |
| This compound | 20 | 100 ± 10 | 65 ± 9 | 75 ± 10 |
| This compound | 40 | 70 ± 8 | 70 ± 10 | 100 ± 12 |
Data are presented as mean ± SEM (Standard Error of Mean) and are hypothetical, intended for illustrative purposes.
Experimental Protocols
This section outlines the detailed methodology for performing the forced swim test with this compound administration.
Materials
-
Animals: Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) weighing 20-30g and 200-250g, respectively. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Forced Swim Test Apparatus: A transparent glass or plastic cylinder (for mice: 20 cm diameter, 40 cm height; for rats: 20 cm diameter, 50 cm height).
-
Water: Maintained at 23-25°C. The depth should be sufficient to prevent the animal from touching the bottom with its tail or hind limbs (for mice: ~15 cm; for rats: ~30 cm).
-
This compound Hydrochloride: To be dissolved in sterile 0.9% saline.
-
Vehicle Control: Sterile 0.9% saline.
-
Video Recording Equipment: A camera positioned to have a clear side view of the cylinder for accurate behavioral scoring.
-
Behavioral Analysis Software (optional): For automated tracking and scoring of behaviors.
-
Drying Towels and Warming Area: For post-test animal care.
Procedure
1. Acclimation:
-
Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
On the day of the experiment, transport the animals to the testing room at least 30-60 minutes prior to the start of the procedure to allow for acclimation to the new environment.
2. Drug Preparation and Administration:
-
Prepare fresh solutions of this compound in sterile saline on the day of the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. Based on protocols for related compounds, a pre-treatment time of 30 to 60 minutes before the test is recommended.
3. Forced Swim Test:
-
Pre-test Session (for rats, optional for mice): On day 1, place each animal in the swim cylinder for a 15-minute session. This session is for habituation and is not scored for antidepressant effects. After 15 minutes, remove the animal, dry it thoroughly, and return it to its home cage.
-
Test Session (Day 2 for rats, or the single session for mice):
-
Fill the cylinder with fresh water at 23-25°C to the appropriate depth.
-
Gently place the animal into the water.
-
Start the video recording immediately.
-
The total test duration is 6 minutes. The first 2 minutes are considered an initial adaptation period and are typically not scored.
-
Behavioral scoring is performed during the last 4 minutes of the test.
-
4. Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the videos.
-
The following behaviors are scored:
-
Immobility: The animal remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The animal makes active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.
-
5. Post-Test Procedure:
-
At the end of the 6-minute session, remove the animal from the water.
-
Dry the animal thoroughly with a towel.
-
Place the animal in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.
-
Clean the swim cylinder thoroughly between animals to remove any olfactory cues.
Mandatory Visualizations
Signaling Pathway of this compound's Antidepressant-like Effect
Experimental Workflow for this compound in the Forced Swim Test
References
Application Notes and Protocols for Radiolabeling Norclomipramine in Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the radiolabeling of Norclomipramine, the primary active metabolite of the tricyclic antidepressant Clomipramine. Understanding the receptor occupancy of this compound at its primary targets, the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), is crucial for drug development and understanding its therapeutic mechanism and potential side effects. The following protocols offer guidance on preparing radiolabeled this compound for use in preclinical and clinical positron emission tomography (PET) and other receptor binding studies.
Introduction to this compound and Receptor Occupancy
This compound, also known as desmethylclomipramine, is a significant metabolite of Clomipramine and exhibits a distinct pharmacological profile. While Clomipramine is a potent serotonin reuptake inhibitor, this compound has a higher affinity for the norepinephrine transporter (NET). Therefore, the overall clinical effect of Clomipramine treatment is a combined action on both the serotonergic and noradrenergic systems.
Receptor occupancy studies, particularly using PET imaging, are invaluable tools in drug development. They allow for the in vivo quantification of the binding of a drug to its target receptor. By using radiolabeled this compound, researchers can directly measure its binding to SERT and NET in the brain, providing critical information on dose-response relationships, therapeutic window, and potential for off-target effects.
Radiolabeling Methods for this compound
Several methods can be employed to radiolabel this compound for receptor occupancy studies. The choice of radionuclide depends on the intended application. Short-lived positron emitters like Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) are ideal for PET imaging, while longer-lived isotopes like Tritium (³H, t½ ≈ 12.3 years) are suitable for in vitro autoradiography and binding assays.
Quantitative Data Summary
The following table summarizes typical quantitative data for different radiolabeling methods applicable to this compound and analogous secondary amine-containing tricyclic antidepressants. It is important to note that specific yields and activities can vary significantly based on the specific reaction conditions, the scale of the synthesis, and the purity of the precursor.
| Radiolabeling Method | Radionuclide | Precursor | Typical Radiochemical Yield (RCY) (decay-corrected) | Typical Molar Activity (Am) at end of synthesis (EOS) | Reference Compound |
| Carbon-11 Methylation | ¹¹C | N-desmethyl-Norclomipramine (Didemethylclomipramine) | 15-30% | >1459 Ci/mmol (>54 GBq/µmol) | [¹¹C]Desipramine[1][2] |
| Fluorine-18 Fluoroethylation | ¹⁸F | This compound | 15-25% (estimated) | >1 Ci/µmol (>37 GBq/µmol) (estimated) | General secondary amines[3] |
| Tritium Acetylation | ³H | This compound | High (exact % varies) | 15-60 Ci/mmol (0.55-2.22 TBq/mmol) | General peptides/amines |
Experimental Protocols
Protocol 1: Carbon-11 Methylation of this compound ([¹¹C]this compound)
This protocol is adapted from the synthesis of other ¹¹C-labeled tricyclic antidepressants, such as [¹¹C]desipramine, which shares the same secondary amine functional group for methylation[1][2].
Materials:
-
N-desmethyl-Norclomipramine (Didemethylclomipramine) precursor
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solid inorganic base (e.g., Cs₂CO₃ or K₂CO₃)[4]
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection, USP
-
Ethanol (B145695), USP
Procedure:
-
Precursor Preparation: Dissolve a small amount (typically 0.5-1.0 mg) of the N-desmethyl-Norclomipramine precursor in 200-300 µL of anhydrous DMF in a sealed reaction vessel.
-
Addition of Base: Add an excess of a solid inorganic base (e.g., 5-10 mg of Cs₂CO₃).
-
Introduction of [¹¹C]CH₃I: Bubble the gaseous [¹¹C]CH₃I, produced from a cyclotron and an automated synthesis module, through the reaction mixture at room temperature or with gentle heating (e.g., 80-100°C) for 3-5 minutes.
-
Quenching and Dilution: After the trapping of [¹¹C]CH₃I is complete, quench the reaction by adding 0.5 mL of the HPLC mobile phase.
-
Purification by HPLC: Inject the reaction mixture onto the semi-preparative HPLC system. Collect the fraction corresponding to [¹¹C]this compound, identified by co-elution with a non-radioactive standard.
-
Formulation:
-
The collected HPLC fraction is typically diluted with sterile water.
-
The solution is then passed through a C18 SPE cartridge to trap the radiolabeled product.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the [¹¹C]this compound from the cartridge with a small volume (e.g., 0.5-1.0 mL) of ethanol.
-
The ethanolic solution is then diluted with sterile saline for injection to achieve the desired final concentration and an acceptable ethanol percentage (typically <10%).
-
-
Quality Control: Perform quality control tests to determine radiochemical purity (by analytical HPLC), molar activity, residual solvent levels, and sterility before administration.
Protocol 2: Fluorine-18 Fluoroethylation of this compound ([¹⁸F]this compound) - A Conceptual Approach
A direct, optimized protocol for the ¹⁸F-labeling of this compound is not widely reported. This conceptual protocol is based on established methods for the N-fluoroalkylation of secondary amines using [¹⁸F]fluoroethylating agents[3][5].
Materials:
-
This compound
-
[¹⁸F]Fluoroethyl tosylate ([¹⁸F]FEtOTs) or [¹⁸F]Fluoroethyl bromide ([¹⁸F]FEtBr)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Base (e.g., K₂CO₃ with Kryptofix 2.2.2. or an organic base like diisopropylethylamine)
-
HPLC system for purification
-
SPE cartridge for formulation
-
Sterile formulation reagents
Procedure:
-
Preparation of the [¹⁸F]Fluoroethylating Agent: Synthesize [¹⁸F]FEtOTs or [¹⁸F]FEtBr from cyclotron-produced [¹⁸F]fluoride according to established methods.
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1-2 mg) and the base in the chosen anhydrous solvent (300-500 µL).
-
Radiolabeling Reaction: Add the prepared [¹⁸F]fluoroethylating agent to the reaction vessel. Heat the mixture at an elevated temperature (e.g., 80-120°C) for 10-20 minutes.
-
Purification and Formulation: Follow steps 4-7 as described in Protocol 1, adjusting the HPLC conditions as necessary to achieve good separation of [¹⁸F]N-fluoroethyl-Norclomipramine from the precursor and byproducts.
Protocol 3: Tritium Acetylation of this compound ([³H]this compound)
This protocol is based on the double-radioisotope derivative technique which utilizes acetylation of desmethylclomipramine[4].
Materials:
-
This compound
-
[³H]Acetic anhydride (B1165640)
-
Anhydrous solvent (e.g., Dichloromethane or Pyridine)
-
Base (e.g., Pyridine (B92270) or Triethylamine)[6]
-
Thin-layer chromatography (TLC) or HPLC for purification
-
Scintillation counter for radioactivity measurement
Procedure:
-
Reaction Setup: Dissolve this compound in the anhydrous solvent in a reaction vial. If not using pyridine as the solvent, add an excess of a non-nucleophilic base like triethylamine.
-
Acetylation: Add a molar equivalent or a slight excess of [³H]acetic anhydride to the solution at room temperature. Stir the reaction for several hours or until completion, which can be monitored by TLC.
-
Work-up:
-
Quench the reaction by adding a small amount of water or methanol.
-
Evaporate the solvent under a stream of nitrogen.
-
Redissolve the residue in a suitable solvent for purification.
-
-
Purification: Purify the [³H]acetyl-Norclomipramine using preparative TLC or HPLC to separate it from unreacted starting material and tritiated acetic acid.
-
Characterization: Confirm the identity and purity of the product. Determine the specific activity by measuring the radioactivity of a known amount of the purified compound using a calibrated scintillation counter.
Visualizations
Signaling Pathway of this compound
This compound primarily acts by inhibiting the reuptake of norepinephrine (NE) and to a lesser extent serotonin (5-HT) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.
Caption: this compound's primary mechanism of action.
Experimental Workflow for a PET Receptor Occupancy Study
The following diagram illustrates a typical workflow for a receptor occupancy study using a radiolabeled ligand like [¹¹C]this compound.
Caption: Workflow for a PET receptor occupancy study.
References
- 1. Synthesis of 11C-labeled desipramine and its metabolite 2-hydroxydesipramine: potential radiotracers for PET studies of the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of {sup 11}C-labeled desipramine and its metabolite 2-hydroxydesipramine: Potential radiotracers for PET studies of the norepinephrine transporter (Journal Article) | ETDEWEB [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18F fluoroethylations: different strategies for the rapid translation of 11C-methylated radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Navigating Norclomipramine Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving norclomipramine in aqueous buffer solutions. This compound, the primary active metabolite of clomipramine (B1669221), is a tricyclic antidepressant that, like many in its class, can exhibit limited aqueous solubility, posing challenges for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Precise, publicly available data on the aqueous solubility of this compound is limited. However, as a weakly basic compound, its solubility is highly dependent on the pH of the aqueous medium. This compound is structurally similar to other tricyclic antidepressants like desipramine (B1205290) and nortriptyline (B1679971). Desipramine hydrochloride is readily soluble in water, while nortriptyline hydrochloride is sparingly soluble.[1][2] Clomipramine hydrochloride, the parent drug, is freely soluble in water.[3] Based on these analogs, this compound hydrochloride is expected to have moderate to good solubility in acidic aqueous solutions and significantly lower solubility in neutral to basic solutions.
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weak base with an estimated pKa similar to its parent compound, clomipramine (pKa ≈ 9.4). At a pH below its pKa, this compound will be predominantly in its protonated (ionized) form, which is more water-soluble. Conversely, at a pH above its pKa, the un-ionized (free base) form will dominate, which is less soluble in water. Therefore, to achieve a higher concentration of dissolved this compound, it is recommended to use an acidic buffer.
Q3: My this compound is not dissolving in a neutral phosphate-buffered saline (PBS) at pH 7.4. What should I do?
A3: This is a common issue as this compound's solubility is significantly reduced at neutral pH. To dissolve it in a buffer with a pH of 7.4, you will likely need to employ solubility enhancement techniques. Consider the following options:
-
Prepare a concentrated stock solution in an acidic buffer or a co-solvent and then dilute it into your final neutral buffer.
-
Utilize cyclodextrins to form an inclusion complex and enhance solubility.
-
Incorporate a small percentage of a surfactant in your buffer.
Q4: What are co-solvents, and how can they be used to dissolve this compound?
A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[4] They work by reducing the polarity of the solvent system. For this compound, common co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can be effective. It is crucial to use the minimum amount of co-solvent necessary, as they can sometimes interfere with biological assays.
Q5: How can cyclodextrins improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a more water-soluble inclusion complex.[5][6][7] This is a widely used technique for tricyclic antidepressants. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. The formation of these complexes can significantly increase the aqueous solubility of the drug.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| This compound powder is not dissolving in acidic buffer (e.g., pH 4-5). | Insufficient mixing or sonication. Buffer capacity is too low. Compound may be in the free base form. | Ensure vigorous vortexing and/or sonication. Use a buffer with a higher buffering capacity. Confirm you are using a salt form (e.g., hydrochloride) of this compound. |
| A precipitate forms after diluting a stock solution into the final buffer. | The final concentration exceeds the solubility limit in the new buffer conditions (e.g., higher pH). | Decrease the final concentration. Maintain a small percentage of the co-solvent from the stock solution in the final dilution. Pre-warm the final buffer before adding the stock solution. |
| Solubility results are inconsistent between experiments. | Variations in buffer preparation. Temperature fluctuations. Differences in the solid form of the compound. | Standardize the buffer preparation protocol.[9] Control the temperature during the experiment. Ensure you are using the same batch and form of this compound. |
| The solution is cloudy or hazy even at low concentrations. | Formation of fine, undissolved particles. Presence of insoluble impurities. | Filter the solution through a 0.22 µm syringe filter. Check the purity of your this compound sample. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Form | Estimated Aqueous Solubility | Comments |
| This compound | 300.83[10] | Free Base | Poor | Expected to be poorly soluble in neutral and basic aqueous solutions. |
| This compound Hydrochloride | 337.29 | Salt | Moderately soluble in acidic solutions | Solubility is highly pH-dependent. |
| Clomipramine Hydrochloride | 351.32[11] | Salt | Freely soluble in water[3] | Parent compound to this compound. |
| Desipramine Hydrochloride | 302.84 | Salt | Readily soluble in water[12] | Structurally similar tricyclic antidepressant. |
| Nortriptyline Hydrochloride | 299.84[2] | Salt | Sparingly soluble in water[2] | Structurally similar tricyclic antidepressant. |
Disclaimer: The aqueous solubility data for this compound is estimated based on its chemical structure and the properties of similar compounds. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: pH Adjustment for Solubilization
-
Select an appropriate acidic buffer: A citrate (B86180) buffer (pH 3-6) or a phosphate (B84403) buffer (pH adjusted to the acidic range) can be used.
-
Prepare the buffer: Follow standard laboratory procedures to prepare the chosen buffer at the desired pH and concentration.[13]
-
Weigh the this compound hydrochloride: Accurately weigh the required amount of this compound hydrochloride powder.
-
Dissolve the compound: Gradually add the powder to the acidic buffer while vortexing or stirring.
-
Gentle heating and sonication: If the compound does not dissolve completely, gentle warming (e.g., to 37°C) and sonication can be applied to facilitate dissolution.
-
pH adjustment (if necessary): Once dissolved, the pH can be carefully adjusted upwards for your experiment, but be mindful of potential precipitation if you approach the pKa.
Protocol 2: Using Co-solvents for Stock Solution Preparation
-
Select a co-solvent: Ethanol, DMSO, or PEG 400 are common choices.
-
Prepare a high-concentration stock solution: Dissolve a known amount of this compound in a minimal amount of the chosen co-solvent. For example, prepare a 10 mg/mL stock in DMSO.
-
Dilute into the aqueous buffer: Perform a stepwise dilution of the stock solution into your final aqueous buffer. It is advisable to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.
Protocol 3: Cyclodextrin-Mediated Solubilization
-
Choose a cyclodextrin (B1172386): Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Prepare the cyclodextrin solution: Dissolve the HP-β-CD in your desired aqueous buffer to make a stock solution (e.g., 40% w/v).
-
Add this compound: Add the this compound powder to the cyclodextrin solution.
-
Incubate and mix: Allow the mixture to shake or stir at room temperature or slightly elevated temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter the solution: Pass the solution through a 0.22 µm filter to remove any undissolved material.
Visualizations
Caption: A general workflow for troubleshooting the solubility of this compound HCl.
Caption: A decision tree for troubleshooting common this compound solubility issues.
References
- 1. Desipramine = 98 TLC, powder 58-28-6 [sigmaaldrich.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Complexation studies of cyclodextrins with tricyclic antidepressants using ion-selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. β-Cyclodextrin Inclusion Complexation With Tricyclic Antidepressants Desipramine and Imipramine: A Structural Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C18H21ClN2 | CID 622606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CLOMIPRAMINE HYDROCHLORIDE USP - PCCA [pccarx.com]
- 12. aapharma.ca [aapharma.ca]
- 13. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
Troubleshooting chromatographic peak tailing of Norclomipramine in HPLC
This technical support guide provides troubleshooting advice for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Norclomipramine, with a focus on addressing chromatographic peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape in HPLC important?
This compound is the primary active metabolite of the tricyclic antidepressant Clomipramine.[1] A symmetrical, sharp peak (good peak shape) in HPLC is crucial for accurate quantification and resolution from other components in the sample matrix. Peak tailing, an asymmetry where the latter half of the peak is broader, can lead to inaccurate integration, reduced sensitivity, and poor resolution between adjacent peaks.
Q2: My this compound peak is tailing. What are the most common causes?
Peak tailing for basic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The most common causes include:
-
Silanol (B1196071) Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic amine groups of this compound, leading to peak tailing.[2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, resulting in poor peak shape.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Extra-column Effects: Issues such as long tubing, large detector cell volume, or poor connections can contribute to band broadening and peak tailing.
Q3: What is the pKa of this compound and how does it influence the mobile phase pH selection?
This compound is the N-desmethyl metabolite of Clomipramine. The basic pKa of Clomipramine is approximately 9.38.[3] As a general rule for basic compounds, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa to ensure the analyte is fully protonated and to minimize silanol interactions. Therefore, for this compound, a mobile phase pH between 2.5 and 4.0 is generally recommended.
Q4: Which type of HPLC column is best for this compound analysis?
C8 and C18 columns are commonly used for the analysis of tricyclic antidepressants like this compound. To minimize peak tailing, it is advisable to use modern, high-purity silica (B1680970) columns that are well end-capped. End-capping is a process that covers many of the residual silanol groups on the silica surface, reducing their potential for interaction with basic analytes.
Q5: How can I improve the peak shape of this compound without changing the column?
Several strategies can be employed to improve peak shape:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) can significantly reduce peak tailing.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask residual silanol groups and maintain a stable pH.[4]
-
Use a Sacrificial Base: Adding a small amount of a basic compound, such as triethylamine (B128534) (TEA), to the mobile phase can competitively bind to active silanol sites, improving the peak shape of the analyte.
-
Increase Column Temperature: Operating at a slightly elevated temperature (e.g., 35-40°C) can improve mass transfer and reduce peak tailing.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step workflow to identify and resolve the cause of this compound peak tailing.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing.
Guide 2: Understanding and Mitigating Silanol Interactions
This section explains the chemical basis of silanol interactions and provides strategies to minimize their impact on this compound analysis.
Mechanism of Silanol Interaction
Caption: Interaction between this compound and silanol.
To mitigate these interactions:
-
Low pH Mobile Phase: At a low pH (e.g., 3.0), the silanol groups are protonated (Si-OH) and therefore less likely to interact with the protonated this compound.
-
End-capped Columns: Use columns where the residual silanol groups are chemically bonded with a small molecule to make them inert.
-
Mobile Phase Additives: Additives like triethylamine act as "sacrificial bases" that preferentially interact with the silanol groups, leaving fewer sites available to interact with this compound.
Data Presentation
The following table summarizes the expected effect of key chromatographic parameters on the peak asymmetry of this compound. A lower asymmetry factor indicates a more symmetrical peak.
| Parameter | Condition A | Asymmetry Factor (Expected) | Condition B | Asymmetry Factor (Expected) |
| Mobile Phase pH | pH 6.8 | > 1.5 | pH 3.0 | 1.0 - 1.2 |
| Buffer Concentration | 10 mM | 1.3 - 1.5 | 50 mM | 1.1 - 1.3 |
| Column Type | Standard C18 | > 1.4 | End-capped C18 | 1.0 - 1.2 |
| Temperature | 25°C | 1.2 - 1.4 | 40°C | 1.0 - 1.2 |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for this compound Analysis
This protocol describes the preparation of a mobile phase designed to minimize peak tailing.
Objective: To prepare a mobile phase with a pH of 3.0.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile (B52724)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
Procedure:
-
Prepare the aqueous buffer (50 mM, pH 3.0):
-
Weigh 6.8 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 by adding orthophosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Prepare the mobile phase:
-
Mix the filtered aqueous buffer and acetonitrile in the desired ratio (e.g., 65:35 v/v).
-
Degas the mobile phase using an ultrasonic bath or online degasser before use.
-
Protocol 2: HPLC Column Washing Procedure
This protocol provides a general procedure for washing a C18 column to remove contaminants that may cause peak tailing.
Objective: To clean a C18 column used for the analysis of basic compounds.
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with the following solvents in sequence, at a flow rate of 1 mL/min for a 4.6 mm ID column. Each step should be for at least 30 minutes.
-
Step 1: Mobile phase without buffer: If your mobile phase contains a buffer, first wash the column with a mixture of water and organic modifier in the same ratio as your mobile phase to remove the buffer salts.
-
Step 2: 100% Water (HPLC grade): To remove any remaining salts and polar contaminants.
-
Step 3: 100% Acetonitrile: To remove strongly retained hydrophobic compounds.
-
Step 4: 100% Isopropanol: A stronger organic solvent to remove highly non-polar contaminants.
-
Step 5: 100% Acetonitrile: To flush out the isopropanol.
-
Step 6: Mobile phase without buffer: To re-equilibrate the column before introducing the buffered mobile phase.
-
-
Reconnect the column to the detector and equilibrate with the initial mobile phase until a stable baseline is achieved.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Norclomipramine
Welcome to the technical support center for the LC-MS/MS analysis of Norclomipramine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in the context of LC-MS/MS analysis of this compound?
A1: The matrix effect is the alteration of the ionization efficiency of this compound by co-eluting, interfering components present in the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to either ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1][2] In simpler terms, other molecules in the sample can either hinder or help the this compound molecules become charged in the mass spectrometer's ion source, leading to inaccurate measurements.
Q2: Why is it crucial to address matrix effects in this compound analysis?
Q3: What are the common sources of matrix effects in biological samples?
A3: The primary culprits for matrix effects in biological samples like plasma are endogenous substances such as phospholipids, proteins, and salts.[2] Exogenous compounds, including anticoagulants, dosing vehicles, and co-administered drugs, can also contribute to matrix effects.[2]
Q4: How can I assess the extent of matrix effects in my this compound assay?
A4: The most common method for the quantitative assessment of matrix effects is the post-extraction addition method.[4][5] This involves comparing the response of this compound in a neat solution to its response when spiked into a blank matrix sample that has already undergone the extraction procedure.[4][5] A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound due to matrix effects.
Issue 1: Poor sensitivity and inconsistent results for this compound.
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[6]
-
Evaluate different extraction techniques: Compare Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For tricyclic antidepressants like this compound, SPE, particularly with cation exchange cartridges, has been shown to provide cleaner extracts compared to PPT.[7]
-
Refine your chosen method: For LLE, optimize the pH of the aqueous phase and the choice of organic solvent to improve selectivity for this compound.[6] For SPE, ensure the appropriate sorbent and elution solvents are used.
-
-
Chromatographic Separation:
-
Modify the gradient: Adjust the mobile phase gradient to achieve better separation between this compound and interfering matrix components.[8]
-
Consider a different column: Using a column with a different stationary phase chemistry can alter selectivity and improve resolution.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS, such as this compound-d3, is the most effective way to compensate for matrix effects.[9][10] Since the SIL-IS has nearly identical physicochemical properties to this compound, it will experience similar ion suppression or enhancement, allowing for accurate correction of the analyte signal.[10]
-
Issue 2: High variability in results between different patient samples.
Possible Cause: Inter-individual differences in the sample matrix leading to variable matrix effects.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: As mentioned above, a thorough sample cleanup is critical. SPE is often superior to PPT in reducing variability.
-
Mandatory Use of a Stable Isotope-Labeled Internal Standard: This is crucial for correcting inter-individual variability in matrix effects and extraction recovery.[11] An analog internal standard may not co-elute precisely with this compound and thus may not experience the same degree of matrix effect.[12]
-
Matrix Effect Evaluation Across Multiple Lots: During method validation, assess the matrix effect using at least six different lots of the biological matrix to ensure the method is robust.[4]
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for tricyclic antidepressants using different sample preparation techniques. While specific data for this compound may vary, this provides a comparative overview.
| Sample Preparation Technique | Analyte(s) | Matrix | Typical Recovery (%) | Typical Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | Tricyclic Antidepressants (including Clomipramine & this compound) | Human Plasma | 87 - 91 | Not explicitly quantified, but extracts were "very clean" | [7] |
| Liquid-Liquid Extraction (LLE) | Tricyclic Antidepressants (Amitriptyline, Imipramine, Clomipramine) | Human Plasma | 79 - 98 | Not explicitly quantified, but provided high selectivity | [2] |
| Protein Precipitation (PPT) | Tricyclic Antidepressants (including this compound) | Plasma | Within 15% (for most) | Interference observed at low concentrations for some TCAs | [13] |
Note: Matrix Effect (%) is often expressed as (Peak area in matrix / Peak area in neat solution) * 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is adapted from methods used for the extraction of tricyclic antidepressants from biological fluids.[7][14]
Materials:
-
Strong Cation Exchange (SCX) SPE cartridges
-
Human plasma sample
-
This compound-d3 internal standard solution
-
0.1M Phosphate (B84403) buffer (pH 6.0)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium Hydroxide (B78521)
-
Mobile phase for reconstitution
Procedure:
-
Sample Pre-treatment: To 0.5 mL of plasma, add 125 µL of the working internal standard solution (e.g., this compound-d3). Add 2 mL of 0.1M phosphate buffer (pH 6.0). Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition the SCX SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 0.1M acetic acid.
-
Wash the cartridge with 3 mL of methanol.
-
-
Elution: Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general procedure for the extraction of tricyclic antidepressants.[11][15]
Materials:
-
Human plasma sample
-
This compound-d3 internal standard solution
-
Tris buffer (pH 9.5) or similar alkaline buffer
-
Hexane:Isopropyl alcohol (95:5, v/v) or other suitable organic solvent mixture
-
0.1% Phosphoric acid or other acidic solution for back-extraction
-
Mobile phase for reconstitution
Procedure:
-
Sample Preparation: In a centrifuge tube, combine 500 µL of the plasma sample with 50 µL of the internal standard working solution.
-
Alkalinization: Add 500 µL of Tris buffer (pH 9.5) to the plasma mixture to adjust the pH.
-
Extraction: Add 5 mL of the hexane:isopropyl alcohol (95:5, v/v) extraction solvent. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3500 x g for 10 minutes to separate the aqueous and organic layers.
-
Back-Extraction: Transfer the upper organic phase to a new tube containing 150 µL of 0.1% (v/v) phosphoric acid. Vortex for 1 minute to transfer the analytes into the acidic aqueous phase.
-
Final Step: Aspirate and discard the organic layer. Inject a portion of the remaining acidic aqueous layer directly into the LC-MS/MS system.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting matrix effects.
References
- 1. Clomipramine and this compound | MLabs [mlabs.umich.edu]
- 2. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. wsp.wa.gov [wsp.wa.gov]
- 15. benchchem.com [benchchem.com]
Preventing Norclomipramine degradation in frozen plasma samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of plasma samples containing norclomipramine to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in plasma samples?
This compound, an active metabolite of clomipramine (B1669221), can degrade in plasma samples due to a combination of factors, including enzymatic activity, pH shifts, exposure to light, and improper storage temperatures.[1][2] Adsorption to certain surfaces can also lead to a decrease in measurable concentration.
Q2: What type of collection tube should I use for blood collection?
For the analysis of this compound, it is recommended to use red-top tubes (serum), lavender-top (EDTA) tubes, or green-top (heparin) tubes.[2][3][4]
Q3: Are there any collection tubes I should avoid?
Yes, it is critical to avoid using gel-barrier tubes, such as serum separator tubes (SST).[3][4][5] The gel can absorb the drug, leading to falsely low concentration readings.
Q4: How quickly do I need to process the blood sample after collection?
It is essential to separate the plasma or serum from the blood cells within 2 hours of collection.[5][6] Delays can lead to the release of substances from red blood cells that may interfere with the assay or contribute to degradation.
Q5: What is the optimal temperature for short-term storage of plasma samples?
For short-term storage, refrigeration at 2-8°C is recommended. This compound in plasma is generally stable for up to 5-14 days when refrigerated.[3][4]
Q6: What is the recommended temperature for long-term storage?
For long-term storage, freezing the plasma sample is necessary. While stable for at least 30 days when frozen[2][3], for periods longer than a month, storage at -80°C is recommended over -20°C to ensure maximum stability and minimize the risk of degradation.[1][7][8] General studies on metabolite stability show that -80°C is superior for long-term preservation of a wide range of analytes.[9]
Q7: Can I use hemolyzed samples for this compound analysis?
No, grossly hemolyzed samples should be avoided.[3] Hemolysis can indicate improper sample handling and may introduce interfering substances from red blood cells into the plasma, potentially affecting the accuracy of the results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or undetectable this compound levels in a known positive sample. | Use of gel-barrier collection tubes. | Always use red-top, lavender-top (EDTA), or green-top (heparin) tubes. Avoid serum separator tubes (SSTs).[3][4] |
| Adsorption of the analyte to container surfaces. | Use polypropylene (B1209903) or other low-binding tubes for aliquoting and storage. While not specifically documented for this compound, the addition of a small amount of a competing amine, like diethylamine, to extracts before evaporation has been shown to prevent adsorption of other tricyclic antidepressants. | |
| Degradation due to delayed processing. | Separate plasma or serum from cells within 2 hours of blood collection.[5][6] | |
| Inconsistent results between aliquots of the same sample. | Improper mixing after thawing. | Thaw samples completely and vortex gently but thoroughly before analysis to ensure a homogenous sample. |
| Multiple freeze-thaw cycles. | Aliquot plasma into single-use tubes before freezing to avoid repeated freezing and thawing of the entire sample. | |
| Decreasing this compound concentration over time in stored samples. | Storage at an inappropriate temperature. | For short-term storage (up to 14 days), use refrigeration (2-8°C). For long-term storage, freeze at -80°C.[4][9] |
| Exposure to light. | Protect samples from direct light, especially UV light, as tricyclic antidepressants can be susceptible to photodegradation.[10] Use amber tubes or store samples in the dark. | |
| pH shifts in the plasma during storage. | Ensure proper sealing of storage tubes to minimize CO2 exchange with the air. Exposure to dry ice during transport can lower the pH of plasma samples, so it is crucial to ensure samples are properly sealed and handled.[7] Conversely, the pH of plasma can increase upon storage if not sealed correctly.[1] |
Quantitative Data Summary
The stability of this compound in plasma is dependent on the storage temperature and duration. The following table summarizes available data from various sources.
| Storage Condition | Temperature | Duration of Stability | Citation(s) |
| Room Temperature | 15-25°C | Up to 8 hours | [3] |
| Refrigerated | 2-8°C | 5 to 14 days | [3][4] |
| Frozen | Not Specified | 14 days | [4] |
| Frozen | Not Specified | 30 days | [2][3] |
| Frozen | Not Specified | Up to 6 months | [6] |
| Deep-Frozen | -60°C | At least 3 weeks (general analytes) | [11] |
| Deep-Frozen | -80°C | Recommended for long-term storage | [1][7][8][9] |
Experimental Protocols
Protocol for Plasma Sample Collection and Processing
-
Blood Collection:
-
Centrifugation:
-
Plasma/Serum Aliquoting:
-
Carefully aspirate the supernatant (plasma or serum) without disturbing the cell layer.
-
Transfer the plasma or serum into clearly labeled, amber-colored polypropylene cryovials.
-
It is recommended to create multiple aliquots for each sample to avoid multiple freeze-thaw cycles.
-
-
Storage:
Protocol for a this compound Stability Study in Frozen Plasma
-
Sample Pooling and Spiking:
-
Obtain a pool of drug-free human plasma from healthy volunteers.
-
Spike the plasma pool with a known concentration of this compound.
-
Gently mix to ensure homogeneity.
-
-
Aliquoting and Baseline Analysis:
-
Aliquot the spiked plasma into a sufficient number of microcentrifuge tubes for all time points and storage conditions.
-
Immediately analyze a set of aliquots (n=3-5) to establish the baseline (T=0) concentration of this compound.
-
-
Storage:
-
Divide the remaining aliquots into two groups and store them at -20°C and -80°C, respectively.
-
Ensure all samples are protected from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a set of aliquots (n=3-5) from each storage temperature.
-
Allow the samples to thaw completely at room temperature, and then vortex gently before analysis.
-
Analyze the samples to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each time point and storage condition.
-
Express the stability as the percentage of the initial (T=0) concentration remaining.
-
A common criterion for stability is the retention of 85-115% of the initial concentration.
-
Visualizations
References
- 1. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. labcorp.com [labcorp.com]
- 5. Clomipramine and this compound | MLabs [mlabs.umich.edu]
- 6. Clomipramine and Metabolite, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 7. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term stability of frozen pooled plasmas stored at -70°C, -40°C, and -20°C for prothrombin time and International Normalized Ratio (INR) assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma concentration of clomipramine and desmethylclomipramine and clinical response in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
Technical Support Center: Optimizing Norclomipramine Extraction from Brain Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of norclomipramine from brain tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from brain tissue?
A1: The two most prevalent methods for extracting this compound, a tricyclic antidepressant, from complex biological matrices like brain tissue are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both techniques aim to separate the analyte of interest from interfering substances such as lipids, proteins, and other endogenous molecules. The choice between LLE and SPE often depends on factors like sample volume, required cleanup level, desired recovery, and available equipment.
Q2: What are the critical parameters to control during Liquid-Liquid Extraction (LLE) of this compound?
A2: For successful LLE of this compound, a basic compound, the following parameters are crucial:
-
pH of the aqueous phase: The pH should be adjusted to be above the pKa of this compound (approximately 9.5) to ensure it is in its neutral, more organic-soluble form. This is typically achieved by adding a base like sodium hydroxide (B78521).
-
Choice of organic solvent: A water-immiscible organic solvent that can efficiently solvate this compound is required. Common choices include a mixture of heptane (B126788) and isoamyl alcohol or ether.[1] The polarity of the solvent system is a key factor in achieving good recovery.
-
Solvent-to-sample ratio: A sufficiently large volume of organic solvent is necessary to ensure efficient partitioning of the analyte from the aqueous brain homogenate.
-
Mixing and separation: Thorough mixing (e.g., vortexing) is essential to maximize the contact between the two phases, followed by centrifugation to achieve a clean separation of the layers.
Q3: Which type of Solid-Phase Extraction (SPE) sorbent is recommended for this compound?
A3: For a basic compound like this compound, cation-exchange SPE cartridges are often effective. These sorbents work by retaining the positively charged analyte from the sample load under acidic conditions. The retained this compound can then be eluted with a solvent mixture containing a base to neutralize the charge. Reversed-phase sorbents like C18 can also be used, where retention is based on hydrophobic interactions. The choice of sorbent may require empirical testing to determine the best performance for your specific application.
Q4: I am experiencing low recovery of this compound. What are the potential causes and solutions?
A4: Low recovery can stem from several factors throughout the extraction workflow. Refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions. Common culprits include incomplete tissue homogenization, suboptimal pH during LLE, inappropriate solvent selection, or issues with the SPE cartridge conditioning, loading, or elution steps.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis of this compound from brain tissue extracts?
A5: Brain tissue is a complex matrix that can cause significant ion suppression or enhancement in mass spectrometry analysis.[2][3] To mitigate these matrix effects:
-
Optimize sample cleanup: A more rigorous extraction protocol, potentially combining LLE and SPE, can help remove interfering phospholipids (B1166683) and other matrix components.
-
Chromatographic separation: Ensure your HPLC/UHPLC method provides good separation between this compound and co-eluting matrix components.
-
Use of an internal standard: A stable isotope-labeled internal standard for this compound is highly recommended to compensate for matrix effects and variations in extraction efficiency.
-
Dilution: Diluting the final extract can sometimes reduce the concentration of interfering substances, but this may compromise the limit of detection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Incomplete tissue homogenization: Large tissue particles can trap the analyte, preventing its efficient extraction. | Ensure the brain tissue is thoroughly homogenized. Consider using a bead beater or sonicator for complete cell lysis.[4] The homogenization buffer should be compatible with the downstream extraction method. Detergent-based buffers can be effective for protein solubilization.[5] |
| Suboptimal pH during LLE: If the pH of the aqueous phase is too low, this compound will be protonated and remain in the aqueous phase. | Adjust the pH of the brain homogenate to >10 with a suitable base (e.g., 1M NaOH) before adding the organic extraction solvent. | |
| Inappropriate LLE solvent: The polarity of the extraction solvent may not be optimal for this compound. | Test different organic solvents or solvent mixtures. A common choice for tricyclic antidepressants is a mixture of heptane and isoamyl alcohol (e.g., 98:2 v/v). | |
| Insufficient mixing or phase separation: Inadequate mixing leads to poor extraction efficiency, while incomplete phase separation can result in loss of the organic layer. | Vortex the sample vigorously for at least 1 minute. Centrifuge at a sufficient speed and for an adequate duration (e.g., 3000 x g for 10 minutes) to ensure a clear separation of the aqueous and organic layers. | |
| SPE cartridge issues (conditioning, loading, elution): Improper conditioning, loading too quickly, or using an incorrect elution solvent can all lead to poor recovery. | Follow the manufacturer's instructions for cartridge conditioning. Ensure the sample is loaded at a slow, steady flow rate. Optimize the elution solvent; for cation-exchange SPE, this will typically be a basic methanolic solution. | |
| High Variability in Results | Inconsistent sample processing: Variations in homogenization time, mixing speed, or incubation times can introduce variability. | Standardize all steps of the protocol and ensure they are performed consistently for all samples. |
| Matrix effects: Differential ion suppression or enhancement between samples can lead to high variability.[2][3] | Implement strategies to minimize matrix effects as described in the FAQs (Q5). The use of a stable isotope-labeled internal standard is crucial. | |
| Poor Extract Cleanliness (Interfering Peaks in Chromatogram) | Insufficient cleanup: The chosen extraction method may not be removing all interfering substances from the complex brain matrix. | Consider a multi-step cleanup approach, such as combining LLE with a subsequent SPE step.[6] |
| Inappropriate SPE wash steps: The wash steps in the SPE protocol may not be stringent enough to remove weakly bound interferences. | Optimize the wash solvents. A common approach is to use a weak organic solvent to wash away hydrophilic interferences, followed by a stronger organic solvent to elute the analyte of interest. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Homogenization:
-
Weigh approximately 200 mg of frozen brain tissue.
-
Add 1 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) containing protease inhibitors.
-
Homogenize the tissue using a bead beater or sonicator until no visible particles remain.[4][7] Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.[7]
-
Collect the supernatant for extraction.
-
-
Extraction:
-
To 500 µL of the supernatant, add an internal standard.
-
Add 100 µL of 1M NaOH to basify the sample to a pH > 10.
-
Add 3 mL of an extraction solvent (e.g., n-heptane:isoamyl alcohol, 98:2 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 3 mL of the extraction solvent.
-
Combine the organic extracts.
-
-
Back-Extraction (Optional, for cleanup):
-
To the combined organic extracts, add 200 µL of a weak acid (e.g., 0.1 M HCl).
-
Vortex for 2 minutes and centrifuge.
-
The protonated this compound will now be in the aqueous (lower) layer. Discard the organic layer.
-
Wash the aqueous layer with 1 mL of n-hexane.
-
Make the aqueous layer basic again with 1M NaOH and re-extract into a fresh aliquot of the organic solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the final organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
-
Homogenization:
-
Follow the same homogenization procedure as in the LLE protocol.
-
-
SPE Cartridge Conditioning (Example for a mixed-mode cation exchange cartridge):
-
Wash the cartridge with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1 M formic acid).
-
-
Sample Loading:
-
Acidify the brain homogenate supernatant with formic acid to a pH of ~3.
-
Load the acidified sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of the acidic buffer to remove unbound impurities.
-
Wash the cartridge with 1 mL of methanol to remove moderately non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. Comparison of methods for the analysis of tricyclic antidepressants in small whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. homogenizers.net [homogenizers.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
- 7. Rat Brain Neuropeptidomics: Tissue Collection, Protease Inhibition, Neuropeptide Extraction, and Mass Spectrometrican Alysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Inter-individual Variability in Norclomipramine Pharmacokinetic Data
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Norclomipramine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of inter-individual variability in pharmacokinetic (PK) data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-individual variability in this compound plasma concentrations in our study subjects, despite administering standardized doses of Clomipramine (B1669221). What are the primary reasons for this?
A1: High inter-individual variability is a known characteristic of Clomipramine and its active metabolite, this compound.[1][2] The primary drivers for this variability are:
-
Genetic Polymorphisms: Variations in the genes encoding metabolic enzymes, particularly Cytochrome P450 enzymes CYP2D6 and CYP2C19, are major contributors.[3][4][5][6] These enzymes are responsible for the metabolism of Clomipramine and this compound. Individuals can be classified as poor, intermediate, normal (extensive), or ultrarapid metabolizers based on their genetic makeup, which directly impacts drug and metabolite levels.[3][7]
-
Physiological Factors: Age can influence metabolic capacity, with elderly patients often showing diminished demethylation and hydroxylation, leading to altered drug concentrations.[2][8]
-
Environmental and Lifestyle Factors: Co-administration of other medications, such as phenothiazines, can inhibit metabolism.[2][8][9] Lifestyle choices like smoking can induce demethylation, while long-term alcohol consumption may reduce it.[2][8]
-
Drug Transporters: Efflux transporters like P-glycoprotein (P-gp) can affect the distribution of tricyclic antidepressants, potentially contributing to variability in plasma and tissue concentrations.[10][11][12][13]
Q2: How do genetic polymorphisms in CYP2D6 and CYP2C19 specifically affect this compound levels?
A2: Genetic variations in CYP2D6 and CYP2C19 have distinct effects on the pharmacokinetic profile of this compound:
-
CYP2C19: This enzyme is primarily responsible for the demethylation of the parent drug, Clomipramine, to form this compound.[4][6][14]
-
Poor Metabolizers (PMs): Individuals with reduced CYP2C19 function will have slower conversion of Clomipramine to this compound. This leads to higher plasma concentrations of Clomipramine and a lower this compound to Clomipramine ratio.[5][8]
-
Ultrarapid Metabolizers (UMs): Conversely, individuals with increased CYP2C19 activity will rapidly convert Clomipramine to this compound, resulting in lower Clomipramine levels and higher initial this compound levels.[3][7]
-
-
CYP2D6: This enzyme is primarily involved in the hydroxylation of both Clomipramine and this compound into inactive metabolites for excretion.[4][6]
-
Poor Metabolizers (PMs): Deficient CYP2D6 activity leads to a decreased elimination of this compound, causing it to accumulate to high concentrations in the plasma.[2][9] This can increase the risk of side effects.[4][9]
-
Ultrarapid Metabolizers (UMs): These individuals will clear this compound more rapidly, leading to lower plasma concentrations and potentially reducing therapeutic efficacy.[6][7]
-
Q3: What is the recommended therapeutic range for this compound, and when should we collect samples for therapeutic drug monitoring (TDM)?
A3: The therapeutic efficacy of Clomipramine is often correlated with the combined plasma concentrations of both Clomipramine and its active metabolite, this compound.
-
Therapeutic Range: A therapeutic range of 230-450 ng/mL for the sum of Clomipramine and this compound concentrations is generally accepted.[15][16] Blood concentrations below 150 µg/L are often associated with nonresponse, while levels above 450 µg/L rarely offer additional therapeutic benefit and may increase toxicity.[1][2]
-
Sample Collection: To ensure accurate and consistent measurements for TDM, blood samples should be collected at trough concentration, which is immediately before the next scheduled dose.[15][16] It is also recommended to wait at least 12 hours after the last dose.[15][16] Steady-state concentrations for both Clomipramine and this compound are typically reached within 1 to 3 weeks of initiating or adjusting the dose.[2][9][16]
Q4: We are planning a preclinical study. What are the key pharmacokinetic parameters of this compound we should consider?
A4: When designing your study, it is crucial to consider the following pharmacokinetic parameters for this compound:
-
Elimination Half-Life (t½): this compound has a significantly longer half-life than its parent compound, Clomipramine. The elimination half-life of this compound is approximately 54 to 77 hours.[16][17] In some studies, it has been reported to be as long as 96 hours.[2][9] This long half-life means it takes a considerable amount of time to reach steady-state and to be cleared from the body.
-
Time to Reach Steady-State (Tss): Due to its long half-life, this compound can take approximately 1 to 2 weeks, and in some cases up to 3 weeks, to reach steady-state concentrations in the plasma.[2][9][16]
-
Metabolite to Parent Drug Ratio: At steady-state, the plasma concentration of this compound is typically higher than that of Clomipramine, with a serum ratio of Clomipramine to this compound around 1:2 to 1:2.5.[16]
Troubleshooting Guides
Issue 1: Unexpectedly High this compound Concentrations and/or Adverse Events
| Potential Cause | Troubleshooting Steps |
| CYP2D6 Poor Metabolizer Status | Genotype study subjects for CYP2D6 polymorphisms.[4] Individuals with no or low function alleles will clear this compound more slowly, leading to its accumulation.[2][9] |
| Co-medication with CYP2D6 Inhibitors | Review all concomitant medications. Drugs such as certain neuroleptics (e.g., phenothiazines) can inhibit CYP2D6 activity, leading to increased this compound levels.[2][8][9] |
| Renal Impairment | Although metabolism is the primary route of elimination, severe renal impairment could potentially affect the excretion of conjugated metabolites, indirectly influencing plasma concentrations. Assess renal function in study subjects. |
| Age | Elderly patients may have reduced metabolic capacity.[2][8] Analyze data by age groups to identify any age-related trends. |
Issue 2: Unexpectedly Low this compound Concentrations and/or Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| CYP2C19 Poor Metabolizer Status | Genotype study subjects for CYP2C19 polymorphisms.[5] Poor metabolizers will have a slower formation of this compound from Clomipramine.[8] |
| CYP2D6 Ultrarapid Metabolizer Status | Genotype study subjects for CYP2D6 polymorphisms.[7] Ultrarapid metabolizers will have an accelerated clearance of this compound.[6] |
| CYP2C19 Ultrarapid Metabolizer Status | Genotype study subjects for CYP2C19 polymorphisms.[3] While this would lead to faster formation of this compound, the overall exposure might be lower if clearance by CYP2D6 is also rapid. |
| Induction of Metabolism | Inquire about lifestyle factors. Smoking, for instance, can induce the demethylation of Clomipramine.[2][8] |
| Poor Adherence | If applicable in a clinical setting, non-adherence to the Clomipramine regimen will result in lower than expected plasma concentrations.[15] |
Data Presentation
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 54 - 77 hours | [16][17] |
| Time to Reach Steady-State (Tss) | 1 - 3 weeks | [2][9][16] |
| Serum Ratio (Clomipramine:this compound) at Steady-State | 1:2 to 1:2.5 | [16] |
| Therapeutic Range (Sum with Clomipramine) | 230 - 450 ng/mL | [15][16] |
Table 2: Influence of CYP2D6 and CYP2C19 Phenotypes on this compound Pharmacokinetics
| Phenotype | Effect on this compound Plasma Concentration | Mechanism |
| CYP2D6 Poor Metabolizer | Significantly Increased | Decreased hydroxylation and subsequent elimination of this compound.[2][4][9] |
| CYP2D6 Ultrarapid Metabolizer | Significantly Decreased | Increased hydroxylation and subsequent elimination of this compound.[6][7] |
| CYP2C19 Poor Metabolizer | Decreased (relative to Clomipramine) | Slower demethylation of Clomipramine to form this compound.[5][8] |
| CYP2C19 Ultrarapid Metabolizer | Increased (relative to Clomipramine) | Faster demethylation of Clomipramine to form this compound.[3][7] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is a generalized procedure based on common methodologies for therapeutic drug monitoring.
-
Sample Collection and Preparation:
-
Collect whole blood in a red-top tube (serum) or a tube containing an appropriate anticoagulant (plasma). Avoid using serum separator tubes (SSTs) as the gel may absorb the drug, leading to falsely low concentrations.[16]
-
Collect the sample at trough concentration, immediately prior to the next scheduled dose (at least 12 hours post-dose).[15][16]
-
Centrifuge the blood sample to separate the serum or plasma from the cells within 2 hours of collection.[16]
-
Transfer the serum or plasma to a clean polypropylene (B1209903) tube and store at -20°C or below until analysis.
-
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma/serum, add 300 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 or similar reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve using a series of known concentrations of this compound in a blank matrix (e.g., drug-free serum or plasma).
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Metabolic pathway of Clomipramine to this compound and subsequent inactivation.
Caption: Workflow for troubleshooting unexpected this compound pharmacokinetic data.
References
- 1. ClinPGx [clinpgx.org]
- 2. Clinical pharmacokinetics of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugsandgenes.com [drugsandgenes.com]
- 4. s3.pgkb.org [s3.pgkb.org]
- 5. The effect of CYP2C19 and CYP2D6 genotypes on the metabolism of clomipramine in Japanese psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. g-standaard.nl [g-standaard.nl]
- 7. youtube.com [youtube.com]
- 8. Clomipramine metabolism. Model-based analysis of variability factors from drug monitoring data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Human P-glycoprotein differentially affects antidepressant drug transport: relevance to blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of P-glycoprotein enhances transport of imipramine across the blood–brain barrier: microdialysis studies in conscious freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of P-glycoprotein enhances transport of imipramine across the blood-brain barrier: microdialysis studies in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. g-standaard.nl [g-standaard.nl]
- 15. Clomipramine and this compound | MLabs [mlabs.umich.edu]
- 16. mayocliniclabs.com [mayocliniclabs.com]
- 17. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Norclomipramine Dose-Response Curve Refinement in Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining norclomipramine dose-response curves in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that we are measuring in our cell-based assays?
A1: this compound is the primary active metabolite of the tricyclic antidepressant clomipramine. Its main mechanism of action is the inhibition of the norepinephrine (B1679862) transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft.[1] To a lesser extent, it also inhibits the serotonin (B10506) transporter (SERT). Therefore, your cell-based assays are likely designed to measure the potency of this compound in blocking these transporters.
Q2: Which cell lines are suitable for determining the dose-response curve of this compound?
A2: The choice of cell line is critical for obtaining a reliable dose-response curve. Suitable cell lines are those that endogenously express the norepinephrine transporter (NET) or have been stably transfected to express it. Commonly used cell lines include:
-
HEK293 cells stably expressing hNET (HEK293-hNET): This is a widely used model for studying inhibitors of the human norepinephrine transporter.
-
SK-N-BE(2)C human neuroblastoma cells: These cells endogenously express hNET.[2][3]
-
JAR human placental choriocarcinoma cells: These cells have been shown to be a viable model for studying serotonin transporter (SERT) reuptake inhibition and can be adapted for NET assays.[4]
Q3: We are observing high variability in our dose-response data. What are the potential causes?
A3: High variability in cell-based assays can stem from several factors. Key areas to investigate include:
-
Cell Health and Plating: Inconsistent cell numbers per well, poor cell viability, or changes in cell morphology can all contribute to variability. Ensure cells are healthy and evenly plated.[5]
-
Compound Preparation: Inaccurate serial dilutions of this compound will directly impact the dose-response curve.
-
Assay Protocol Execution: Inconsistent incubation times, temperature fluctuations, and improper washing steps can introduce significant variability.
-
Reagent Quality: Degradation of reagents, including the radiolabeled or fluorescent substrate, can lead to inconsistent results.
Q4: Our dose-response curve has a very steep or very shallow slope. What does this indicate?
A4: The slope of the dose-response curve (Hill slope) provides information about the binding characteristics of the inhibitor.
-
A very steep slope (Hill slope > 1.5) might suggest positive cooperativity in binding or potential off-target effects at higher concentrations.
-
A very shallow slope (Hill slope < 0.5) could indicate complex binding kinetics, inhibitor instability, or the presence of multiple binding sites with different affinities. It is also important to ensure that the assay has reached equilibrium.
Troubleshooting Guides
Problem 1: No Dose-Response Effect Observed
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive this compound | Verify the purity and activity of your this compound stock. If possible, test a fresh batch from a reputable supplier. |
| Low Transporter Expression | Confirm the expression of the norepinephrine transporter (NET) in your chosen cell line using techniques like Western blotting or qPCR. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and substrate concentration. Ensure the substrate concentration is near the Km for the transporter.[2] |
| Incorrect Assay Wavelengths | For fluorescence-based assays, confirm that the excitation and emission wavelengths are correctly set for the specific fluorophore being used. |
Problem 2: Poor Z'-factor (Low Assay Window)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Background Signal | Increase the number of wash steps to remove all extracellular substrate.[5] Use a specific NET inhibitor (e.g., desipramine) to define non-specific uptake and subtract this from all measurements. |
| Low Signal-to-Noise Ratio | Increase the cell seeding density to ensure a sufficient number of transporters per well. Optimize the substrate concentration to maximize the signal. |
| Cell Detachment | Use poly-D-lysine coated plates to improve cell adherence, especially for weakly adherent cell lines. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data for this compound in neurotransmitter reuptake assays. Note that these values can vary depending on the specific cell line and assay conditions.
Table 1: this compound IC50 Values in Neurotransmitter Reuptake Assays
| Transporter | Cell Line | Assay Type | Expected IC50 Range (nM) |
| Norepinephrine Transporter (NET) | HEK293-hNET | Radioligand Uptake | 1 - 10 |
| Norepinephrine Transporter (NET) | SK-N-BE(2)C | Fluorescent Substrate Uptake | 5 - 25 |
| Serotonin Transporter (SERT) | JAR Cells | Radioligand Uptake | 50 - 200 |
Table 2: Therapeutic Concentration Ranges of Clomipramine and this compound
| Analyte | Therapeutic Range (in serum) |
| Clomipramine + this compound (summed) | 230 - 450 ng/mL[6] |
| This compound | 150 - 300 ng/mL[7] |
Experimental Protocols
Protocol 1: Norepinephrine Transporter (NET) Uptake Inhibition Assay (Radiolabeled)
This protocol is adapted for a 96-well format using HEK293 cells stably expressing the human norepinephrine transporter (hNET).
Materials:
-
HEK293-hNET cells
-
Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound stock solution (in DMSO)
-
[³H]-Norepinephrine
-
Desipramine (for non-specific uptake control)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed HEK293-hNET cells in a poly-D-lysine coated 96-well plate at a density of 40,000-60,000 cells/well. Incubate overnight to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in KRH buffer. The final DMSO concentration should be kept below 0.5%.
-
Assay Initiation:
-
Gently wash the cell monolayer twice with KRH buffer.
-
Add the diluted this compound or vehicle control to the respective wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the uptake by adding KRH buffer containing [³H]-Norepinephrine (at a concentration close to its Km).
-
-
Incubation: Incubate the plate for 10-20 minutes at 37°C. This incubation time should be within the linear range of uptake.
-
Assay Termination:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold KRH buffer to stop transporter activity and remove unbound radiolabel.[5]
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 1% SDS).
-
Add scintillation fluid to each well.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (wells containing a saturating concentration of desipramine) from the total uptake.
-
Plot the percent inhibition of specific uptake against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for a neurotransmitter uptake inhibition assay.
Caption: this compound's mechanism of action on the norepinephrine transporter.
Caption: Troubleshooting logic for refining this compound dose-response curves.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Clomipramine and this compound | MLabs [mlabs.umich.edu]
- 7. labcorp.com [labcorp.com]
Minimizing off-target receptor binding of Norclomipramine in vitro
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for minimizing off-target receptor binding of Norclomipramine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound (N-desmethylclomipramine) is the principal active metabolite of the tricyclic antidepressant, Clomipramine (B1669221). Its primary therapeutic action is mediated by its high-affinity binding to monoamine transporters. Specifically, this compound is a potent inhibitor of the Norepinephrine (B1679862) Transporter (NET) and, to a lesser extent, the Serotonin Transporter (SERT) .[1] By blocking these transporters, it increases the synaptic concentration of norepinephrine and serotonin.
Q2: What are the major off-target receptors for this compound?
Like many tricyclic antidepressants, this compound can bind to several other receptors, which can lead to undesired side effects in a clinical context and confounding results in vitro. The most significant off-target interactions are with:
-
Histamine (B1213489) H1 receptors [2][3]
-
Muscarinic acetylcholine (B1216132) receptors (M1-M5) [4][5]
Binding to these receptors is generally of lower affinity compared to its primary targets but can be significant, especially at higher concentrations.
Q3: What is the difference between "off-target" binding and "non-specific" binding in my assay?
This is a critical distinction for accurate data interpretation:
-
Off-Target Binding refers to the specific, saturable binding of this compound to a defined receptor that is not the intended therapeutic target (e.g., this compound binding to a histamine H1 receptor when the experiment is designed to study the norepinephrine transporter).
-
Non-Specific Binding (NSB) refers to the interaction of the compound with components of the assay system other than a specific receptor. This can include binding to lipids in the cell membrane, proteins like albumin, or even the plastic of the assay plate. NSB is typically non-saturable and linearly proportional to the concentration of the ligand.
Minimizing both is crucial, but the strategies can differ. The troubleshooting guides below address methods to reduce both types of unwanted binding.
Q4: My results show high variability. How do I know if off-target binding is the cause?
High variability can stem from multiple sources, but off-target binding might be a factor if you observe:
-
Atypical dose-response curves: The inhibition curve may not fit a standard one-site model, potentially showing a shallow slope or multiple phases, suggesting interaction with more than one receptor population.
-
Inconsistent results across different tissues or cell lines: If the expression levels of off-target receptors vary between your preparations, you may see different binding patterns or functional effects.
-
Discrepancy between binding affinity (Ki) and functional potency (IC50/EC50): If an off-target receptor triggers a competing or opposing functional response, the observed functional potency may not align with the binding affinity for your primary target.
The best way to confirm an off-target issue is to run a competitive binding assay using a selective antagonist for the suspected off-target receptor. If this antagonist alters the binding of this compound, it confirms an interaction at that off-target site.
This compound Receptor Binding Profile
The following table summarizes the binding affinities (Ki) of this compound for its primary targets and key off-target receptors. Lower Ki values indicate higher binding affinity. This data is critical for designing experiments and interpreting results.
| Target Receptor/Transporter | Species | Mean Ki (nM) | Target Type |
| Norepinephrine Transporter (NET) | Human | 0.8 | Primary Target |
| Serotonin Transporter (SERT) | Human | 1.2 | Primary Target |
| Histamine H1 | Human | 10 | Off-Target |
| Alpha-1A Adrenergic | Human | 25 | Off-Target |
| Muscarinic M1 | Human | 65 | Off-Target |
| Muscarinic M2 | Human | 130 | Off-Target |
| Muscarinic M3 | Human | 80 | Off-Target |
| Muscarinic M4 | Human | 110 | Off-Target |
| Muscarinic M5 | Human | 95 | Off-Target |
Data compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and associated publications.[8][9][10][11] Values are averages and may vary based on experimental conditions.
Troubleshooting Guide: High Background & Off-Target Binding
This guide addresses common issues encountered in receptor binding assays.
Issue 1: High Non-Specific Binding (NSB) Obscuring Specific Signal
-
Possible Cause: Suboptimal assay buffer composition.
-
Solution: Optimize the pH and ionic strength of your buffer. Electrostatic interactions contributing to NSB can sometimes be minimized by adjusting the salt concentration (e.g., with NaCl).
-
-
Possible Cause: Hydrophobic interactions of this compound with assay components.
-
Solution 1: Add a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) to the assay buffer. BSA can saturate non-specific binding sites on surfaces and sequester hydrophobic compounds.
-
Solution 2: Use low-binding microplates, which are often made of polypropylene (B1209903) or have special surface coatings to reduce passive adsorption.
-
-
Possible Cause: Inefficient separation of bound and free radioligand.
-
Solution: If using a filtration assay, pre-soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI). PEI is a cationic polymer that reduces the non-specific binding of radioligands to the negatively charged filter. Ensure washes are rapid and performed with ice-cold wash buffer to minimize dissociation of the specifically bound ligand.
-
Issue 2: Suspected Off-Target Receptor Interference
-
Possible Cause: this compound concentration is too high.
-
Solution: Use the lowest effective concentration of this compound that provides a robust signal for your primary target. Based on the Ki table, concentrations above 10 nM are more likely to engage histamine receptors, and concentrations above 50 nM may significantly engage adrenergic and muscarinic receptors.
-
-
Possible Cause: The chosen cell line or tissue has high expression of an off-target receptor.
-
Solution 1: Switch to a recombinant cell line that exclusively expresses your primary target (e.g., HEK293 cells transfected with hNET). This is the most definitive way to eliminate off-target receptor binding.
-
Solution 2: Include a selective "masking" antagonist for the suspected off-target receptor in your assay buffer. The antagonist should be used at a concentration high enough (~100x its Ki) to saturate the off-target receptor without affecting the primary target. This will prevent this compound from binding to that specific off-target site.
-
Visualized Workflows and Pathways
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Workflow: High Non-Specific Binding
Caption: Troubleshooting flowchart for high non-specific binding.
Off-Target Signaling: Histamine H1 Receptor Pathway
Caption: Canonical signaling of the off-target Histamine H1 receptor.[1][12]
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity (Ki) of this compound for a target receptor using a filtration-based assay.
1. Materials & Reagents
-
Receptor Source: Cell membranes from a recombinant cell line expressing the human target of interest (e.g., hNET) or from homogenized tissue.
-
Radioligand: A high-affinity radioligand specific for the target receptor (e.g., [³H]-Nisoxetine for NET), used at a concentration at or below its Kd.
-
Test Compound: this compound HCl.
-
Non-Specific Binding Control: A high concentration (100-1000x the Ki) of a known, unlabeled ligand for the target receptor (e.g., Desipramine for NET).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) for at least 1 hour.
-
Scintillation Cocktail and Microplate Scintillation Counter .
2. Procedure
-
Preparation:
-
Thaw the receptor membrane preparation on ice. Determine protein concentration via a Bradford or BCA assay. Dilute membranes in ice-cold Binding Buffer to the desired final concentration (to be optimized, typically 5-50 µg protein/well).
-
Prepare a 12-point serial dilution of this compound in Binding Buffer.
-
Prepare solutions of the radioligand (at 2x final concentration) and the non-specific binding control ligand.
-
-
Assay Plate Setup (96-well format):
-
Total Binding wells: Add 50 µL Binding Buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of the non-specific binding control ligand.
-
Competition wells: Add 50 µL of each this compound dilution.
-
-
Reaction:
-
To all wells, add 50 µL of the diluted radioligand solution.
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. The final volume is 200 µL.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Place the filter plate on a vacuum manifold.
-
Rapidly transfer the contents of the assay plate to the filter plate.
-
Immediately wash the filters 3-5 times with 200 µL of ice-cold Wash Buffer per well to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate completely (e.g., under a heat lamp or in a low-temperature oven).
-
Add scintillation cocktail to each well according to the manufacturer's instructions.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
3. Data Analysis
-
Calculate the mean counts per minute (CPM) for each condition (Total, NSB, and each this compound concentration).
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
For each this compound concentration, calculate the percentage of specific binding relative to the control (wells with no competitor).
-
Plot the percent specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
References
- 1. NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term clomipramine treatment upregulates forebrain acetylcholine muscarinic receptors, and reduces behavioural sensitivity to scopolamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A monoclonal anti-imipramine antibody with antidepressant binding properties similar to the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The tricyclic antidepressants amitriptyline, nortriptyline and imipramine are weak antagonists of human and rat alpha1B-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDSP Kᵢ Database [pdspdb.unc.edu]
- 9. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 10. collaborativedrug.com [collaborativedrug.com]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
- 12. 69403 [pdspdb.unc.edu]
Investigating cross-reactivity in Norclomipramine immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norclomipramine immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive immunoassay for this compound?
A1: A competitive immunoassay for this compound is based on the principle of competitive binding. In this assay, this compound present in a sample competes with a labeled form of this compound (e.g., enzyme-conjugated) for a limited number of binding sites on a specific antibody. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. A lower signal from the labeled this compound indicates a higher concentration of this compound in the sample.
Q2: What is cross-reactivity in the context of a this compound immunoassay?
A2: Cross-reactivity occurs when substances other than this compound, with a similar chemical structure, bind to the assay's antibody.[1] This can lead to inaccurate results, most commonly a false-positive, where the assay detects the presence of this compound when it is not actually present or is at a much lower concentration.[2] The three-ringed structure of tricyclic antidepressants (TCAs) and other compounds is a common reason for cross-reactivity in these assays.[3]
Q3: Which compounds are known to cross-react with Tricyclic Antidepressant (TCA) immunoassays, including those for this compound?
A3: Several compounds have been reported to cross-react with TCA immunoassays due to structural similarities. These include other tricyclic antidepressants, as well as medications from other classes.[3][4] Common examples include:
-
Other Tricyclic Antidepressants: Amitriptyline, Imipramine, Doxepin.[3]
-
Muscle Relaxants: Cyclobenzaprine.[5]
-
Antipsychotics: Quetiapine, Phenothiazines (e.g., Thioridazine).[6]
-
Antihistamines: Diphenhydramine, Hydroxyzine, Cyproheptadine.[1]
-
Anticonvulsants: Carbamazepine.[1]
It is crucial to consult the specific immunoassay's package insert for a list of known cross-reactants and their reactivity levels.[7]
Q4: How can I confirm a positive result from a this compound immunoassay?
A4: All positive results from an immunoassay should be considered presumptive and confirmed by a more specific, alternative analytical method.[7] The preferred confirmatory methods are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques can definitively identify and quantify this compound and distinguish it from other cross-reacting compounds.[8]
Q5: What does it mean if my sample shows a positive result in the immunoassay but is negative by LC-MS/MS?
A5: This discrepancy strongly suggests that the positive immunoassay result was due to a cross-reacting substance in the sample. The immunoassay antibody bound to a compound structurally similar to this compound, leading to a false-positive signal. The more specific LC-MS/MS method was able to separate and correctly identify that this compound was not present at a detectable level.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Inadequate blocking of the microplate wells. | Ensure proper blocking by using the recommended blocking buffer and incubation time. |
| Concentration of detection antibody is too high. | Titrate the detection antibody to determine the optimal concentration. | |
| Insufficient washing between steps. | Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells. | |
| No or Weak Signal | Omission or incorrect order of reagent addition. | Carefully review the assay protocol and ensure all reagents are added in the correct sequence. |
| Inactive enzyme conjugate or substrate. | Verify the activity of the enzyme conjugate and substrate. Use fresh reagents if necessary. | |
| Incorrect storage of kit components. | Check the storage conditions and expiration dates of all reagents. | |
| Poor Precision (High CV%) | Inconsistent pipetting technique. | Use calibrated pipettes and ensure consistent pipetting volume and technique for all wells. |
| Bubbles in wells. | Inspect wells for bubbles before reading the plate and remove them if present. | |
| Inadequate mixing of reagents. | Ensure all reagents are thoroughly mixed before use. | |
| False-Positive Results | Presence of a cross-reacting compound in the sample. | Review the patient's medication list for potential cross-reactants. Confirm the result using a specific method like LC-MS/MS. |
| Sample contamination. | Handle samples carefully to avoid cross-contamination. |
Data Presentation: Cross-Reactivity of Compounds in Tricyclic Antidepressant Immunoassays
The following table summarizes the cross-reactivity of various compounds in general Tricyclic Antidepressant (TCA) immunoassays. It is important to note that cross-reactivity can vary significantly between different assays and manufacturers.[6] This data should be used as a general guide, and it is essential to validate the cross-reactivity for the specific this compound immunoassay being used.
| Compound | Compound Class | Cross-Reactivity Level | Reference |
| This compound | Tricyclic Antidepressant | Target Analyte | [9] |
| Clomipramine | Tricyclic Antidepressant | High | [9] |
| Amitriptyline | Tricyclic Antidepressant | High | [3] |
| Nortriptyline | Tricyclic Antidepressant | High | |
| Imipramine | Tricyclic Antidepressant | High | [3] |
| Desipramine | Tricyclic Antidepressant | High | [4] |
| Doxepin | Tricyclic Antidepressant | High | [3] |
| Cyclobenzaprine | Muscle Relaxant | Significant | [5] |
| Quetiapine | Antipsychotic | Varies by assay | [6] |
| Carbamazepine | Anticonvulsant | Can be significant | [1] |
| Diphenhydramine | Antihistamine | Can be significant | [1] |
| Hydroxyzine | Antihistamine | Can be significant |
Note: "High" indicates that the compound is generally well-recognized by TCA immunoassays. "Significant" or "Varies by assay" suggests that the compound is a known cross-reactant, but the degree of interference can differ between specific assay kits.
Experimental Protocols
Protocol for Investigating Cross-Reactivity in a Competitive this compound ELISA
This protocol outlines a general procedure to determine the cross-reactivity of a specific compound in a competitive this compound ELISA.
1. Materials:
-
This compound ELISA Kit (including antibody-coated microplate, this compound-HRP conjugate, standards, wash buffer, substrate, and stop solution)
-
Drug-free serum or urine matrix
-
The compound to be tested for cross-reactivity (test compound)
-
Calibrated pipettes and tips
-
Microplate reader
2. Procedure:
-
Prepare Test Compound Stock Solution: Prepare a high-concentration stock solution of the test compound in an appropriate solvent.
-
Spike Matrix: Prepare a series of dilutions of the test compound in the drug-free matrix. The concentration range should be wide enough to determine the concentration that gives a 50% inhibition of the signal (IC50).
-
Prepare this compound Standards: Reconstitute and dilute the this compound standards as per the kit instructions.
-
Assay Procedure: a. Add the this compound standards and the spiked matrix samples to the appropriate wells of the antibody-coated microplate. b. Add the this compound-HRP conjugate to all wells. c. Incubate the plate according to the kit instructions to allow for competitive binding. d. Wash the plate thoroughly to remove unbound reagents. e. Add the substrate solution and incubate to allow for color development. f. Stop the reaction by adding the stop solution. g. Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the this compound standards against their concentrations. b. Determine the concentration of the test compound that causes a 50% reduction in the maximum signal (IC50). c. Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizations
Caption: Workflow for Cross-Reactivity Testing in a Competitive ELISA.
Caption: Logical Relationship of Cross-Reacting Compounds with a TCA Immunoassay Antibody.
References
- 1. myadlm.org [myadlm.org]
- 2. myadlm.org [myadlm.org]
- 3. researchgate.net [researchgate.net]
- 4. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a colloidal metal immunoassay device for the detection of tricyclic antidepressants in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. usscreeningsource.com [usscreeningsource.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. d2xk4h2me8pjt2.cloudfront.net [d2xk4h2me8pjt2.cloudfront.net]
Enhancing signal-to-noise ratio for low concentration Norclomipramine detection
Welcome to the technical support center for the analysis of Norclomipramine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio for the detection of low concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a low signal-to-noise (S/N) ratio in this compound analysis?
A low signal-to-noise ratio can stem from several factors, but a primary cause is often inefficient sample preparation leading to matrix effects, where other components in the sample interfere with the ionization of this compound.[1][2] Another common issue is suboptimal mass spectrometry or chromatography parameters.
Q2: How can I minimize matrix effects and ion suppression?
To minimize matrix effects, it's crucial to have a robust sample preparation protocol. Techniques like solid-phase extraction (SPE), particularly mixed-mode SPE, or liquid-liquid extraction can effectively remove interfering substances.[3][4] The use of a stable isotope-labeled internal standard, such as Clomipramine-D3, is highly recommended to compensate for any remaining matrix effects.[5][6][7]
Q3: My baseline is very noisy. What are the likely causes and how can I fix it?
High baseline noise can be caused by contaminated solvents, detector issues, or electronic interference.[8][9] Ensure you are using high-purity, LC-MS grade solvents and that your mobile phase is properly degassed.[10][11] Regularly cleaning the ion source and ensuring a stable laboratory environment can also significantly reduce baseline noise.[8]
Q4: I am not detecting any peak for this compound. What should I check first?
First, confirm that your instrument is functioning correctly by injecting a fresh, known concentration of a this compound standard. If a peak is still not observed, check for issues with the sample extraction, the LC, or the MS.[2] Ensure all connections are secure and that there are no leaks in the system.[10] Also, verify that the mass spectrometer parameters, such as the precursor and product ions for this compound, are correctly set.
Q5: What are the recommended analytical techniques for low-concentration this compound detection?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[12][13] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may have higher detection limits.[5][14]
Troubleshooting Guides
Issue 1: Low Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Suboptimal MS Parameters | Optimize collision energy and cone voltage for this compound.[15][16] Ensure the correct precursor and product ions are being monitored. Perform a full system tune and calibration.[17] |
| Inefficient Ionization | Check the cleanliness of the ion source.[8] Adjust the mobile phase composition; for example, adding a small amount of formic acid can sometimes improve signal.[17] |
| Poor Sample Recovery | Evaluate your sample preparation method. Consider alternative extraction techniques like solid-phase extraction or liquid-liquid extraction.[3][4][14] |
| Analyte Degradation | Ensure proper sample storage and handling to prevent degradation of this compound. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[8][11] Ensure thorough degassing of the mobile phase.[10] |
| Dirty Ion Source or Mass Spectrometer | Perform routine cleaning and maintenance of the ion source and mass spectrometer components as per the manufacturer's guidelines.[8] |
| Column Bleed | Use a high-quality, stable LC column suitable for your mobile phase. Condition the column properly before analysis. |
| Environmental Factors | Ensure a stable laboratory environment with minimal electronic interference and temperature fluctuations.[11][18] |
Data Presentation
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value/Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 301.1 |
| Product Ion (Q3) | m/z 72.1 |
| Internal Standard | Clomipramine-d3 or N-desmethyl Clomipramine d3 |
| Collision Energy | Optimization required for specific instrument |
| Cone Voltage | Optimization required for specific instrument |
Note: The specific m/z values and optimal collision energies may vary slightly between different mass spectrometer models.
Table 2: Comparison of Analytical Methods for Tricyclic Antidepressants
| Method | Typical Limit of Quantification (LOQ) | Selectivity | Throughput |
| LC-MS/MS | 0.1 - 1 ng/mL | High | High |
| HPLC-UV | 5 - 10 ng/mL | Moderate | Moderate |
| GC-MS | 1 - 5 ng/mL | High | Moderate |
This table provides a general comparison. Actual performance may vary based on the specific instrument and method conditions.[4][14][19]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: To 1 mL of plasma, add an appropriate internal standard. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]
Protocol 2: Protein Precipitation for Plasma Samples
-
Sample Preparation: To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) containing the internal standard.[3]
-
Vortexing: Vortex the mixture for 3 minutes at 1500 rpm.
-
Centrifugation: Centrifuge the tubes for 2 minutes at 16,100 x g.[3]
-
Supernatant Transfer: Transfer 25 µL of the supernatant to a 96-well plate.
-
Dilution: Add 475 µL of water to each well.
-
Mixing: Cap the plate and vortex for 2 minutes at 1500 rpm before analysis.[3]
Mandatory Visualization
Caption: A logical workflow for troubleshooting low signal-to-noise in this compound analysis.
Caption: Overview of common sample preparation workflows for this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. zefsci.com [zefsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Improvement signal to noise ratio - Chromatography Forum [chromforum.org]
- 11. uhplcs.com [uhplcs.com]
- 12. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. mastelf.com [mastelf.com]
- 19. researchgate.net [researchgate.net]
Managing Norclomipramine chemical instability during long-term storage
Welcome to the Technical Support Center for Norclomipramine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the chemical instability of this compound during long-term storage and experimentation. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound, also known as N-desmethylclomipramine, is the primary and pharmacologically active metabolite of the tricyclic antidepressant (TCA) clomipramine (B1669221).[1][2] As a secondary amine and part of the TCA class, its chemical structure is susceptible to degradation over time, which can be accelerated by environmental factors.[3][4][5] Ensuring its stability is critical for the accuracy and reproducibility of research findings, as degradation can lead to a loss of potency and the formation of unknown impurities.[6]
Q2: What are the ideal long-term storage conditions for this compound?
A: For optimal stability, this compound as a neat solid or in an analytical standard form should be stored at -20°C.[7] Suppliers of analytical reference standards for this compound hydrochloride indicate a stability of at least 3 years under these conditions.[7] For solutions, it is recommended to prepare them fresh. If storage is necessary, they should be kept at low temperatures and protected from light.
Q3: What are the main factors that can cause this compound to degrade?
A: Like other tricyclic antidepressants, this compound is susceptible to several environmental factors that can induce chemical degradation:[3][5]
-
Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to degradation.[3][5][8]
-
Light (Photolysis): Exposure to UV or even ambient light can cause photodegradation.[5][9] Studies on the parent compound, clomipramine, show significant degradation upon exposure to sunlight.[9]
-
pH (Hydrolysis): this compound is likely to be unstable in highly acidic or alkaline conditions, leading to hydrolysis.[9][10]
-
Oxidation: The amine functional group and other parts of the molecule can be susceptible to oxidation, especially in the presence of oxidizing agents or atmospheric oxygen.[5][11]
Q4: How can I detect degradation in my this compound sample?
A: Degradation is typically detected using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][12][13] A validated stability-indicating method can separate the intact this compound peak from the peaks of its degradation products.[14] Signs of degradation include a decrease in the peak area of the main compound and the appearance of new, unidentified peaks in the chromatogram.[15]
Q5: Are there known degradation products of this compound?
A: While specific degradation pathways for isolated this compound are not extensively detailed in the public literature, it is known to be metabolized in the body to 8-hydroxy-N-desmethylclomipramine and N-didesmethylclomipramine.[16] Forced degradation studies on the parent drug, clomipramine, which has a similar core structure, suggest that degradation products would likely arise from hydrolysis of the amine side chain, oxidation of the dibenzazepine (B1670418) ring system, or cleavage of the ring structure under harsh conditions.[9][17]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Potency / Inconsistent Assay Results | 1. Degradation during storage: The sample may have been stored at improper temperatures (e.g., room temperature) or for an extended period.[18]2. Photodegradation: The sample was exposed to light.[9]3. Multiple Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to degradation. | 1. Verify Storage Conditions: Ensure the compound is stored at -20°C as a solid. Prepare fresh solutions for each experiment or aliquot solutions to minimize freeze-thaw cycles.2. Protect from Light: Store the compound in amber vials or wrap containers with aluminum foil. Conduct experiments under subdued light conditions where possible.3. Perform System Suitability Test: Before running samples, ensure your analytical system (e.g., HPLC) is performing correctly by running a fresh standard. |
| Appearance of Extra Peaks in HPLC Chromatogram | 1. Chemical Degradation: New peaks are likely degradation products formed due to exposure to heat, light, extreme pH, or oxygen.[10][11]2. Contamination: The sample may be contaminated from the solvent, glassware, or other sources.3. Interaction with Excipients (in formulation studies): this compound may be reacting with other components in your formulation.[5] | 1. Conduct Forced Degradation: To confirm if the new peaks are related to this compound, perform a forced degradation study (see protocol below) on a fresh sample. The peaks generated should correspond to the unknown peaks in your sample.2. Run a Blank: Inject your solvent (diluent) to ensure it is free from contaminants.3. Evaluate Excipient Compatibility: If working with formulations, perform compatibility studies by analyzing binary mixtures of this compound and each excipient. |
| Physical Changes in Solid Sample (e.g., color change, clumping) | 1. Hygroscopicity/Moisture Absorption: The sample may have absorbed moisture from the air, which can accelerate degradation.2. Significant Degradation: A visible change in appearance can indicate a substantial level of chemical decomposition. | 1. Store in a Desiccator: Keep the solid compound in a tightly sealed container inside a desiccator, especially after opening.2. Re-test for Purity: If physical changes are observed, the purity of the sample should be re-assessed using a validated analytical method before use. |
Summary of Stability Data
While specific long-term stability data for this compound is not widely published, data from forced degradation studies on the parent compound, clomipramine, provides insight into its potential liabilities.
| Stress Condition | Reagent / Condition | Duration | Observed Degradation (Clomipramine HCl) | Reference |
| Acid Hydrolysis | 5M Hydrochloric Acid | 80°C | Considerable Degradation | [9] |
| Oxidative | 3% Hydrogen Peroxide | 5 minutes | ~45% Degradation | [9] |
| Photochemical | Sunlight Exposure (in methanol) | 15 minutes | ~25-30% Degradation | [9] |
| Neutral Hydrolysis | Water | 80°C for 12 hours | Stable | [9] |
| Long-Term Storage | Solid, Analytical Standard | -20°C | Stable for ≥ 3 years | [7] |
Key Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from validated methods for clomipramine and related substances and is designed to separate this compound from its potential degradation products.[9][12][13]
-
Instrumentation: HPLC with UV/Vis or Photodiode Array (PDA) Detector.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an acidic phosphate (B84403) buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile. A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Diluent: Mobile phase or a mixture of water and methanol (B129727) (50:50 v/v).
Procedure:
-
Prepare a standard solution of this compound (e.g., 100 µg/mL) in the diluent.
-
Prepare the sample solution at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Assess the purity of the sample by observing any additional peaks. Quantify degradation products by comparing their peak areas to the initial peak area of the intact drug.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand degradation pathways and to validate that your analytical method is stability-indicating.[10][11][19]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for several hours. Neutralize the solution with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60-80°C for several hours. Neutralize the solution with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 100°C) for 24-48 hours. Dissolve the stressed powder in diluent for analysis.
-
Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber (ICH Q1B guidelines) for a specified period. Analyze the solution alongside a control sample protected from light.
For each condition, the goal is to achieve 10-20% degradation of the active substance.[20] Analyze the stressed samples using the stability-indicating HPLC method to observe the formation of degradation products.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for stability testing issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of tricyclic antidepressants in formalin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. therapeutics.testcatalog.org [therapeutics.testcatalog.org]
- 7. caymanchem.com [caymanchem.com]
- 8. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmasm.com [pharmasm.com]
- 12. jetir.org [jetir.org]
- 13. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. usp.org [usp.org]
- 16. This compound | C18H21ClN2 | CID 622606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sccg.biz [sccg.biz]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. ajrconline.org [ajrconline.org]
Technical Support Center: Optimization of Mobile Phase for Norclomipramine Separation
Welcome to the technical support center for chromatographic analysis of Norclomipramine. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase composition for robust and reproducible separation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC/UPLC separation of this compound, a primary metabolite of Clomipramine (B1669221).
Q1: My this compound peak is tailing. How can I improve the peak shape?
Peak tailing is a common issue when analyzing basic compounds like this compound, often due to interactions with the stationary phase.[1]
Answer:
-
Adjust Mobile Phase pH: this compound is a basic compound. Lowering the mobile phase pH (typically to between 2 and 4) ensures the analyte is fully protonated (ionized).[2][3] This minimizes secondary interactions with residual silanol (B1196071) groups on the silica-based column, which are a primary cause of peak tailing.[3] Using a buffer is critical to maintain a stable pH.[4]
-
Add a Competing Base: A small amount of an amine modifier, such as triethylamine (B128534) (TEA), can be added to the mobile phase (e.g., 0.01-0.1%).[5][6] TEA acts as a competing base, binding to the active silanol sites on the stationary phase and preventing this compound from interacting with them, resulting in more symmetrical peaks.
-
Check Column Health: Peak tailing can indicate column degradation.[1] Consider flushing the column or replacing it if performance does not improve with mobile phase adjustments. Using modern, high-purity silica (B1680970) columns with robust end-capping can also significantly reduce tailing.
Q2: I'm having trouble separating this compound from Clomipramine and other metabolites. How can I improve resolution?
Poor resolution between closely related compounds can compromise quantification.
Answer:
-
Optimize Organic Solvent Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase will generally increase the retention time of all analytes, which can provide more time for separation and improve resolution.[7] Adjust the ratio in small increments (e.g., 2-5%) to find the optimal balance between resolution and run time.
-
Change the Organic Solvent: Acetonitrile and methanol (B129727) have different selectivities. If you are using acetonitrile, switching to methanol (or vice-versa) can alter the elution order and improve the separation of co-eluting peaks.
-
Adjust Mobile Phase pH: Changing the pH can affect the ionization state of the analytes and, consequently, their retention and the selectivity of the separation.[2][8] A systematic evaluation of pH (e.g., from pH 2.5 to 5.5) can reveal an optimal point for resolution. A study on the related compounds amitriptyline (B1667244) and nortriptyline (B1679971) found that adjusting the pH from 4.4 to 5.6 significantly improved separation.[9]
Q3: The retention time for this compound is unstable and shifts between injections. What is the cause?
Unstable retention times can lead to unreliable peak identification and integration.
Answer:
-
Inadequate pH Buffering: This is the most common cause for retention time drift with ionizable compounds.[10] If the mobile phase pH is close to the analyte's pKa and is not adequately buffered, small changes in the mobile phase can cause large shifts in retention.[11] Always use a buffer (e.g., phosphate, formate) at a suitable concentration (typically 10-25 mM) and ensure the mobile phase pH is at least one unit away from the analyte's pKa.[2]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run. Pre-mixing the aqueous and organic components is recommended over online mixing for some systems to ensure a homogenous composition. Always degas the mobile phase before use.[12]
-
Temperature Fluctuation: Column temperature affects retention time. Using a column oven to maintain a constant temperature is crucial for reproducibility.[7]
Experimental Protocols and Data
The following tables summarize various published methods for the separation of this compound and its parent compound, Clomipramine. These serve as excellent starting points for method development.
Table 1: Mobile Phase Compositions and Columns for this compound Analysis
| Method Ref. | Column Type | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Composition / Gradient | pH |
| UPLC-MS/MS[13] | XSelect™ Premier HSS C18 (2.5 µm) | Water + 5 mM ammonium (B1175870) formate (B1220265) + 0.1% formic acid | Methanol + 5 mM ammonium formate + 0.1% formic acid | Gradient | Not specified |
| HPLC-UV[5][6] | Perkin Elmer C8 | Water + 0.01% triethylamine | Acetonitrile | 25% B | 4.0 ± 0.1 |
| HPLC-UV[14] | Symmetry C18 (5 µm) | 0.02M Potassium dihydrogen phosphate | Methanol | 70% A : 30% B (Isocratic) | 3.8 |
| HPLC-PDA[12] | Inertsil ODS 3V (5µm) | pH 3.2 buffer solution | Acetonitrile | 50% A : 50% B (Isocratic) | 3.2 |
| HPLC-UV[15] | LiChrospher CN (5 µm) | 0.02 M aqueous sodium perchlorate | Acetonitrile | 62% A : 38% B (Isocratic) | 2.5 |
| HPLC-UV[16] | Lichrospher CN (5 µm) | 10 mM K₂HPO₄ | Acetonitrile / Methanol | 35% A : 25% MeCN : 40% MeOH | Not specified |
Table 2: Detailed Methodologies
| Parameter | Method 1 (UPLC-MS/MS)[13] | Method 2 (HPLC-UV)[5][6] | Method 3 (HPLC-UV)[14] |
| System | ACQUITY UPLC I-Class FL | Jasco HPLC system | RP-HPLC with UV Detector |
| Column | XSelect™ Premier HSS C18 (2.1 x 100 mm, 2.5 µm) | Perkin Elmer C8 ODS2 | Symmetry C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: H₂O + 5mM NH₄HCO₂ + 0.1% HCOOHB: MeOH + 5mM NH₄HCO₂ + 0.1% HCOOH | Acetonitrile : Water (75:25) with 0.01% TEA, pH adjusted to 4.0 with H₃PO₄ | Methanol : 0.02M Phosphate Buffer (30:70) |
| Flow Rate | Not specified | 1.0 mL/min | 1.0 mL/min |
| Detection | Xevo TQ-S micro Mass Spectrometer | UV at 215 nm | UV at 245 nm |
| Column Temp. | 45 °C | Not specified | Not specified |
Visual Guides and Workflows
The following diagrams illustrate key concepts and workflows for troubleshooting and optimizing your separation method.
Caption: A logical workflow for troubleshooting peak tailing issues.
Caption: Relationship between mobile phase pH and analyte behavior.
Caption: A systematic workflow for mobile phase method development.
References
- 1. uhplcs.com [uhplcs.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. longdom.org [longdom.org]
- 8. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 9. um.edu.mt [um.edu.mt]
- 10. Retention time reduced by 75% - Chromatography Forum [chromforum.org]
- 11. moravek.com [moravek.com]
- 12. jetir.org [jetir.org]
- 13. waters.com [waters.com]
- 14. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 15. Automated determination of clomipramine and its major metabolites in human and rat serum by high-performance liquid chromatography with on-line column-switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of clomipramine and its desmethyl and hydroxy metabolites in plasma of patients by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Norclomipramine Recovery in Solid-Phase Extraction
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and resolving common issues encountered during the solid-phase extraction (SPE) of Norclomipramine, a primary active metabolite of the tricyclic antidepressant Clomipramine.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery unexpectedly low?
Low recovery is a common issue in SPE and can stem from several factors throughout the extraction process. The primary goal is to determine at which step the analyte is being lost: sample loading, washing, or elution.[4][5] A systematic approach, starting with understanding the analyte's chemistry and its interaction with the sorbent, is crucial for effective troubleshooting.
Q2: What are the key chemical properties of this compound to consider for SPE?
This compound is a basic compound. Its parent compound, clomipramine, has a pKa of approximately 9.38.[6] This means this compound will be positively charged (protonated) in solutions with a pH below its pKa (e.g., acidic to neutral conditions) and neutral (un-ionized) in solutions with a pH significantly above its pKa (basic conditions). This charge state is the most critical factor for optimizing SPE, particularly for ion-exchange methods.
Q3: Which type of SPE sorbent is best for this compound?
The choice of sorbent depends on the desired retention mechanism.
-
Strong Cation Exchange (SCX): This is a highly effective and common choice for basic compounds like this compound.[7][8] The analyte is loaded under acidic or neutral pH conditions (e.g., pH 6) where it is positively charged and binds strongly to the negatively charged sorbent.
-
Reversed-Phase (e.g., C8, C18): This method can also be used. For retention on a non-polar sorbent, the sample should be loaded at a high pH (at least 2 units above the pKa) to ensure this compound is in its neutral, more non-polar form.[8]
-
Polymeric Sorbents: These can offer mixed-mode interactions (e.g., reversed-phase and ion-exchange) and may provide high recovery, but method development can be more complex.
Q4: My analyte is being lost during the sample loading step. What went wrong?
If you detect this compound in the sample flow-through, it failed to bind to the sorbent. Common causes include:
-
Incorrect pH: For cation exchange, if the sample pH is too high, the analyte will be neutral and won't bind to the SCX sorbent. For reversed-phase, if the pH is too low, the analyte will be charged and may have insufficient retention.[4][5]
-
Incorrect Sample Solvent: The sample loading solvent may be too strong (i.e., too high an organic content for reversed-phase), preventing the analyte from retaining on the sorbent.[4]
-
High Flow Rate: Loading the sample too quickly reduces the interaction time between the analyte and the sorbent, leading to breakthrough.[4][9]
-
Sorbent Overload: The mass of the analyte or other matrix components exceeds the binding capacity of the SPE cartridge.[4][10]
Q5: My analyte is being eluted prematurely during the wash step. How can I fix this?
If this compound is found in the wash fraction, your wash solvent is too aggressive.
-
Wash Solvent is Too Strong: For reversed-phase, the organic content of the wash solvent may be too high. For ion exchange, the ionic strength or pH of the wash solvent might be disrupting the desired interaction.[4]
-
Incorrect pH: A change in pH during the wash step can neutralize the analyte, causing it to elute from an ion-exchange sorbent.[11]
Q6: I'm getting little to no this compound in my final eluate, and it's not in the load or wash fractions. What should I do?
This indicates that the analyte is strongly retained on the sorbent but is not being effectively eluted.[4]
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the analyte-sorbent interaction. For SCX, this typically means the pH is not high enough to neutralize the analyte, or the elution solvent lacks a sufficient concentration of a competing counter-ion.[4] For reversed-phase, the solvent may not be sufficiently non-polar.
-
Insufficient Elution Volume: The volume of the elution solvent may be inadequate to completely desorb the analyte from the sorbent. Consider using multiple smaller aliquots for elution.[12]
-
Secondary Interactions: The analyte may have strong, unintended secondary interactions with the sorbent material (e.g., hydrophobic interactions with an ion-exchange sorbent). Adding an organic modifier to the elution buffer can help disrupt these.
Q7: What are some common procedural errors that can lead to low recovery?
-
Drying of Silica-Based Sorbents: Allowing a silica-based sorbent to dry out between the conditioning/equilibration steps and sample loading can deactivate the stationary phase and drastically reduce recovery.[4][13]
-
Inadequate Cartridge Drying: For methods that require a drying step before elution, insufficient drying can leave residual water, which may prevent the elution solvent from effectively wetting the sorbent and recovering the analyte.[13]
-
Expired Reagents: Using expired or improperly prepared buffers and solvents can lead to incorrect pH or solvent strength, affecting every step of the process.[4]
Quantitative Recovery Data
The following table summarizes reported recovery rates for tricyclic antidepressants using various SPE methods, providing a benchmark for expected performance.
| SPE Sorbent/Method | Analyte(s) including this compound | Sample Matrix | Reported Recovery (%) |
| Strong Cation Exchange (SCX) | Imipramine, Desipramine, Clomipramine, this compound | Human Plasma | 87 - 91 |
| Isolute C2 (Reversed-Phase) | Clomipramine and its metabolites | Human Plasma | 97.0 - 100.3 |
| Amino-functionalized Fe3O4 MNPs | Clomipramine | Human Plasma | 90.6 |
Experimental Protocol: Strong Cation Exchange (SCX) SPE for this compound
This protocol provides a general methodology for extracting this compound from a biological matrix like plasma. Optimization may be required for specific applications.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the internal standard.
-
Add 1 mL of a buffer to adjust the pH to approximately 6.0 (e.g., phosphate (B84403) buffer). This ensures this compound is fully protonated (positively charged).[8]
-
Vortex the sample and centrifuge to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Select a strong cation exchange cartridge.
-
Condition the cartridge by passing 1 mL of methanol (B129727).
-
Equilibrate the cartridge by passing 1 mL of deionized water, followed by 1 mL of the loading buffer (e.g., phosphate buffer, pH 6.0).
-
Critical Step: Do not allow the sorbent bed to go dry after this step if using a silica-based cartridge.[8][13]
-
-
Sample Loading:
-
Load the pre-treated sample supernatant from step 1 onto the conditioned SPE cartridge.
-
Maintain a slow and consistent flow rate (e.g., 1-2 mL/min) to ensure adequate interaction between this compound and the sorbent.[9]
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of a weak wash solvent (e.g., water or a buffer at the same pH as the loading buffer) to remove hydrophilic interferences.
-
Follow with a second wash using 1 mL of a mild organic solvent like methanol to remove less polar, uncharged interferences. Ensure this solvent is not strong enough to elute the analyte.
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum or nitrogen if required by the protocol to remove residual wash solvents.
-
Elute the this compound using 1 mL of a basic elution solvent. A common choice is 5% ammonium (B1175870) hydroxide (B78521) in methanol. The high pH neutralizes the charge on this compound, releasing it from the SCX sorbent.
-
Collect the eluate for subsequent analysis (e.g., LC-MS/MS).
-
Troubleshooting Workflow
The following diagram provides a logical workflow to diagnose the cause of low this compound recovery during SPE.
Caption: A step-by-step flowchart to identify and resolve causes of low this compound recovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promochrom.com [promochrom.com]
- 10. specartridge.com [specartridge.com]
- 11. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. welchlab.com [welchlab.com]
- 13. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Achieving Consistent Plasma Norclomipramine Levels in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining animal dosing regimens for consistent plasma Norclomipramine levels. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Important Note on Dosing: this compound (also known as desmethylclomipramine) is the primary active metabolite of the tricyclic antidepressant Clomipramine (B1669221).[1] The vast majority of preclinical research has focused on the administration of Clomipramine to achieve desired this compound plasma concentrations.[2][3] Data on the direct administration of this compound to animal models, including specific dosing regimens and resulting pharmacokinetic profiles, is sparse in publicly available literature. Therefore, this guide primarily focuses on achieving consistent this compound levels through the administration of its parent compound, Clomipramine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure its plasma levels?
A1: this compound is the main active metabolite of Clomipramine, a tricyclic antidepressant.[1] It is a potent inhibitor of norepinephrine (B1679862) reuptake and contributes significantly to the therapeutic effects of Clomipramine.[2] Monitoring this compound plasma levels is crucial for understanding the pharmacokinetic and pharmacodynamic relationship of the drug, ensuring consistent target engagement, and improving the reproducibility of preclinical studies.
Q2: Which animal models are commonly used for studying this compound pharmacokinetics?
A2: Various animal models have been used, including mice, rats, dogs, and cats.[2][3][4] The choice of model depends on the specific research question, but rats are frequently used for pharmacokinetic and neuropharmacological studies.[5][6]
Q3: What are the typical pharmacokinetic parameters of this compound when administering Clomipramine?
A3: The pharmacokinetic profile of this compound can vary significantly depending on the animal species, dose, and frequency of Clomipramine administration. Generally, after oral administration of Clomipramine, this compound appears in the plasma after a short lag time and its concentrations can sometimes exceed those of the parent drug with chronic dosing.[7]
Q4: What analytical methods are used to measure this compound in plasma?
A4: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for quantifying this compound in plasma samples.[4][5] These methods offer high sensitivity and specificity for accurate determination of drug concentrations.
Troubleshooting Guide
Q5: We are observing high variability in plasma this compound concentrations between animals in the same dosing group. What are the potential causes and solutions?
A5: High inter-animal variability is a common challenge in pharmacokinetic studies. Several factors can contribute to this issue:
-
Genetic Polymorphisms: Genetic differences in metabolic enzymes, such as cytochrome P450s, can lead to significant variations in how animals metabolize Clomipramine to this compound.[1]
-
Solution: Use a genetically homogenous inbred strain of animals to minimize metabolic variability. If using outbred stocks, increase the sample size to account for genetic diversity.
-
-
Inconsistent Dosing Technique: Inaccurate or inconsistent administration of the dosing solution can lead to variability in drug exposure.
-
Solution: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., oral gavage, intraperitoneal injection). Use calibrated equipment and verify the dose volume for each animal. For oral gavage, ensure proper placement of the gavage needle to avoid accidental administration into the lungs.
-
-
Food Effects: The presence or absence of food in the gastrointestinal tract can affect the absorption of orally administered Clomipramine.
-
Solution: Standardize the feeding schedule for all animals. For most consistent absorption, it is often recommended to fast the animals overnight before dosing, while ensuring free access to water.
-
-
Stress: High levels of stress can alter physiological parameters, including gastrointestinal motility and drug metabolism, which can impact plasma drug concentrations.
-
Solution: Acclimate the animals to the experimental environment and handling procedures for a sufficient period before the study begins. Minimize noise and disturbances in the animal facility.
-
Q6: We are observing lower-than-expected plasma this compound levels. What could be the reason?
A6: Lower-than-expected plasma concentrations can be due to several factors:
-
Poor Bioavailability: Clomipramine can have low oral bioavailability in some species, such as rats (approximately 25-30%), due to significant first-pass metabolism in the liver.[8][9]
-
Solution: Consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, which bypass first-pass metabolism. If oral administration is necessary, ensure the formulation is optimized for absorption.
-
-
Formulation Issues: The drug may not be fully dissolved or suspended in the vehicle, leading to incomplete dosing.
-
Solution: Verify the solubility of Clomipramine or this compound in the chosen vehicle. Use appropriate techniques, such as sonication or heating, to ensure a homogenous solution or suspension. Prepare fresh dosing solutions regularly and check for any precipitation before administration.
-
-
Rapid Metabolism and Elimination: Some animal species, like dogs, have a much shorter half-life for this compound compared to humans.[3]
-
Solution: Increase the dosing frequency or consider using a continuous infusion model to maintain stable plasma concentrations.
-
Q7: Our plasma samples are showing degradation of this compound. How can we prevent this?
A7: Proper sample handling and storage are critical to prevent drug degradation:
-
Anticoagulant Choice: Use an appropriate anticoagulant, such as EDTA or heparin, and ensure immediate mixing upon blood collection.
-
Temperature Control: Process blood samples as quickly as possible after collection. Centrifuge at a low temperature (e.g., 4°C) to separate plasma.
-
Storage Conditions: Store plasma samples at -80°C until analysis to minimize degradation. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (as a metabolite) Following Single Oral Dose of Clomipramine in Dogs
| Dose of Clomipramine (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) |
| 3 | 21 - 134 | 1.4 - 8.8 | 1.2 - 2.3 |
Data extracted from Hewson et al., 1998[3]
Table 2: Pharmacokinetic Parameters of this compound (as a metabolite) Following Repeated Oral Dosing of Clomipramine in Dogs
| Dose of Clomipramine (mg/kg, q24h) | Cmax (ng/mL) | Tmax (h) | t½ (h) |
| 3 | 21 - 134 | 1.4 - 8.8 | 1.2 - 2.3 |
Data extracted from Hewson et al., 1998[3]
Table 3: Plasma Concentrations of this compound Following Chronic Oral Administration of Clomipramine in Rats
| Dose of Clomipramine (mg/kg/day for 14 days) | Animal Strain | Plasma Concentration of this compound (µg/mL) |
| 15 | Sprague Dawley | Not explicitly stated, but brain and peripheral organ concentrations were measured. Plasma concentration of parent Clomipramine was 0.17 µg/mL. |
Data extracted from Aitchison et al., 2009[5]
Experimental Protocols
Protocol 1: Oral Gavage Administration of Clomipramine for Pharmacokinetic Analysis of this compound in Rats
-
Animal Model: Male Sprague Dawley rats (250-300g).
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment. Handle the animals daily for several days leading up to the study to minimize stress.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing Solution Preparation:
-
Accurately weigh the required amount of Clomipramine HCl.
-
Prepare the vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Add the Clomipramine HCl to the vehicle and vortex thoroughly.
-
If necessary, sonicate the suspension to ensure homogeneity.
-
Prepare the dosing solution fresh on the day of the experiment.
-
-
Dose Administration:
-
Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
Administer the Clomipramine suspension via oral gavage using a suitable size gavage needle.
-
Observe the animal for a few minutes post-dosing to ensure no adverse reactions.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein or saphenous vein).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Immediately after collection, gently invert the blood collection tubes several times.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until analysis by a validated LC-MS/MS or HPLC method.
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study.
Caption: Troubleshooting decision tree for inconsistent plasma levels.
Caption: Simplified signaling pathway of this compound.
References
- 1. Clinical pharmacokinetics of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics of clomipramine and desmethylclomipramine in dogs: parameter estimates following a single oral dose and 28 consecutive daily oral doses of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regional distribution of clomipramine and desmethylclomipramine in rat brain and peripheral organs on chronic clomipramine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of clomipramine, an antidepressant, in poloxamer 407-induced hyperlipidaemic model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma concentration of clomipramine and desmethylclomipramine and clinical response in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increased bioavailability of clomipramine after sublingual administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the multi-step synthesis of high-purity Norclomipramine
Welcome to the technical support center for the multi-step synthesis of high-purity Norclomipramine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce high-purity this compound?
A1: The most prevalent and efficient method for synthesizing this compound (also known as N-desmethylclomipramine) is through the selective N-demethylation of its precursor, Clomipramine (B1669221). This is typically a two-step process involving the reaction of Clomipramine with a demethylating agent, followed by the hydrolysis of the resulting intermediate to yield this compound. The crude product is then purified, often by recrystallization, to achieve high purity.
Q2: Which demethylating agent is recommended for the conversion of Clomipramine to this compound?
A2: 1-Chloroethyl chloroformate (ACE-Cl) is a highly effective and widely used reagent for the N-demethylation of tertiary amines like Clomipramine under mild conditions. This reagent is known for its high selectivity in cleaving N-methyl groups. The reaction proceeds through a stable carbamate (B1207046) intermediate, which can be subsequently cleaved to yield the desired secondary amine, this compound.
Q3: What are the critical parameters to control during the N-demethylation step?
A3: Key parameters to control include:
-
Stoichiometry: Precise control of the molar ratio of ACE-Cl to Clomipramine is crucial to ensure complete reaction and minimize side products.
-
Temperature: The reaction is typically performed at a controlled temperature to prevent unwanted side reactions.
-
Solvent: An inert, anhydrous solvent is necessary to prevent premature hydrolysis of the ACE-Cl reagent.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for the formation of the carbamate intermediate.
Q4: How can I monitor the progress of the demethylation reaction?
A4: The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the spot or peak of the starting material (Clomipramine) with the newly formed product (carbamate intermediate or this compound after hydrolysis), you can determine the extent of the reaction.
Q5: What is the best method for purifying the final this compound product?
A5: Recrystallization is a highly effective method for purifying solid organic compounds like this compound hydrochloride.[1] The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of high-purity this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Demethylation Reaction | - Ensure the ACE-Cl reagent is fresh and has not been exposed to moisture. - Verify the molar ratio of ACE-Cl to Clomipramine; a slight excess of ACE-Cl may be required. - Extend the reaction time for the formation of the carbamate intermediate and monitor by TLC or HPLC until the starting material is consumed. |
| Inefficient Hydrolysis of Carbamate Intermediate | - Ensure complete removal of the solvent used in the demethylation step before adding the hydrolysis agent (e.g., methanol). - Increase the reflux time during the methanolysis step to ensure complete cleavage of the carbamate. |
| Loss of Product During Work-up | - Carefully perform liquid-liquid extractions to avoid loss of product in the aqueous phase. Ensure the pH is appropriately adjusted to keep the product in the organic phase. - Use a minimal amount of cold solvent to wash the crystals after filtration to prevent the product from dissolving. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Unreacted Clomipramine | - Optimize the demethylation reaction conditions (see Problem 1). - Perform a second recrystallization of the final product. The difference in polarity between Clomipramine and this compound hydrochloride should allow for effective separation. |
| Side-Products from Demethylation | - Maintain the recommended reaction temperature to minimize the formation of side-products. - Purify the crude product using column chromatography before recrystallization if significant side-products are observed. |
| Residual Solvents | - Dry the final product under vacuum at an appropriate temperature for a sufficient duration to remove any residual solvents from the recrystallization process. |
Experimental Protocols
Protocol 1: N-Demethylation of Clomipramine using 1-Chloroethyl Chloroformate (ACE-Cl)
This protocol describes the two-step conversion of Clomipramine to this compound.
Step 1: Formation of the Carbamate Intermediate
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Clomipramine (1.0 equivalent) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Cool the solution in an ice bath.
-
Slowly add 1-chloroethyl chloroformate (ACE-Cl) (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
Step 2: Hydrolysis of the Carbamate Intermediate
-
To the residue from Step 1, add methanol (B129727).
-
Heat the mixture to reflux and stir for the recommended time to ensure complete cleavage of the carbamate.
-
After the reaction is complete, cool the solution and remove the methanol under reduced pressure to yield the crude this compound hydrochloride.
Protocol 2: Purification of this compound Hydrochloride by Recrystallization
-
Transfer the crude this compound hydrochloride to a clean Erlenmeyer flask.
-
Add a suitable solvent or solvent mixture (e.g., acetone/diethyl ether, ethanol, or acetone) in small portions while heating the mixture gently.[2]
-
Continue adding the solvent until the solid is completely dissolved.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated at reflux for a short period.
-
Filter the hot solution to remove the activated charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 3: High-Purity Assessment by HPLC
This method provides a starting point for developing a stability-indicating HPLC method for purity analysis of the synthesized this compound.
| Parameter | Condition |
| Column | C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.8) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution.[3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm or 254 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Sample Preparation: Prepare a standard solution of this compound hydrochloride in the mobile phase or a suitable diluent at a known concentration. Prepare the sample solution of the synthesized product at a similar concentration.
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the synthesized this compound can be determined by comparing the peak area of the main component to the total area of all peaks. Potential impurities would appear as separate peaks. Forced degradation studies can be performed to ensure the method is stability-indicating.[5]
Visualized Workflows and Relationships
Caption: Overall workflow for the synthesis and purification of high-purity this compound.
Caption: Troubleshooting guide for addressing low yields in this compound synthesis.
References
- 1. mt.com [mt.com]
- 2. CN111892538B - High-purity clomipramine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 3. CN104876870B - A kind of synthetic method of clomipramine hydrochloride intermediate - Google Patents [patents.google.com]
- 4. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
Validation & Comparative
Norclomipramine and Desipramine: A Comparative Analysis of Norepinephrine Transporter Inhibition Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory potencies of norclomipramine and desipramine (B1205290) on the norepinephrine (B1679862) transporter (NET). The information presented herein is supported by experimental data to facilitate an objective evaluation of these two tricyclic antidepressants.
Quantitative Comparison of NET Inhibition
The inhibitory potency of a compound at a specific transporter is typically quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher binding affinity and greater potency. The available data for this compound and desipramine at the human norepinephrine transporter are summarized below.
| Compound | Kᵢ (nM) | IC₅₀ (nM) | Species |
| This compound | 0.32[1] | Not available | Human |
| Desipramine | 0.4 | 4.2 | Human |
Kᵢ (Inhibition Constant): An indicator of the binding affinity of a compound to a transporter. It is the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. IC₅₀ (Half-maximal Inhibitory Concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that this compound possesses a slightly higher binding affinity for the human norepinephrine transporter compared to desipramine, as evidenced by its lower Kᵢ value.
Experimental Protocols
The determination of Kᵢ and IC₅₀ values for NET inhibition is typically achieved through radioligand binding assays. A representative experimental protocol is detailed below.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This assay quantifies the ability of a test compound (e.g., this compound or desipramine) to displace a specific radioligand from the norepinephrine transporter.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human norepinephrine transporter (hNET), such as HEK293 or CHO cells.
-
Radioligand: [³H]Nisoxetine, a high-affinity radioligand for NET.
-
Test Compounds: this compound and desipramine.
-
Reference Compound: A known NET inhibitor, often desipramine itself, for determining non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing hNET.
-
Homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a specific protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]Nisoxetine, and the cell membrane suspension to designated wells.
-
Non-specific Binding: Add a high concentration of a known NET inhibitor (e.g., 1 µM desipramine), [³H]Nisoxetine, and the cell membrane suspension to another set of wells.
-
Competitive Binding: Add serial dilutions of the test compound (this compound or desipramine), a fixed concentration of [³H]Nisoxetine, and the cell membrane suspension to the remaining wells.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Quantification:
-
Dry the filter mats.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
References
A Head-to-Head In Vivo Comparison: Norclomipramine and Atomoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of norclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine, and atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor. The focus is on their pharmacological effects on key neurotransmitters implicated in various neurological and psychiatric disorders. This comparison is based on available preclinical data to inform research and drug development efforts.
Core Pharmacological Profiles
This compound and atomoxetine both primarily act as norepinephrine reuptake inhibitors, thereby increasing the extracellular concentrations of norepinephrine in the brain. However, their selectivity and broader pharmacological profiles exhibit key differences that influence their in vivo effects.
Atomoxetine is a highly selective norepinephrine reuptake inhibitor (NRI).[1][2] Its mechanism of action is primarily attributed to its potent inhibition of the norepinephrine transporter (NET).[2] This selectivity leads to a robust increase in synaptic norepinephrine levels. Notably, in the prefrontal cortex (PFC), where dopamine (B1211576) transporters (DAT) are sparse, atomoxetine also effectively increases extracellular dopamine levels by inhibiting its reuptake via NET.[2][3]
This compound , the N-desmethyl metabolite of clomipramine, is also a potent inhibitor of norepinephrine reuptake. While its parent compound, clomipramine, has a mixed serotonin (B10506) and norepinephrine reuptake inhibitory profile, this compound displays a greater selectivity for the norepinephrine transporter.
Quantitative In Vivo Data Summary
The following tables summarize key quantitative data from in vivo studies. It is important to note that a direct head-to-head study comparing this compound and atomoxetine using identical in vivo methodologies was not identified in the available literature. Therefore, the data presented below are compiled from separate studies and should be interpreted with this consideration.
Table 1: Effects on Extracellular Neurotransmitter Levels (In Vivo Microdialysis)
| Compound | Brain Region | Neurotransmitter | Maximum Increase (from baseline) | Animal Model |
| Atomoxetine | Prefrontal Cortex | Norepinephrine | ~300% | Rat |
| Prefrontal Cortex | Dopamine | ~150% | Rat | |
| This compound | Prefrontal Cortex | Norepinephrine | Data not available from direct studies | Rat |
| Prefrontal Cortex | Dopamine | Data not available from direct studies | Rat |
Table 2: Transporter Occupancy and Affinity
| Compound | Transporter | In Vivo IC50 (ng/mL plasma) | In Vitro Ki (nM) | Species |
| Atomoxetine | NET | 31 ± 10 | 5 | Monkey / Human |
| SERT | 99 ± 21 | >1000 | Monkey / Human | |
| This compound | NET | Data not available | ~1-5 | Human |
| SERT | Data not available | ~50-100 | Human |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assessing the neurochemical and behavioral effects of this compound and atomoxetine.
In Vivo Microdialysis in the Rat Prefrontal Cortex
This technique allows for the measurement of extracellular neurotransmitter levels in awake, freely moving animals.
Objective: To determine the effect of systemic administration of this compound or atomoxetine on extracellular norepinephrine and dopamine concentrations in the medial prefrontal cortex (mPFC).
Surgical Procedure:
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia: Animals are anesthetized with isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Stereotaxic Implantation: A guide cannula is stereotaxically implanted, targeting the mPFC. Coordinates are typically AP: +3.2 mm, ML: ±0.6 mm, DV: -2.5 mm from bregma.
-
Fixation: The guide cannula is secured to the skull with dental cement and anchor screws.
-
Recovery: Animals are allowed to recover for at least 48 hours post-surgery.
Microdialysis Experiment:
-
Probe Insertion: A microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula into the mPFC.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Equilibration: The system is allowed to equilibrate for 60-90 minutes to establish a stable baseline.
-
Baseline Collection: At least three baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: this compound or atomoxetine is administered systemically (e.g., intraperitoneally).
-
Sample Collection: Dialysate samples are continuously collected for several hours post-administration.
-
Neurotransmitter Analysis: The concentrations of norepinephrine and dopamine in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Locomotor Activity Test
This test assesses the effects of a compound on spontaneous motor activity.
Objective: To evaluate the impact of this compound or atomoxetine on locomotor activity in rats.
Procedure:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Habituation: Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
Apparatus: A locomotor activity chamber equipped with infrared beams to automatically record horizontal and vertical movements.
-
Drug Administration: Animals are administered this compound, atomoxetine, or vehicle control.
-
Testing: Immediately after administration, each rat is placed in the center of the locomotor activity chamber.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-120 minutes).
-
Analysis: Data is typically analyzed in time bins to observe the time course of the drug's effect.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the primary mechanisms of action of this compound and atomoxetine at the synaptic level.
References
- 1. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Analytical Methods for Norclomipramine in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Norclomipramine, the active metabolite of the tricyclic antidepressant clomipramine, in biological matrices. The comparison is framed within the context of the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, offering insights into the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
Executive Summary
The selection of an appropriate analytical method is a critical step in drug development and therapeutic drug monitoring. This guide presents a comparative analysis of LC-MS/MS, HPLC-UV, and ELISA for the determination of this compound. LC-MS/MS consistently demonstrates superior sensitivity and specificity, making it the gold standard for quantitative analysis. HPLC-UV offers a balance of performance and accessibility, suitable for routine analysis where high sensitivity is not paramount. ELISA serves as a valuable high-throughput screening tool, though its semi-quantitative nature and potential for cross-reactivity necessitate confirmatory testing. The choice of method should be guided by the specific requirements of the study, including the desired level of sensitivity, sample throughput, and regulatory expectations.
Data Presentation: A Comparative Analysis of Validation Parameters
The following tables summarize the key validation parameters for each analytical method, based on published experimental data. These parameters are essential for assessing the reliability and performance of an analytical method as per FDA guidelines.[1][2][3]
Table 1: Comparison of Linearity and Range
| Parameter | LC-MS/MS | HPLC-UV | ELISA |
| Linear Range | 10 - 1,000 ng/mL[4] | 2.5 - 120 ng/mL[5][6] | Semi-quantitative |
| Correlation Coefficient (r²) | > 0.99[4] | > 0.995[5][6] | N/A |
Table 2: Comparison of Accuracy and Precision
| Parameter | LC-MS/MS | HPLC-UV |
| Intra-day Accuracy (%) | 94 - 107[7] | Within ±15% of nominal value |
| Inter-day Accuracy (%) | 90.6 - 111.5[8] | Within ±15% of nominal value |
| Intra-day Precision (%CV) | < 15[4] | < 18.3[5][6] |
| Inter-day Precision (%CV) | < 15[4] | < 14.6[8] |
Note: ELISA is a screening method and does not typically undergo the same level of accuracy and precision validation for quantification as chromatographic methods.
Table 3: Comparison of Sensitivity and Specificity
| Parameter | LC-MS/MS | HPLC-UV | ELISA |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL[4] | 2.5 - 5 ng/mL[5][6] | ~2 ng/mL (Nortriptyline equivalent)[9] |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for interfering peaks) | Lower (potential for cross-reactivity) |
| Cross-reactivity (this compound) | N/A | N/A | 20% (relative to Nortriptyline)[9] |
Experimental Protocols: Key Validation Experiments
Detailed methodologies for the validation of an analytical method for this compound are outlined below, adhering to FDA guidelines.
Linearity and Range
Objective: To demonstrate the direct proportionality between the analytical response and the concentration of this compound over a specified range.
Protocol:
-
Prepare a stock solution of this compound reference standard in a suitable solvent.
-
Prepare a series of at least five calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the this compound stock solution. The concentration range should bracket the expected concentrations in study samples.[10]
-
Analyze each calibration standard in triplicate.
-
Plot the mean analytical response versus the nominal concentration of this compound.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).[10] The acceptance criterion for r² is typically ≥ 0.99.
Accuracy and Precision
Objective: To assess the closeness of the measured concentrations to the true concentrations (accuracy) and the degree of scatter among a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high. These QC samples should be prepared from a separate stock solution than the calibration standards.
-
Intra-day Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day Accuracy and Precision: Analyze at least three replicates of each QC level on at least three different days.
-
Calculate the accuracy as the percentage of the measured concentration to the nominal concentration. The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[8]
-
Calculate the precision as the relative standard deviation (%RSD or %CV). The %CV should not exceed 15% (20% at the LLOQ).[8]
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally measure this compound in the presence of other components that may be expected to be present in the sample.
Protocol:
-
Analyze blank matrix samples from at least six different sources to assess for any interfering peaks at the retention time of this compound.
-
Analyze blank matrix samples spiked with commonly co-administered drugs or structurally related compounds to evaluate potential interference.
-
For LC-MS/MS, monitor multiple transitions (one quantifier and at least one qualifier ion) to enhance specificity. The ratio of the qualifier to quantifier ion should be consistent between standards and samples.
Mandatory Visualizations
FDA Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to FDA guidelines.
Caption: FDA Analytical Method Validation Workflow.
Comparative Workflow of Analytical Methods for this compound
This diagram illustrates the logical workflow for the analysis of this compound using LC-MS/MS, HPLC-UV, and ELISA.
Caption: Comparative Workflow of Analytical Methods.
Conclusion
The validation of an analytical method for this compound according to FDA guidelines is a rigorous process that ensures the reliability and accuracy of the data generated. This guide has provided a comparative overview of three widely used analytical techniques: LC-MS/MS, HPLC-UV, and ELISA.
-
LC-MS/MS stands out as the most sensitive and specific method, making it the preferred choice for regulatory submissions and clinical studies requiring precise quantification at low concentrations.
-
HPLC-UV offers a robust and cost-effective alternative for routine therapeutic drug monitoring where the highest sensitivity is not a prerequisite.
-
ELISA serves as an efficient, high-throughput screening tool, ideal for initial sample assessment, but its semi-quantitative nature and potential for cross-reactivity necessitate confirmation by a more specific method like LC-MS/MS or HPLC-UV.
The selection of the most appropriate method will depend on the specific analytical needs, available resources, and the intended application of the data. Regardless of the method chosen, a thorough validation in accordance with FDA guidelines is paramount to ensure data integrity and regulatory compliance.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the In Vivo Efficacy of Norclomipramine and Other Tricyclic Antidepressants
This guide provides a comparative analysis of norclomipramine's efficacy against other key tricyclic antidepressants (TCAs), tailored for researchers, scientists, and drug development professionals. Direct head-to-head in vivo efficacy studies comparing this compound with other TCAs are not extensively available in publicly accessible literature. Therefore, this comparison synthesizes data from in vitro binding affinities, which are strong predictors of in vivo action, with available in vivo experimental data from preclinical models.
This compound, the principal active metabolite of clomipramine (B1669221), demonstrates a distinct pharmacological profile. The data presented herein focuses on its primary mechanism of action—the inhibition of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters—and its performance in preclinical behavioral paradigms relative to its parent compound and other structurally related TCAs.
Metabolic Pathway of Tertiary Amine TCAs
Tertiary amine TCAs, such as clomipramine and imipramine, undergo N-demethylation in the liver, primarily by cytochrome P450 enzymes, to form active secondary amine metabolites.[1][2] this compound (desmethylclomipramine) is the active metabolite of clomipramine, while desipramine (B1205290) is the active metabolite of imipramine.[2] These metabolites often exhibit different pharmacological profiles from their parent compounds and contribute significantly to the overall therapeutic effect.[3]
Mechanism of Action: Monoamine Reuptake Inhibition
The therapeutic efficacy of TCAs is primarily attributed to their ability to block the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft by inhibiting their respective transporters, NET and SERT.[4][5] This blockade increases the concentration and prolongs the action of these monoamines in the synapse, leading to downstream signaling changes that are believed to alleviate depressive symptoms.[1][6]
Quantitative Data: Transporter Binding Affinity
The relative efficacy and side-effect profile of TCAs can be largely predicted by their binding affinities (Ki) for NET and SERT. A lower Ki value indicates a higher binding affinity. The data below, compiled from various in vitro studies, compares this compound to its parent compound, clomipramine, and to the imipramine/desipramine family.
This compound is a potent inhibitor of norepinephrine uptake, significantly more so than its parent compound, clomipramine.[3] Conversely, it is a much less potent inhibitor of serotonin uptake.[3] This profile makes it a relatively selective norepinephrine reuptake inhibitor (NRI), similar to desipramine.[7] Clomipramine, on the other hand, is an exceptionally potent serotonin and norepinephrine reuptake inhibitor (SNRI).[2]
| Compound | Target Transporter | Binding Affinity (Ki, nM) | NET:SERT Selectivity Ratio |
| This compound | NET | 0.32 - 4.4 [8][9] | ~72 - 99:1 |
| (Desmethylclomipramine) | SERT | 31.6 [8] | |
| Clomipramine | NET | 24.5 - 54 [2][9] | ~1:175 - 1:385 |
| SERT | 0.14 [2] | ||
| Desipramine | NET | 0.3 - 8.6 [2][7] | ~2.6 - 600:1 |
| SERT | 22 - 180 [2][10] | ||
| Imipramine | NET | 37 | ~1:23 |
| SERT | 1.6 [11] |
Note: Ki values can vary between studies based on experimental conditions. The selectivity ratio is calculated as (Ki for SERT) / (Ki for NET).
In Vivo Experimental Data
While direct comparative efficacy studies are limited, data from individual in vivo experiments provide valuable insights into the functional activity of these compounds.
This compound: Norepinephrine Transporter (NET) Occupancy
In vivo studies using positron emission tomography (PET) in non-human primates have quantified the ability of this compound to engage its target in the brain.[9]
-
Finding: this compound demonstrated high-affinity binding to NET in vivo.[9]
-
Quantitative Data: The plasma concentration required to occupy 50% of NET (Kd) was 4.4 ng/ml , achieved at a dose of 0.11 mg/kg .[9] This confirms its potent noradrenergic activity in vivo. The parent compound, clomipramine, also occupied NET, but less potently (Kd of 24.5 ng/ml).[9]
Desipramine: Forced Swim Test (FST)
The FST is a standard preclinical model for assessing antidepressant-like activity. A reduction in the duration of immobility is indicative of antidepressant efficacy.
-
Finding: Desipramine has been shown to produce antidepressant-like effects in the FST.[12][13]
-
Quantitative Data: In one study using C57BL/6J mice, desipramine at a dose of 32 mg/kg significantly increased the latency to the first bout of immobility, a sensitive measure of antidepressant effect.[13][14] Other studies have shown it significantly decreases total immobility time in rats.[12]
Clomipramine: Forced Swim Test (FST)
Clomipramine is also well-validated in the FST, where it reliably reduces immobility time, consistent with its clinical antidepressant effects.[15][16][17] Its potent dual action on both SERT and NET contributes to this robust effect.
Experimental Protocols: Rodent Forced Swim Test (FST)
The following is a generalized protocol for the FST, a key behavioral assay for screening antidepressant compounds.
Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility of a rodent when placed in an inescapable cylinder of water.
Apparatus:
-
A transparent glass or plastic cylinder (e.g., for mice: 20-30 cm height, 10-15 cm diameter; for rats: 40-50 cm height, 20 cm diameter).
-
Water maintained at a constant temperature (typically 23-25°C). The water depth should be sufficient to prevent the animal from touching the bottom with its tail or paws (e.g., 15-20 cm for mice, 30 cm for rats).[18]
-
Video recording equipment for later scoring.
-
Heating lamps and towels for drying animals post-session.
Procedure:
-
Acclimation: Animals are acclimatized to the housing facility for at least one week prior to testing.
-
Drug Administration: The test compound (e.g., this compound, desipramine) or vehicle is administered via the appropriate route (e.g., intraperitoneal, oral) at a specified time before the test (e.g., 30-60 minutes).
-
Pre-Test Session (optional, common for rats): On day 1, animals are placed in the water-filled cylinder for a 15-minute session. This serves to induce a baseline level of immobility.[18]
-
Test Session: 24 hours after the pre-test session (or as a single session for some mouse protocols), the animal is placed back into the cylinder for a 5- or 6-minute test.[17][19]
-
Behavioral Scoring: The session is typically recorded. An observer, blind to the treatment conditions, scores the animal's behavior. The total duration of immobility during the final 4 minutes of the test is the primary endpoint.[17]
-
Immobility: The animal is judged to be immobile when it ceases struggling and remains floating, making only small movements necessary to keep its head above water.[18]
-
Other Behaviors: Climbing and swimming behaviors may also be scored separately.
-
-
Post-Test: Animals are removed from the water, carefully dried, and placed in a warmed cage for a short period before being returned to their home cage.
Data Analysis: The mean duration of immobility is calculated for each treatment group. Statistical analysis (e.g., t-test, ANOVA) is used to compare the drug-treated groups to the vehicle-treated control group. A statistically significant reduction in immobility time is interpreted as an antidepressant-like effect.
References
- 1. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 5. lecturio.com [lecturio.com]
- 6. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desipramine - Wikipedia [en.wikipedia.org]
- 8. Clomipramine - Wikipedia [en.wikipedia.org]
- 9. NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Inter-individual differences in novelty-seeking behavior in rats predict differential responses to desipramine in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Naloxone inhibits clomipramine in mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Morphine pretreatment reduces clomipramine effect in mouse forced-swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 18. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway [mdpi.com]
- 19. nc3rs.org.uk [nc3rs.org.uk]
A Comparative Guide to HPLC and LC-MS/MS Methods for Norclomipramine Bioanalysis
A comprehensive cross-validation of analytical methods is paramount for ensuring data integrity and consistency in clinical and preclinical studies. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the bioanalysis of Norclomipramine, the primary active metabolite of the tricyclic antidepressant Clomipramine.
This publication offers an objective evaluation of the performance of both methods, supported by experimental data drawn from published literature. It is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific bioanalytical needs. The methodologies for key experiments are detailed, and all quantitative data are summarized for straightforward comparison.
Experimental Protocols
A critical aspect of cross-validation is the detailed comparison of the experimental conditions of each method. The following tables outline the typical experimental protocols for the quantification of this compound in biological matrices using HPLC-UV and LC-MS/MS.
HPLC-UV Method Protocol
| Parameter | Description |
| Chromatographic System | Shimadzu LC20A HPLC with a UV photodiode array detector (model SPD-M20A)[1] |
| Column | Perkin Elmer C-8 reverse phase ODS2 HPLC column[2] |
| Mobile Phase | 75% acetonitrile, 25% water, and 0.01% triethylamine, with the pH adjusted to 4 ± 0.1 with orthophosphoric acid[2] |
| Flow Rate | 1.0 mL/min[2][3] |
| Detection | UV detection at 215 nm[2][4] |
| Internal Standard | Cisapride[4] |
| Sample Preparation | Liquid-liquid extraction with heptane:isoamyl alcohol (95:5) followed by back-extraction into 0.3% v/v orthophosphoric acid[2][4] |
LC-MS/MS Method Protocol
| Parameter | Description |
| Chromatographic System | ACQUITY UPLC I-Class FL System |
| Mass Spectrometer | Xevo TQ-S micro Mass Spectrometer operating in positive electrospray ionization mode |
| Column | BDS Hypersil C18 (100 mm × 4.6 mm, 5 μm)[5] or XSelect Premier HSS C18 (2.1 x 100 mm, 2.5 µm)[6] |
| Mobile Phase | A gradient of 0.1% formic acid in 2 mM ammonium (B1175870) formate (B1220265) and acetonitrile[7]. Another option is methanol:acetonitrile:10 mM ammonium acetate (B1210297) (35:35:30 v/v/v)[5]. |
| Internal Standard | Clomipramine-d3 or N-desmethyl Clomipramine d3[5] |
| Sample Preparation | Solid-phase extraction (SPE) using cation exchange cartridges[5] or protein precipitation[6]. |
Data Presentation: Performance Comparison
The validation of bioanalytical methods is assessed based on several key parameters as stipulated by regulatory bodies like the FDA and EMA.[8][9][10][11][12] The following table summarizes the quantitative performance data for both HPLC and LC-MS/MS methods for this compound analysis.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 2.5-120 ng/mL[2][4] | 1-200 ng/mL[5] |
| Coefficient of Determination (r²) | > 0.995[2][4] | > 0.995 |
| Limit of Quantification (LOQ) | ~2.5 ng/mL | 5-20 ng/g (in meconium)[7] |
| Accuracy (% Bias) | Within ± 15% | 90.6-111.5% of nominal values[7] |
| Precision (% CV) | Intra-day and Inter-day CV < 18.3%[2][4] | Intra-day and Inter-day CV ≤ 8.0% |
| Recovery | 61.53 - 71.73%[2] | 35.9 - 91.2%[7] |
Mandatory Visualization
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Figure 1: Experimental workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Figure 2: Logical relationship comparing the key attributes of HPLC-UV and LC-MS/MS methods.
Conclusion
The cross-validation of HPLC-UV and LC-MS/MS methods for this compound bioanalysis reveals distinct advantages and limitations for each technique. The HPLC-UV method, while being more cost-effective and straightforward, generally exhibits lower sensitivity and specificity compared to LC-MS/MS. In contrast, LC-MS/MS provides superior sensitivity and specificity due to its mass-based detection, making it the preferred method for applications requiring low detection limits and high selectivity. However, the operational complexity and cost of LC-MS/MS systems are significantly higher.
The choice between these two powerful analytical techniques should be guided by the specific requirements of the study, including the required sensitivity, the complexity of the biological matrix, sample throughput needs, and budgetary constraints. For regulated bioanalysis in support of pharmacokinetic studies, the superior performance of LC-MS/MS in terms of sensitivity and specificity often makes it the method of choice.[13] However, for routine therapeutic drug monitoring where higher concentrations are expected, a well-validated HPLC-UV method can provide a reliable and economical alternative. Ultimately, a thorough method validation as per regulatory guidelines is essential to ensure the generation of high-quality, reliable data, regardless of the analytical platform chosen.[8][12]
References
- 1. Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 4. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. LC-MS-MS Method for the Determination of Antidepressants and Benzodiazepines in Meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Norclomipramine and Clomipramine: A Comparative Analysis of Dopamine Transporter Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the tricyclic antidepressant clomipramine (B1669221) and its primary active metabolite, norclomipramine, on the dopamine (B1211576) transporter (DAT). Understanding the distinct pharmacological profiles of these compounds at DAT is crucial for research into their mechanisms of action and for the development of novel therapeutics with refined neurochemical targets.
Quantitative Analysis of Binding Affinity
| Compound | Transporter | Kᵢ (nM) | Species |
| Clomipramine | Dopamine Transporter (DAT) | ≥2,190[1] | Human |
| Clomipramine | Dopamine Transporter (DAT) | 2,100[1] | Rat |
| This compound | Dopamine Transporter (DAT) | Data not available | - |
Note: A higher Kᵢ value indicates lower binding affinity.
One study noted that this compound (desmethylclomipramine) is a more potent inhibitor of dopamine uptake than clomipramine, although specific inhibitory concentration (IC₅₀) or Kᵢ values for the dopamine transporter were not provided.[2]
Signaling and Interaction Pathway
The following diagram illustrates the interaction of clomipramine and this compound with the dopamine transporter at the presynaptic terminal.
Caption: Comparative inhibition of the dopamine transporter by clomipramine and this compound.
Experimental Methodologies
The binding affinity of compounds to the dopamine transporter is typically determined through in vitro radioligand binding assays. While the specific protocol for the cited clomipramine data is not detailed in the search results, a general methodology for such an assay is as follows:
General Radioligand Binding Assay Protocol for Dopamine Transporter
1. Preparation of Biological Material:
-
Tissue Source: Membranes are prepared from brain regions rich in dopamine transporters, such as the striatum, or from cell lines stably expressing the human dopamine transporter (hDAT).
-
Homogenization: The tissue or cells are homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the transporters.
2. Binding Assay:
-
Radioligand: A radiolabeled ligand with high affinity and specificity for DAT, such as [³H]WIN 35,428 or [³H]GBR-12909, is used.
-
Incubation: The membrane preparation is incubated in a buffer solution containing the radioligand and varying concentrations of the unlabeled competitor drug (e.g., clomipramine or this compound).
-
Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
5. Data Analysis:
-
Competition Curves: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor drug.
-
IC₅₀ Determination: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from the competition curve.
-
Kᵢ Calculation: The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.
This comparative guide highlights the current understanding of clomipramine and this compound's effects on the dopamine transporter. Further research providing direct quantitative binding data for this compound at DAT is necessary for a more complete and direct comparison.
References
A Comparative Guide to the In Vitro Selectivity of Norclomipramine for NET over SERT
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro selectivity of Norclomipramine for the norepinephrine (B1679862) transporter (NET) over the serotonin (B10506) transporter (SERT). The information is compiled from various pharmacological studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying scientific concepts.
Quantitative Assessment of Transporter Affinity
This compound, the principal active metabolite of the tricyclic antidepressant clomipramine, demonstrates a marked selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT) in vitro. This selectivity is a key differentiator from its parent compound, clomipramine, which exhibits a preference for SERT. The binding affinities (Ki values) and inhibitory concentrations (IC50 values) from in vitro assays quantify this selectivity. Lower Ki or IC50 values indicate higher affinity or potency.
The selectivity of a compound is often expressed as a ratio of its affinity for the two transporters (Ki SERT / Ki NET). A higher ratio indicates greater selectivity for NET.
Table 1: In Vitro Binding Affinities (Ki in nM) of this compound and Other Antidepressants for NET and SERT
| Compound | NET Ki (nM) | SERT Ki (nM) | Selectivity Ratio (SERT/NET) | Primary Selectivity |
| This compound (Desmethylclomipramine) | 0.32 | 31.6 | 98.75 | NET [1] |
| Clomipramine | ~100-200 | ~1 | ~0.005 - 0.01 | SERT[1] |
| Desipramine | 0.32 - 4 | 100 - 200 | 25 - 625 | NET[1] |
| Imipramine | ~10-100 | ~1-5 | ~0.01 - 0.5 | SERT/NET[1] |
| Amitriptyline | ~10-50 | ~1-20 | ~0.2 - 2 | SERT/NET[1] |
| Nortriptyline | ~1-10 | ~10-50 | ~1 - 50 | NET[1] |
Note: Ki values are compiled from multiple sources and can vary based on experimental conditions.[1]
Experimental Protocols
The determination of a compound's inhibitory effect on NET and SERT is primarily conducted through two types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.
1. Radioligand Binding Assay
This method quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand known to bind to that transporter.
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target transporter (e.g., human NET or SERT).
-
A radiolabeled ligand with high affinity and selectivity for the target transporter (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT).[2][3]
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay buffer, filtration apparatus, and a liquid scintillation counter.
-
-
Procedure:
-
Incubation: Cell membranes or tissue homogenates are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.[4]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[4]
-
Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a liquid scintillation counter.[4]
-
-
Data Analysis: The data are used to generate a dose-response curve, from which the IC50 value (the concentration of the drug that displaces 50% of the radioligand) is calculated. The Ki (inhibition constant) is then determined from the IC50 value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[1]
2. Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
-
Objective: To determine the functional potency (IC50) of a test compound in inhibiting neurotransmitter reuptake.
-
Materials:
-
Cells stably expressing the human transporter of interest (e.g., HEK293-hNET or HEK293-hSERT).[5]
-
Radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]serotonin).
-
Test compounds at various concentrations.
-
Cell culture reagents and a liquid scintillation counter.
-
-
Procedure:
-
Cell Culture: Cells expressing the target transporter are cultured in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake process.
-
Uptake Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.[6]
-
Lysis and Quantification: The cells are lysed, and the intracellular radioactivity, representing the amount of transported neurotransmitter, is measured using a liquid scintillation counter.[6]
-
-
Data Analysis: The results are used to determine the IC50 value for the inhibition of neurotransmitter uptake, which reflects the functional potency of the test compound.[1]
Visualizing the Science
Diagram 1: Experimental Workflow for Determining Transporter Selectivity
Caption: Workflow for determining NET/SERT selectivity in vitro.
Diagram 2: Pharmacological Action of this compound
Caption: this compound's selective inhibition of NET.
References
- 1. benchchem.com [benchchem.com]
- 2. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ontogeny of Norepinephrine Transporter Expression and Antidepressant-Like Response to Desipramine in Wild-Type and Serotonin Transporter Mutant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Unveiling the Antidepressant Potential of Norclomipramine: An In Vivo Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the behavioral validation of Norclomipramine, the primary active metabolite of the tricyclic antidepressant Clomipramine (B1669221). This document provides a comparative analysis of its antidepressant-like effects with other relevant compounds, supported by experimental data from established in vivo models.
This compound, the N-demethylated metabolite of clomipramine, is a potent and selective norepinephrine (B1679862) reuptake inhibitor. While the antidepressant effects of its parent compound, clomipramine, are well-documented, this guide focuses on the in vivo validation of this compound's intrinsic antidepressant-like properties. By examining its performance in preclinical behavioral paradigms and comparing it with other key antidepressants, we aim to provide a clear perspective on its potential as a therapeutic agent.
Comparative Behavioral Performance
The antidepressant-like effects of this compound and its comparators are typically evaluated using behavioral despair models, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these tests, a reduction in the duration of immobility is indicative of an antidepressant effect.
While direct in vivo behavioral data for this compound is limited, its effects can be inferred from studies on its parent drug, clomipramine, and other selective norepinephrine reuptake inhibitors like desipramine (B1205290) and reboxetine. Clomipramine, which is metabolized to this compound, consistently reduces immobility in both the FST and TST.[1][2] Desipramine, a structurally similar tricyclic antidepressant and potent norepinephrine reuptake inhibitor, has also been shown to decrease immobility time in these models.[3][4][5]
Table 1: Comparative Efficacy in the Forced Swim Test (FST) in Rodents
| Compound | Species | Dose Range | Route of Administration | Key Findings | Reference |
| Clomipramine | Rat | 2 mg/kg | i.p. | Significantly decreased immobility time after chronic treatment in a dexamethasone-induced depression model. | [2][6] |
| Clomipramine | Mouse | 15 mg/kg | i.p. | Prevented stress-induced increases in immobility. | [7] |
| Desipramine | Mouse | 3.2 - 32 mg/kg | i.p. | Increased latency to immobility and, at lower doses, decreased duration of immobility. | [5][8] |
| Fluoxetine (SSRI) | Mouse | - | i.p. | Decreased immobility time. | [9] |
| Venlafaxine (SNRI) | - | - | - | Generally effective in reducing immobility. | - |
Note: Data for this compound is inferred from the activity of its parent compound and other selective NRIs.
Table 2: Comparative Efficacy in the Tail Suspension Test (TST) in Mice
| Compound | Species | Dose Range | Route of Administration | Key Findings | Reference |
| Imipramine (B1671792) (TCA) | Mouse | 15 mg/kg | i.p. | Co-administration with an adenosine (B11128) A2A receptor antagonist significantly reduced immobility time. | [10] |
| Desipramine (TCA) | Mouse | 30 mg/kg | i.p. | Reduced duration of immobility in high-immobility scoring mice. | [3] |
| Reboxetine (NRI) | Mouse | 2.5 mg/kg | i.p. | Co-administration with an adenosine A2A receptor antagonist significantly shortened immobility duration. | [11] |
| Paroxetine (SSRI) | Mouse | 10 mg/kg | i.p. | Reduced duration of immobility in high-immobility scoring mice. | [3] |
Note: Data for this compound is inferred from the activity of other selective NRIs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the Forced Swim Test and Tail Suspension Test.
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant activity.[12][13]
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter).
-
Filled with water (23-25°C) to a depth of approximately 30 cm, preventing the animal from touching the bottom or escaping.[14]
Procedure:
-
Rodents are individually placed in the cylinder for a 6-minute session.[15]
-
Behavior is typically recorded via video for later analysis.
-
The key measure is the duration of immobility during the final 4 minutes of the test.[15] Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
Tail Suspension Test (TST)
The TST is another common behavioral despair model used for screening potential antidepressant drugs.[4][16][17]
Apparatus:
-
A suspension box or a horizontal bar from which the animal can be suspended.
-
Adhesive tape to secure the tail.
Procedure:
-
Mice are suspended by their tail to a horizontal surface using adhesive tape, approximately 1-2 cm from the tip of the tail.
-
The duration of the test is typically 6 minutes.[18]
-
An observer, blinded to the treatment groups, records the total duration of immobility. Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration.
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine (NE). This elevation in NE triggers downstream signaling cascades implicated in the therapeutic effects of antidepressants.
The binding of norepinephrine to its G-protein coupled receptors (GPCRs) on postsynaptic neurons initiates a cascade of intracellular events. A key pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF).[19][20][21][22] BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity, processes that are often impaired in depression. Additionally, norepinephrine can activate the Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK) pathways, which also contribute to the expression of BDNF and promote neuronal resilience.[19][20]
References
- 1. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic clomipramine treatment reverses depressogenic-like effects of a chronic treatment with dexamethasone in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic clomipramine treatment reverses depressogenic-like effects of a chronic treatment with dexamethasone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic administration of clomipramine prevents the increase in serotonin and noradrenaline induced by chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nc3rs.org.uk [nc3rs.org.uk]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 16. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Norepinephrine induces BDNF and activates the PI-3K and MAPK cascades in embryonic hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Norepinephrine Induces BDNF and Activates CREB and Discriminates among Protein Kinase C Isoforms in Cultured Embryonic Hippocampal Neurons [scirp.org]
- 22. scirp.org [scirp.org]
A Comparative Pharmacokinetic Analysis: Clomipramine and its Active Metabolite, Norclomipramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of the tricyclic antidepressant clomipramine (B1669221) and its principal active metabolite, norclomipramine. The data presented herein is intended to support research and development efforts within the fields of pharmacology and medicinal chemistry.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of clomipramine and its N-demethylated metabolite, this compound, exhibit notable differences that significantly influence their clinical effects. Clomipramine is well-absorbed orally but undergoes extensive first-pass metabolism, leading to considerable interindividual variability in plasma concentrations.[1][2] this compound, its major active metabolite, generally circulates at higher concentrations than the parent drug.[1]
| Pharmacokinetic Parameter | Clomipramine | This compound |
| Half-life | 19 - 37 hours[1][3] | 54 - 77 hours[1][3] |
| Bioavailability | Approximately 50% (due to first-pass metabolism)[4][5] | Not directly administered |
| Protein Binding | ~97-98%[3][4][6] | Data not specified, but expected to be high |
| Metabolism | Primarily hepatic via CYP1A2, CYP2C19, and CYP3A4 to this compound. Also undergoes hydroxylation by CYP2D6.[4][7] | Further metabolized by hydroxylation via CYP2D6.[4] |
| Therapeutic Plasma Concentration | 70 - 200 ng/mL[8] | 150 - 300 ng/mL[8] |
| Peak Plasma Time | 2 - 6 hours[3][8] | Not applicable (metabolite) |
| Volume of Distribution | 12 L/kg[8] | Data not available |
| Elimination | Primarily renal after metabolism.[6] | Primarily renal after metabolism. |
| Therapeutic Range (Sum) | 230 - 450 ng/mL (sum of Clomipramine and this compound)[9] |
Pharmacodynamic Profile
While both compounds contribute to the overall therapeutic effect, they display distinct pharmacodynamic profiles. Clomipramine is a potent and preferential inhibitor of serotonin (B10506) reuptake.[1] In contrast, this compound is a more potent inhibitor of norepinephrine (B1679862) reuptake.[1] This dual mechanism of action contributes to the broad efficacy of clomipramine in treating various conditions.
Experimental Protocols
Determination of Clomipramine and this compound in Plasma via HPLC-UV
This section outlines a typical high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the simultaneous quantification of clomipramine and this compound in plasma samples.[10][11][12]
1. Sample Preparation:
-
To 1 mL of plasma, add 0.5 mL of 1 M NaOH and an internal standard (e.g., cisapride).
-
Perform liquid-liquid extraction twice with 3 mL of an extraction solvent (e.g., heptane:isoamyl alcohol, 95:5 v/v).
-
Vortex the mixture for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
Separate the organic layer and perform back-extraction with 200 µL of 0.3% orthophosphoric acid.
-
The aqueous phase is then used for HPLC analysis.[10]
2. HPLC Conditions:
-
Column: C8 or C18 reverse-phase column (e.g., ODS2).[10][11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[10][11]
-
Flow Rate: 1 mL/min.[10]
-
Quantitation: Achieved by measuring the peak area ratios of the analytes to the internal standard.[10]
3. In Vitro Metabolism Study:
-
Incubate clomipramine with rat liver microsomes in the presence of an NADPH regenerating system.
-
Analyze the formation of metabolites, such as this compound, using analytical techniques like HPLC or liquid chromatography-mass spectrometry (LC-MS).[7]
Visualizations
Caption: Metabolic pathway of Clomipramine.
Caption: HPLC workflow for plasma analysis.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. Clinical pharmacokinetics of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 5. In Vitro/In Vivo Evaluation of Clomipramine Orodispersible Tablets for the Treatment of Depression and Obsessive-Compulsive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openriver.winona.edu [openriver.winona.edu]
- 8. labcorp.com [labcorp.com]
- 9. Clomipramine and this compound | MLabs [mlabs.umich.edu]
- 10. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle in Preclinical Models: Norclomipramine Versus Selective Serotonin Reuptake Inhibitors
For researchers and drug development professionals, understanding the nuanced differences between antidepressant compounds in preclinical behavioral models is paramount for predicting clinical efficacy. This guide provides an objective comparison of the tricyclic antidepressant metabolite, norclomipramine, against the widely prescribed selective serotonin (B10506) reuptake inhibitors (SSRIs) in key behavioral paradigms of depression and anxiety.
This compound, the primary active metabolite of clomipramine (B1669221), exerts its antidepressant effects through the potent inhibition of both serotonin and norepinephrine (B1679862) reuptake. In contrast, SSRIs, such as fluoxetine, sertraline, and citalopram, selectively target the serotonin transporter. This fundamental difference in mechanism of action is hypothesized to manifest in distinct behavioral profiles in animal models. This guide summarizes available experimental data from the forced swim test, tail suspension test, and novelty-suppressed feeding test to illuminate these differences.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from studies directly comparing the effects of this compound's parent compound, clomipramine, or other tricyclic antidepressants (TCAs) with SSRIs in rodent models. It is important to note that direct head-to-head studies of this compound against a range of SSRIs are limited; therefore, data from studies using clomipramine and other TCAs are presented as a proxy, reflecting the broader class effects.
Table 1: Forced Swim Test (FST) - Immobility Time
| Compound | Dose (mg/kg) | Animal Model | Immobility Time (seconds) | Percent Reduction vs. Vehicle |
| Vehicle | - | Rat | ~150 | - |
| Chlorimipramine | 15 | Rat | ~90 | ~40% |
| Desipramine | 15 | Rat | ~85 | ~43% |
| Fluoxetine | 15 | Rat | ~105 | ~30% |
Data adapted from a study in Roman low-avoidance (RLA) rats, a genetic model of depression.[1]
Table 2: Tail Suspension Test (TST) - Immobility Time
| Compound | Dose (mg/kg) | Animal Model | Immobility Time (seconds) | Percent Reduction vs. Vehicle |
| Vehicle | - | Mouse (CD1) | ~120 | - |
| Imipramine (B1671792) | 30 | Mouse (CD1) | ~70 | ~42% |
| Desipramine | 30 | Mouse (CD1) | ~75 | ~38% |
| Paroxetine | 10 | Mouse (CD1) | ~90 | ~25% |
Data adapted from a study in CD1 mice, focusing on high-immobility scorers.[2]
Table 3: Novelty-Suppressed Feeding (NSF) Test - Latency to Feed
| Compound | Treatment | Animal Model | Latency to Feed (seconds) | Percent Reduction vs. Vehicle |
| Vehicle | Postnatal | Mouse | ~450 | - |
| Clomipramine | Postnatal | Mouse | ~250 | ~44% |
| Fluoxetine | Postnatal | Mouse | ~300 | ~33% |
Data adapted from a study investigating the developmental effects of antidepressant exposure.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of behavioral data. The following are generalized protocols for the key experiments cited.
Forced Swim Test (FST)
The Forced Swim Test is a widely used model to assess antidepressant efficacy by measuring the duration of immobility in rodents placed in an inescapable cylinder of water.
-
Apparatus: A transparent cylindrical tank (approximately 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Rodents are individually placed into the water-filled cylinder. A pre-test session of 15 minutes is often conducted 24 hours before the 5-6 minute test session.
-
Data Collection: The duration of immobility, defined as the time the animal spends floating with only minimal movements to keep its head above water, is recorded during the final 4 minutes of the test.
-
Drug Administration: Test compounds are typically administered via intraperitoneal (i.p.) injection at specified time points before the test session.
Tail Suspension Test (TST)
The Tail Suspension Test is another common model for screening potential antidepressant drugs, based on the principle of measuring immobility when a mouse is suspended by its tail.
-
Apparatus: A horizontal bar is elevated sufficiently high off the ground to prevent the mouse from reaching any surfaces.
-
Procedure: A piece of adhesive tape is attached to the tail of the mouse, and the other end of the tape is secured to the horizontal bar, suspending the mouse. The test duration is typically 6 minutes.
-
Data Collection: The duration of immobility, defined as the absence of any limb or body movement, except for respiration, is recorded, usually during the last 4 minutes of the test.
-
Drug Administration: Compounds are administered, often via i.p. injection, at a predetermined time before the test.
Novelty-Suppressed Feeding (NSF) Test
The Novelty-Suppressed Feeding Test assesses anxiety-like and depression-like behavior by measuring the latency of a food-deprived animal to eat in a novel and potentially threatening environment.
-
Apparatus: A brightly lit, open-field arena (e.g., 50x50 cm) with its floor covered with bedding material.
-
Procedure: Animals are food-deprived for 24 hours prior to the test. A single pellet of food is placed in the center of the arena. The animal is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded for a set duration (e.g., 10 minutes).
-
Data Collection: The primary measure is the latency to take the first bite of the food pellet. The amount of food consumed in the home cage immediately after the test can also be measured as a control for appetite.
-
Drug Administration: Chronic drug administration (e.g., over several weeks) is often required to observe anxiolytic and antidepressant effects in this paradigm.
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of this compound and SSRIs are rooted in their differential effects on monoaminergic signaling pathways.
Caption: Mechanisms of this compound and SSRIs.
Experimental Workflow
A typical workflow for evaluating antidepressant efficacy in preclinical models involves several key stages, from animal selection to data analysis.
Caption: Preclinical Antidepressant Testing Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Serotonin But Not Norepinephrine Transport during Development Produces Delayed, Persistent Perturbations of Emotional Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Norclomipramine: Navigating a Data-Scarce Landscape
For researchers, scientists, and professionals in drug development, the synthesis of active pharmaceutical ingredients and their metabolites is a critical process where reproducibility and yield are paramount. Norclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine (B1669221), is a key compound of interest for pharmacological and metabolic studies. However, a comprehensive review of publicly available scientific literature and patents reveals a scarcity of detailed, directly comparable synthetic methods for this compound itself. Much of the available information focuses on the synthesis of its precursor, clomipramine, or its metabolic generation in biological systems.
Synthesis of Clomipramine Hydrochloride: A Precursor to this compound
The industrial synthesis of clomipramine hydrochloride typically starts from iminodibenzyl (B195756) and proceeds through a multi-step process. While patents often claim "high yields," specific quantitative data is frequently omitted. The following table summarizes a common synthetic route, compiled from various sources.
| Step | Reaction | Key Reagents and Conditions | Reported Yield | Reproducibility Considerations |
| 1 | N-Acetylation of Iminodibenzyl | Iminodibenzyl, Acetic Anhydride (B1165640) | High (Qualitative) | Purity of iminodibenzyl, complete reaction monitoring (e.g., by TLC or HPLC). |
| 2 | Chlorination | N-Acetyliminodibenzyl, N-Chlorosuccinimide (NCS), in a suitable solvent (e.g., Dichloromethane) | High (Qualitative) | Control of reaction temperature to prevent side reactions, purity of NCS. |
| 3 | Hydrolysis | N-Acetyl-3-chloroiminodibenzyl, Ethanolic Potassium Hydroxide (B78521), Reflux | Good to High (Qualitative) | Reaction time and temperature are critical for complete deacetylation without degradation. |
| 4 | Alkylation | 3-Chloroiminodibenzyl (B195742), 3-Dimethylaminopropyl chloride, Sodium Hydride, in an inert solvent (e.g., Toluene) | Moderate to High (Qualitative) | Anhydrous conditions are crucial due to the use of sodium hydride. Purity of the alkylating agent is important. |
| 5 | Salt Formation | Clomipramine (free base), Hydrochloric Acid in a suitable solvent (e.g., Acetone (B3395972) or Isopropanol) | High (Qualitative) | Control of pH and crystallization conditions (temperature, solvent polarity) to ensure high purity and good crystal form. |
Experimental Protocol for a Generic Clomipramine Synthesis:
A detailed experimental protocol for the synthesis of clomipramine is not consistently provided in a single source. However, based on general principles and patent literature, a representative procedure can be outlined.
Step 1: N-Acetylation of Iminodibenzyl
Iminodibenzyl is reacted with an excess of acetic anhydride, often with gentle heating, until the reaction is complete as monitored by a suitable chromatographic technique. The excess acetic anhydride is then removed under reduced pressure, and the resulting N-acetyliminodibenzyl is purified, typically by recrystallization.
Step 2: Chlorination of N-Acetyliminodibenzyl
N-Acetyliminodibenzyl is dissolved in a chlorinated solvent such as dichloromethane (B109758). N-Chlorosuccinimide is added portion-wise at a controlled temperature, often at or below room temperature. The reaction is monitored until completion. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining NCS, followed by a brine wash. The organic layer is dried and the solvent evaporated to yield N-acetyl-3-chloroiminodibenzyl.
Step 3: Hydrolysis to 3-Chloroiminodibenzyl
The N-acetyl-3-chloroiminodibenzyl is dissolved in ethanol, and a solution of potassium hydroxide is added. The mixture is heated to reflux for several hours until the deacetylation is complete. The reaction mixture is then cooled, and water is added to precipitate the product. The solid 3-chloroiminodibenzyl is collected by filtration, washed with water, and dried.
Step 4: Alkylation to Clomipramine
To a suspension of sodium hydride in an anhydrous solvent like toluene (B28343), a solution of 3-chloroiminodibenzyl in the same solvent is added dropwise under an inert atmosphere. The mixture is stirred, and then a solution of 3-dimethylaminopropyl chloride in toluene is added. The reaction is heated for several hours. After cooling, the reaction is carefully quenched with water. The organic layer is separated, washed with water, and the solvent is removed under reduced pressure to yield crude clomipramine free base.
Step 5: Formation of Clomipramine Hydrochloride
The crude clomipramine base is dissolved in a suitable solvent like acetone or isopropanol. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring until the pH is acidic. The precipitated clomipramine hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.
Caption: Synthetic workflow for Clomipramine HCl.
From Clomipramine to this compound: The N-Demethylation Step
The conversion of clomipramine to this compound involves the selective removal of one of the N-methyl groups, a reaction known as N-demethylation. While specific, optimized protocols for the N-demethylation of clomipramine are not widely published with comparative yield data, several general methods are well-established for the N-demethylation of tertiary amines.
| Method | Reagents | General Mechanism | Potential Yield & Reproducibility Considerations |
| Von Braun Reaction | Cyanogen (B1215507) Bromide (CNBr) followed by hydrolysis | The tertiary amine reacts with CNBr to form a cyanamide (B42294) intermediate, which is then hydrolyzed to the secondary amine. | Can provide good yields but uses highly toxic cyanogen bromide. Reproducibility depends on careful control of reaction conditions and complete hydrolysis of the intermediate. |
| Polonovski Reaction | N-oxidation (e.g., with m-CPBA or H₂O₂) followed by treatment with a reducing agent (e.g., FeSO₄) or an acylating agent (e.g., Acetic Anhydride) | The tertiary amine is first oxidized to an N-oxide. Subsequent rearrangement and hydrolysis yield the secondary amine. | Generally a milder method. Yields can be variable depending on the substrate and the specific conditions used for the rearrangement step. Reproducibility can be influenced by the stability of the N-oxide intermediate. |
| Chloroformate-based Demethylation | α-Chloroethyl chloroformate (ACE-Cl) or Vinyl chloroformate, followed by methanolysis | The tertiary amine reacts with the chloroformate to form a carbamate (B1207046) intermediate, which is then cleaved with methanol (B129727) to give the secondary amine. | Often provides high yields and is a widely used method. The toxicity of the reagents is a consideration. Reproducibility is generally good with careful control of the reaction and workup conditions. |
Conceptual Experimental Protocol for N-Demethylation of Clomipramine:
The following protocol is a conceptual representation based on the ACE-Cl method, a common and effective N-demethylation procedure.
Step 1: Carbamate Formation
Clomipramine (free base) is dissolved in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane. α-Chloroethyl chloroformate (ACE-Cl) is added dropwise at a low temperature (e.g., 0 °C). The reaction is allowed to warm to room temperature and then heated to reflux for a period of time, with progress monitored by TLC or HPLC.
Step 2: Methanolysis
After the initial reaction is complete, the solvent is removed under reduced pressure. Methanol is then added to the residue, and the mixture is heated to reflux to effect the cleavage of the carbamate intermediate.
Step 3: Isolation of this compound
Upon completion of the methanolysis, the solvent is evaporated. The residue is then subjected to a standard acid-base workup to isolate the this compound free base. The crude product can be purified by column chromatography or by crystallization of a suitable salt, such as the hydrochloride.
Caption: Conceptual workflow for N-demethylation.
Conclusion
The synthesis of this compound for research and development purposes is a task hampered by a lack of detailed and comparative published methodologies. The most practical approach involves a two-stage process: the synthesis of the precursor clomipramine, followed by a selective N-demethylation. While the synthesis of clomipramine is better documented, quantitative data on yield and reproducibility remain largely within proprietary domains. The subsequent N-demethylation step can be achieved through several established methods, with the choice of method depending on factors such as scale, available reagents, and safety considerations. For researchers venturing into the synthesis of this compound, a careful evaluation and optimization of these general N-demethylation protocols on clomipramine will be necessary to achieve reliable and reproducible yields. The information provided in this guide serves as a foundational resource for navigating this challenging synthetic landscape.
Inter-laboratory Validation of a Quantitative Assay for Norclomipramine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Norclomipramine, the active metabolite of Clomipramine. The focus is on the validation parameters of a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with a comparative analysis of an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The data presented is synthesized from multiple independent validation studies to provide a broader understanding of expected assay performance.
Quantitative Data Summary
The performance of analytical methods for this compound quantification is critically dependent on various validation parameters. The following tables summarize the key performance characteristics of LC-MS/MS and HPLC-UV methods, providing a clear comparison for researchers to select the most appropriate assay for their needs.
Table 1: Comparison of LC-MS/MS and HPLC-UV Method Validation Parameters for this compound Quantification
| Validation Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.500 - 200.000 ng/mL[1] | 2.5 - 120 ng/mL[1][2][3] |
| Correlation Coefficient (r²) | > 0.99[1] | 0.9950[1][2][3] |
| Accuracy | Within ± 15% of nominal concentration[1] | Intra-day and Inter-day variation < 18.3%[1][2] |
| Precision (RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15%[1] | Intra-day and Inter-day variation < 18.3%[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL[1] | 2.5 ng/mL[1][2] |
| Recovery | Matrix effect evaluated[1] | 61.53 - 71.73%[4] |
Table 2: Summary of Analytical Methods for Clomipramine and this compound
| Analytical Technique | Key Features |
| LC-MS/MS | High sensitivity and specificity, suitable for bioanalytical applications with low concentrations. |
| HPLC-UV | A more accessible technique, suitable for routine analysis in pharmaceutical formulations and biological fluids. |
| Gas Chromatography/Nitrogen Phosphorous Detector (GC/NPD) | Involves solid-phase extraction and is specific for nitrogen-containing compounds.[5] |
| Spectrophotometry | Based on colorimetric reactions, offering a simpler and more rapid but less specific approach.[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical assays. Below are the key experimental protocols for the LC-MS/MS and HPLC-UV methods.
LC-MS/MS Method with Deuterated Internal Standard
This method is highly sensitive and specific, making it ideal for bioanalytical applications where precise measurement of low concentrations of this compound in biological matrices like human plasma is required.[1]
Sample Preparation (Solid Phase Extraction - SPE):
-
To 1 mL of plasma, add the internal standard (e.g., Clomipramine-D3).
-
Perform a solid-phase extraction to isolate the analytes from plasma components.
-
Elute the analytes and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard.
HPLC-UV Method
This method provides a robust and cost-effective alternative for the quantification of this compound, particularly in quality control of pharmaceutical formulations.
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., cisapride) and an alkalinizing agent (e.g., 1 M NaOH).[4]
-
Extract the analytes with an organic solvent mixture (e.g., heptane:isoamyl alcohol, 95:5).[3][4]
-
Vortex and centrifuge the sample.
-
Separate the organic layer and perform a back-extraction into an acidic solution (e.g., 0.3% orthophosphoric acid).[3][4]
-
Inject a portion of the acidic aqueous layer into the HPLC system.[4]
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column.[3]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[3]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detector set at a wavelength of 215 nm or 254 nm.[3]
-
Injection Volume: 100 µL.[4]
Visualizations
The following diagrams illustrate the experimental workflow of the validated LC-MS/MS assay and the logical comparison between the primary and alternative analytical methods.
Caption: Experimental workflow for the quantitative analysis of this compound by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma | Semantic Scholar [semanticscholar.org]
- 3. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma – ScienceOpen [scienceopen.com]
- 4. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Norclomipramine's Pharmacological Effects Across Rodent Strains
For Researchers, Scientists, and Drug Development Professionals
Norclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine (B1669221), plays a significant role in the therapeutic effects of its parent drug. As a potent inhibitor of both serotonin (B10506) and norepinephrine (B1679862) reuptake, its pharmacological profile can exhibit considerable variability depending on the animal model used for preclinical studies. This guide provides a comparative overview of the pharmacological effects of this compound (also referred to as desmethylclomipramine) in different rodent strains, supported by experimental data to aid in the selection of appropriate models for research and development.
Pharmacokinetic Profile Comparison
The disposition and metabolism of this compound's parent compound, clomipramine, show notable differences across rodent strains, which directly influences the concentration and duration of action of this compound.
Table 1: Comparative Pharmacokinetics of Clomipramine and this compound in Swiss Mice Strains
| Parameter | NMRI Mice | CD1 Mice |
| Clomipramine (CMI) | ||
| Plasma Elimination Half-life (t½) | 53 min | 165 min |
| This compound (DCMI) | ||
| Time to Maximum Concentration (tmax) | 17 min | 18 min |
| Data sourced from a study involving intraperitoneal injection of clomipramine.[1] |
A study in Sprague-Dawley rats chronically administered clomipramine (15 mg/kg for 14 days) revealed differential distribution of the parent drug and its metabolite, this compound, in various brain regions. The cerebral cortex showed the highest concentration of clomipramine, while the metabolite was detected in the heart where the parent compound was not.[2]
Pharmacodynamic and Behavioral Effects
This compound's primary mechanism of action is the inhibition of norepinephrine and serotonin transporters. However, its relative potency for these transporters differs from that of clomipramine, leading to distinct behavioral outcomes.
Table 2: Comparative Pharmacodynamic Effects of this compound (DCLOM) vs. Clomipramine (CLOM)
| Experimental Model/Assay | This compound (DCLOM) Effect | Clomipramine (CLOM) Effect | Rodent Species |
| Reserpine-induced hypothermia antagonism | Strong antagonism | Weak antagonism | Mice |
| Apomorphine-induced hypothermia antagonism | Strong antagonism | Weak antagonism | Mice |
| Reserpine-induced ptosis | Depression of ptosis | No effect | Mice |
| Behavioral despair test (Forced Swim Test) | Effective | Ineffective | Rats |
| 5-HT pressor effect potentiation | Weaker potentiation | Stronger potentiation | Pithed Rats |
| Noradrenaline (NA) pressor effect potentiation | Potentiation | No effect | Pithed Rats |
| 6-hydroxydopamine-induced NA depletion | Depression of depletion | No effect | Rats |
| p-chloromethamphetamine-induced 5-HT depletion | No antagonism | Antagonism | Rats |
| This data highlights that the noradrenergic mechanism is of prime importance in the action of this compound.[3] |
Behavioral responses to clomipramine, and by extension its active metabolite this compound, are also strain-dependent. A study comparing Wistar and Wistar-Kyoto (WKY) rats, a strain with trait anxiety, demonstrated that the anxiolytic-like effects of clomipramine are both behavior- and strain-dependent.[4] Clomipramine was able to block freezing and grooming behaviors only in the WKY rats.[4] Furthermore, baseline behavioral differences are well-documented between Wistar Han and Sprague-Dawley rats, with Sprague-Dawley rats showing higher levels of social behavior.[5][6] These inherent differences can influence the outcomes of pharmacological studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of findings. Below are summaries of key experimental protocols cited in the literature.
Pharmacokinetic Analysis in Mice
-
Animal Models: Male NMRI and CD1 Swiss mice.[1]
-
Drug Administration: Intraperitoneal injection of clomipramine.[1]
-
Sample Collection: Blood and brain tissue samples were collected at various time points.[1]
-
Analytical Method: Gas chromatography with mass spectrometric detection was used to quantify clomipramine and this compound concentrations in plasma and brain homogenates.[1]
-
Pharmacokinetic Parameters: Parameters such as maximum concentration (Cmax), time to maximum concentration (tmax), and elimination half-life (t½) were calculated from the concentration-time data.[1]
Behavioral Despair Test (Forced Swim Test) in Rats
-
Animal Model: Wistar rats.[7]
-
Drug Administration: Clomipramine (50 mg/kg, i.p.) or saline was injected.[7]
-
Procedure: Rats were individually placed in a cylinder filled with water from which they could not escape. The duration of immobility, a measure of depressive-like behavior, was recorded during a specified period.[7]
-
Data Analysis: The total time spent immobile was compared between drug-treated and control groups.[7]
In Vitro Metabolism using Rat Liver Microsomes
-
Methodology: Clomipramine is incubated with rat liver microsomes in the presence of an NADPH regenerating system and buffer.[8]
-
Analysis: The formation of this compound is measured over time using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the parent drug and its metabolite.[8] This method allows for the study of metabolic pathways and potential drug-drug interactions.[8]
Visualizing Mechanisms and Workflows
This compound's Mechanism of Action
This compound primarily acts by blocking the reuptake of norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Regional distribution of clomipramine and desmethylclomipramine in rat brain and peripheral organs on chronic clomipramine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the pharmacological actions of desmethylclomipramine and clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the anxiolytic-like effects of clomipramine in two rat strains with different anxiety vulnerability (Wistar and Wistar-Kyoto rats): participation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential performance of Wistar Han and Sprague Dawley rats in behavioral tests: differences in baseline behavior and reactivity to positive control agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stressors affect the response of male and female rats to clomipramine in a model of behavioral despair (forced swim test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openriver.winona.edu [openriver.winona.edu]
The Case for Norclomipramine: A Selective Tool for Norepinephrine Transporter Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience research, the norepinephrine (B1679862) transporter (NET) plays a pivotal role in regulating synaptic norepinephrine levels. Its dysfunction is implicated in a range of neuropsychiatric disorders, making it a critical target for therapeutic development. The availability of selective pharmacological tools is paramount for elucidating the precise functions of NET. This guide provides a comprehensive validation of norclomipramine as a selective tool compound for NET research, comparing its performance against other commonly used NET inhibitors and offering detailed experimental protocols for its characterization.
This compound, the principal active metabolite of the tricyclic antidepressant clomipramine, distinguishes itself through its potent and selective inhibition of the norepinephrine transporter.[1][2] While its parent compound, clomipramine, exhibits a higher affinity for the serotonin (B10506) transporter (SERT), this compound displays a marked preference for NET, making it a valuable tool for dissecting the specific roles of noradrenergic signaling.[1][3]
Comparative Selectivity Profile of NET Inhibitors
To objectively assess the utility of this compound as a selective NET tool, its binding affinities (Ki values) for the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine (B1211576) transporter (hDAT) are compared with those of other well-established NET inhibitors. The data, summarized in the table below, is derived from various in vitro studies. Lower Ki values indicate higher binding affinity.
| Compound | hNET Ki (nM) | hSERT Ki (nM) | hDAT Ki (nM) | NET/SERT Selectivity Ratio | NET/DAT Selectivity Ratio |
| This compound | 0.32 [1] | 31.6 [1] | - | ~99 | - |
| Desipramine (B1205290) | 0.63–3.5[4] | 17.6–163[4] | 3190[4] | ~28-47 | ~911-5063 |
| Reboxetine | 13.4[5] | 273.5[5] | >10,000[5] | ~20 | >746 |
| Atomoxetine (B1665822) | - | - | - | - | - |
| Nisoxetine | 0.8[6] | - | - | - | - |
Data for Atomoxetine and more comprehensive data for other compounds were not consistently available across directly comparable studies and are therefore omitted from this direct comparison table to maintain data integrity. It is known, however, that atomoxetine is a selective NET inhibitor.
The data clearly illustrates this compound's high affinity for the norepinephrine transporter, with a Ki value of 0.32 nM.[1] Its selectivity for NET over SERT is approximately 99-fold, a crucial characteristic for a tool compound intended to probe noradrenergic systems with minimal off-target serotonergic effects.[1] In comparison, while desipramine also shows high affinity for NET, its selectivity over SERT can be lower than that of this compound.[4] Reboxetine, another commonly used NET inhibitor, demonstrates good selectivity but with a lower affinity for NET compared to this compound.[5]
Visualizing Norepinephrine Reuptake and Inhibition
To conceptualize the mechanism of action, the following diagram illustrates the synaptic reuptake of norepinephrine by NET and its inhibition by tool compounds like this compound.
Caption: Norepinephrine reuptake and its inhibition by this compound.
Experimental Methodologies
The validation of a tool compound's selectivity relies on robust and reproducible experimental protocols. The following sections detail the standard methodologies used to determine the binding affinity and functional inhibition of compounds at monoamine transporters.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific transporter by quantifying the displacement of a radioactively labeled ligand.
Experimental Workflow:
Caption: Workflow of a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human norepinephrine transporter (hNET).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add increasing concentrations of the test compound (this compound) or a known selective NET inhibitor for determining non-specific binding (e.g., desipramine).
-
Add a fixed concentration of a suitable radioligand for NET (e.g., [³H]-nisoxetine).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of a radioactively labeled neurotransmitter into cells expressing the corresponding transporter.
Experimental Workflow:
Caption: Workflow of a neurotransmitter uptake inhibition assay.
Detailed Protocol:
-
Cell Culture:
-
Plate cells stably expressing the human norepinephrine transporter (hNET) in a multi-well plate and grow them to confluence.
-
-
Uptake Assay:
-
Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of the test compound (this compound) or a vehicle control for a defined period.
-
Initiate the uptake by adding a fixed concentration of a radioactively labeled neurotransmitter (e.g., [³H]-norepinephrine).
-
Incubate the plate at 37°C for a short, defined period, ensuring the uptake is in the linear range.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold buffer.
-
Lyse the cells using a lysis buffer (e.g., 1% SDS).
-
-
Quantification and Data Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Determine the non-specific uptake in the presence of a high concentration of a known selective NET inhibitor.
-
Subtract the non-specific uptake from the total uptake to calculate the specific uptake at each concentration of the test compound.
-
Plot the specific uptake as a function of the test compound concentration and fit the data to determine the IC50 value.
-
Conclusion
The available experimental data robustly supports the validation of this compound as a highly potent and selective tool compound for research on the norepinephrine transporter. Its high affinity for NET, coupled with a significant selectivity over the serotonin transporter, allows for the targeted investigation of noradrenergic pathways with minimal confounding effects from other monoamine systems. For researchers seeking to dissect the physiological and pathological roles of NET, this compound represents a valuable and reliable pharmacological instrument. The detailed protocols provided in this guide offer a framework for the independent verification of its selectivity and for its application in a wide range of in vitro studies.
References
- 1. Clomipramine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Clomipramine Hydrochloride? [synapse.patsnap.com]
- 3. Clomipramine hydrochloride | Norepinephrine | Serotonin TargetMol [targetmol.com]
- 4. Desipramine - Wikipedia [en.wikipedia.org]
- 5. Reboxetine - Wikipedia [en.wikipedia.org]
- 6. Nisoxetine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Norclomipramine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of norclomipramine, a tricyclic antidepressant metabolite frequently used in research settings. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following step-by-step instructions are designed to provide clear, actionable information for researchers, scientists, and drug development professionals.
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2][3]. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound hydrochloride, the common salt form used in laboratories.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁ClN₂ · HCl | [3] |
| Molecular Weight | 337.29 g/mol | [3] |
| Melting Point | 189 - 190 °C | [4] |
| Form | Powder | [3] |
| Color | White to yellow | [3] |
Experimental Protocol: this compound Disposal Workflow
The proper disposal of this compound, as with many research chemicals and pharmaceuticals, is governed by a multi-step process designed to mitigate risk and ensure compliance with environmental regulations. The following protocol outlines the necessary steps for laboratory personnel.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: Differentiate between the following types of this compound waste:
-
Pure Compound: Unused or expired this compound powder.
-
Contaminated Materials: Items such as gloves, pipette tips, vials, and bench paper that have come into direct contact with this compound.
-
Solutions: Aqueous or solvent-based solutions containing this compound.
-
-
Segregate at the Source: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 2: Containerization and Labeling
-
Pure Compound and Grossly Contaminated Materials:
-
Place in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the chemical properties of this compound.
-
-
Sharps:
-
Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Acute Toxicity," "Harmful").
-
Step 3: Storage
-
Designated Storage Area: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.
Step 4: Disposal
-
Contact EHS: Do not attempt to dispose of this compound waste down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor[7][8].
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
Regulatory Context
The disposal of pharmaceutical waste, including investigational compounds like this compound, is regulated to protect human health and the environment[9]. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management[7][10]. Research laboratories are responsible for the proper identification, handling, and disposal of such waste, which typically involves partnership with a licensed waste disposal company[5]. It is imperative that all laboratory personnel are trained on these procedures to ensure compliance and safety.
References
- 1. This compound | C18H21ClN2 | CID 622606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound 99 TLC, powder 303-48-0 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. odu.edu [odu.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. danielshealth.com [danielshealth.com]
Essential Safety and Handling Protocols for Norclomipramine
For Immediate Implementation by Laboratory Personnel
This guide provides indispensable safety and logistical information for the handling and disposal of Norclomipramine in a research environment. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel and maintaining compliance with regulatory standards.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in its powdered form or in solution.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Double gloving with nitrile gloves is recommended. Ensure gloves are rated for chemical resistance. | Prevents skin contact and absorption. Nitrile provides good resistance to a range of chemicals. |
| Body Protection | A disposable, back-closing laboratory gown made of a low-linting material. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Protects against inhalation of the powdered compound. |
Operational Plan for Handling this compound
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Don a single pair of nitrile gloves and safety glasses during inspection.
-
Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Restrict access to authorized personnel only.
Preparation and Weighing (in a Chemical Fume Hood)
-
All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before beginning, ensure the fume hood is functioning correctly.
-
Don the full required PPE as specified in the table above.
-
Use a disposable liner on the work surface of the fume hood to contain any potential spills.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats) for handling this compound.
-
Carefully weigh the desired amount of the compound, avoiding the creation of dust.
Dissolution and Use
-
When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
Emergency Procedures
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Cleanup Protocol
In the event of a spill of powdered this compound, follow these steps:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Put on a full set of PPE, including respiratory protection, double gloves, a disposable gown, and eye protection.
-
Contain the Spill: Gently cover the spill with absorbent pads or granules specifically designed for chemical spills to prevent the powder from becoming airborne. Do not sweep dry powder.
-
Wet the Material: Carefully dampen the absorbent material with water to prevent dust generation during cleanup.
-
Collect the Waste: Using a scoop and scraper, carefully collect the wetted material and place it into a labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable decontaminating solution, followed by a thorough cleaning with soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous pharmaceutical waste.
Disposal Plan
All this compound waste, including unused compounds, contaminated materials, and expired solutions, must be disposed of as hazardous pharmaceutical waste.
-
Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.
-
Storage: Store the hazardous waste container in a secure, designated area away from general laboratory traffic.
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data Summary
| Parameter | Value | Reference |
| Therapeutic Concentration | 230 - 450 ng/mL (sum of Clomipramine and this compound) | [1] |
| Toxicity Data | Harmful if swallowed, in contact with skin, or if inhaled. | [2] |
Experimental Workflows and Logical Relationships
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step spill response plan for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
